2-Aminopropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMZETBJZRERCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943896 | |
| Record name | 2-Aminopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2134-48-7, 51806-98-5 | |
| Record name | Propanenitrile, 2-amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 2-amino- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 2-amino-, (+-)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051806985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopropanenitrile | |
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| Record name | Propanenitrile, 2-amino | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Aminopropanenitrile: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminopropanenitrile, also known as α-aminopropionitrile, is a chiral organic compound of significant interest in organic synthesis and prebiotic chemistry. Its dual functionality, possessing both an amino and a nitrile group, makes it a versatile building block for the synthesis of a variety of more complex molecules, most notably the amino acid alanine.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its key chemical transformations.
Nomenclature and Structural Information
This compound is the IUPAC name for the compound with the chemical formula C₃H₆N₂.[1][3] It is also commonly referred to by several synonyms, reflecting its structure and relationship to alanine.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | α-Aminopropionitrile, Alaninenitrile, 1-Cyanoethylamine[1] |
| CAS Number | 2134-48-7, 51806-98-5[1][3][4] |
| Molecular Formula | C₃H₆N₂[1][3][4][5][6] |
| Canonical SMILES | CC(C#N)N[3] |
| InChI Key | UAMZETBJZRERCQ-UHFFFAOYSA-N[1][3] |
Physical Properties
The physical properties of this compound and its common salt form are summarized below. Data for the free base is limited, as it is often handled as a more stable salt.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 70.09 g/mol [1][4][5][6] |
| Appearance | White to off-white solid (for monohydrochloride salt)[7] |
| Melting Point | ~140 - 145 °C (for monohydrochloride salt)[7] |
| Boiling Point | Data not available[4] |
| Density | Data not available[4] |
| Solubility | Soluble in water (for monohydrochloride salt)[7] |
Table 2: Computed Physical Properties
| Property | Value |
| Topological Polar Surface Area | 49.8 Ų[5] |
| Hydrogen Bond Donor Count | 1[5] |
| Hydrogen Bond Acceptor Count | 2[5] |
| Rotatable Bond Count | 0[5] |
Chemical Properties and Reactivity
This compound is a reactive molecule owing to its two functional groups. Its chemical behavior is central to its utility in synthesis.
-
Stability : The compound is noted for its stability, which has led to suggestions of its presence in astrophysical environments.[1] It is more stable than its isomer, 3-aminopropionitrile.[1] The hydrochloride salt should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption and decomposition.[7] It should be kept away from oxidizing agents and bases.[7]
-
Reactivity :
-
Hydrolysis : The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, forming the amino acid alanine.[2]
-
Reduction : The nitrile group can be reduced to a primary amine, yielding a 1,2-diamine.
-
Amino Group Reactions : The amino group can undergo standard reactions such as acylation and alkylation.[1]
-
-
Chirality : this compound possesses a chiral center at the C2 carbon and exists as a pair of enantiomers, (R)- and (S)-2-aminopropanenitrile. The classical Strecker synthesis produces a racemic mixture.
Experimental Protocols
Synthesis via Strecker Reaction
The most common method for synthesizing α-aminonitriles is the Strecker synthesis, first reported in 1850.[8][9] It is a three-component reaction involving an aldehyde (or ketone), ammonia (B1221849) (or an amine), and a cyanide source.[8][9]
Objective: To synthesize racemic this compound from acetaldehyde (B116499), ammonia, and a cyanide source.
Materials:
-
Acetaldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
To this solution, add an equimolar amount of potassium cyanide. Stir until dissolved. Caution: This mixture will generate hydrogen cyanide in situ. Handle with extreme care.
-
Slowly add an equimolar amount of acetaldehyde to the stirred solution while maintaining the temperature at 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Logical Workflow for Strecker Synthesis:
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. rsc.org [rsc.org]
- 3. (2S)-2-Aminopropanenitrile | C3H6N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. Propanenitrile, 2-amino- | C3H6N2 | CID 411840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
2-Aminopropanenitrile: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Versatile Chiral Building Block
Introduction
2-Aminopropanenitrile, also known as α-aminopropionitrile or alaninenitrile, is a small, chiral molecule of significant interest in organic synthesis and drug discovery. Its structure, featuring both an amino and a nitrile group on the same carbon atom, provides a versatile scaffold for the synthesis of a variety of more complex molecules, particularly α-amino acids and heterocyclic compounds. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that multiple CAS numbers appear in the literature for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃H₆N₂ | [1][2] |
| Molecular Weight | 70.09 g/mol | [1] |
| CAS Number | 2134-48-7, 51806-98-5 | |
| Appearance | Data not available | |
| Boiling Point | Data not available | [1] |
| Melting Point | Data not available | [1] |
| Density | Data not available | [1] |
| Solubility | Data not available |
Synthesis of this compound
The primary and most well-established method for the synthesis of α-aminonitriles like this compound is the Strecker synthesis.[3][4] This versatile one-pot reaction involves the treatment of an aldehyde (in this case, acetaldehyde) with ammonia (B1221849) and a cyanide source, typically sodium or potassium cyanide.
Strecker Synthesis: Experimental Protocol
The following is a generalized experimental protocol for the Strecker synthesis of this compound.
Materials:
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ammonia solution (aqueous)
-
Solvent (e.g., water, methanol)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride in an aqueous ammonia solution in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
To this solution, add acetaldehyde dropwise while maintaining the low temperature.
-
In a separate flask, dissolve sodium cyanide in water.
-
Slowly add the sodium cyanide solution to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
After the reaction is complete, extract the aqueous layer with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.[5]
Quantitative Data for a Representative Strecker Synthesis:
The following table provides typical quantitative data for the synthesis of a related α-aminonitrile, 2-amino-2,3-dimethylbutyronitrile, which can be adapted for this compound.[5]
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) or Volume (mL) |
| 3-Methyl-2-butanone | 86.13 | (example) | (example) |
| Ammonium Chloride | 53.49 | (example) | (example) |
| Sodium Cyanide | 49.01 | (example) | (example) |
| Concentrated Ammonia | 17.03 | (example) | (example) |
| Product | Yield (%) | ||
| 2-Amino-2,3-dimethylbutyronitrile | (example) |
Logical Workflow for Strecker Synthesis
Caption: Strecker synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While direct experimental data on the specific biological activities and signaling pathways modulated by this compound is limited, the broader class of nitrile-containing compounds and related aminonitriles has been extensively studied in drug development.[6]
The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.[7] For instance, the nitrile moiety in some drugs mimics a carbonyl group and acts as a hydrogen bond acceptor.[7] α-Amino nitriles, in particular, have been developed as reversible inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), which is a target for type 2 diabetes treatment.[7]
The isomer, β-aminopropionitrile (BAPN), is a well-known irreversible inhibitor of lysyl oxidase, an enzyme crucial for collagen and elastin (B1584352) cross-linking.[8][9] This inhibition has been explored for its therapeutic potential in conditions characterized by excessive fibrosis. While the mechanism of α-aminopropanenitrile is not established, it is plausible that it could also interact with and modulate the activity of various enzymes.
Given the role of nitrile-containing compounds as enzyme inhibitors, a hypothetical signaling pathway that could be modulated by a this compound-derived drug is a generic kinase signaling cascade. Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[10]
Hypothesized Kinase Inhibitor Signaling Pathway
Caption: Hypothesized kinase signaling pathway inhibition.
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening.[10] Its derivatives have the potential to be developed as inhibitors for various enzymes, including kinases and proteases, which are key targets in numerous diseases. The development of enantioselective synthetic methods for chiral α-aminonitriles is also a significant area of research, as the stereochemistry of a drug molecule is often critical for its biological activity.[3]
Conclusion
This compound is a fundamental building block with considerable potential in medicinal chemistry and drug discovery. While further research is needed to fully elucidate its specific biological activities, its established synthetic routes and the known bioactivity of related compounds make it a molecule of high interest for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals looking to explore the applications of this versatile compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound [chemicalbook.com]
- 3. This compound | 2134-48-7 | Benchchem [benchchem.com]
- 4. 2-Aminobutanenitrile | 40651-89-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aminopropionitrile: Topics by Science.gov [science.gov]
- 9. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Spectral Data of 2-Aminopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and spectral properties of 2-aminopropanenitrile (also known as α-aminopropionitrile). The information contained herein is intended to support research, development, and quality control activities involving this important chemical intermediate. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key synthetic and analytical procedures are provided.
Chemical Structure and Properties
This compound is a chiral organic compound with the chemical formula C₃H₆N₂.[1] It possesses a central carbon atom bonded to an amino group, a methyl group, a nitrile group, and a hydrogen atom, making it a key precursor in the synthesis of the amino acid alanine.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆N₂ |
| Molecular Weight | 70.09 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | α-aminopropionitrile, alaninenitrile |
| CAS Number | 51806-98-5[1] |
| Appearance | Colorless liquid (predicted) |
digraph "2-aminopropanenitrile_structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label=""]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];C1 [label="C"]; C2 [label="CH₃"]; C3 [label="H"]; N1 [label="NH₂"]; C4 [label="C"]; N2 [label="N"];
C1 -- C2 [dir=none]; C1 -- C3 [dir=none]; C1 -- N1 [dir=none]; C1 -- C4 [dir=none]; C4 -- N2 [style=solid, dir=none, label="", penwidth=2.5]; C4 -- N2 [style=solid, dir=none, label="", penwidth=2.5, constraint=false, pos="1.2,0.1!"]; C4 -- N2 [style=solid, dir=none, label="", penwidth=2.5, constraint=false, pos="1.4,0.2!"];
{rank=same; C2; N1}; {rank=same; C3; C4}; }
Caption: Chemical structure of this compound.
Spectroscopic Data
The following sections detail the characteristic spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.5 | Doublet | 3H | -CH₃ |
| ~3.8 | Quartet | 1H | -CH(NH₂)CN |
| ~2.0 (broad) | Singlet | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~20 | -CH₃ |
| ~40 | -CH(NH₂)CN |
| ~120 | -CN |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3300 | Medium | N-H stretch (amine) |
| 2950 - 2850 | Medium | C-H stretch (alkane) |
| 2260 - 2220 | Medium | C≡N stretch (nitrile)[2] |
| 1650 - 1580 | Medium | N-H bend (amine) |
| 1250 - 1020 | Medium | C-N stretch (amine) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common technique for small molecules.
Table 5: Predicted Mass Spectrum Fragmentation Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 70 | Moderate | [M]⁺ (Molecular ion) |
| 69 | Moderate | [M-H]⁺ |
| 54 | Moderate | [M-NH₂]⁺ |
| 43 | Strong | [CH₃-CH=NH₂]⁺ |
| 28 | Strong | [HCNH]⁺ |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the acquisition of its spectral data.
Synthesis of this compound via Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-aminonitriles from an aldehyde, ammonia (B1221849), and a cyanide source.[3][4]
Materials:
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia (aqueous solution, e.g., 28%)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride in an aqueous ammonia solution in a round-bottom flask equipped with a stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium cyanide in water to the cooled ammonia solution with continuous stirring.
-
To this mixture, add acetaldehyde dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
The crude product can be purified by vacuum distillation.
Caption: Strecker synthesis of this compound.
Spectroscopic Analysis Methodologies
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrument: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Sample Preparation (Neat Liquid):
-
Place one or two drops of the neat liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the sample holder with the prepared salt plates into the spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Sample Introduction and Ionization (GC-MS with Electron Ionization):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Inject the solution into a gas chromatograph (GC) for separation.
-
The eluent from the GC is introduced into the mass spectrometer.
-
In the ion source, molecules are bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.[5][6]
Data Acquisition:
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), typically from 10 to 200 amu for a small molecule like this compound.
-
The detector records the abundance of each ion, generating a mass spectrum.
Caption: General workflow for synthesis and analysis.
References
- 1. agilent.com [agilent.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
The Advent of α-Aminonitriles: A Technical Guide to Adolph Strecker's Synthesis of 2-Aminopropanenitrile
Abstract
In 1850, the German chemist Adolph Strecker reported a groundbreaking method for the synthesis of α-amino acids from an aldehyde, ammonia (B1221849), and hydrogen cyanide. This process, now famously known as the Strecker synthesis, proceeds through an α-aminonitrile intermediate. The first successful application of this reaction was the synthesis of alanine (B10760859), for which 2-aminopropanenitrile (also known as alaninenitrile) was the key intermediate. This technical guide provides an in-depth analysis of Strecker's original discovery, detailing the reaction mechanism, the experimental protocol for the synthesis of this compound, and a comparative look at modern synthetic approaches. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction: The Genesis of the Strecker Synthesis
The synthesis of amino acids, the fundamental building blocks of proteins, was a pivotal moment in the history of organic chemistry. Adolph Strecker's work, published in his 1850 paper "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper" (On the artificial formation of lactic acid and a new body homologous to glycine), laid the foundation for the laboratory synthesis of these vital biomolecules.[1][2] The reaction is a three-component condensation of an aldehyde (or ketone), ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[3] In his original experiment, Strecker used acetaldehyde (B116499) as the aldehyde component, which led to the formation of this compound, the nitrile precursor to alanine.[3][4]
The Strecker synthesis is a two-step process:
-
Formation of α-Aminonitrile: The reaction of an aldehyde with ammonia and a cyanide source.
-
Hydrolysis: The conversion of the α-aminonitrile to an α-amino acid.
This guide will focus on the first step of this seminal discovery: the formation of this compound.
The Core Mechanism of this compound Formation
The formation of this compound from acetaldehyde, ammonia, and hydrogen cyanide is a classic example of nucleophilic addition to a carbonyl group, followed by the addition of a cyanide ion to an iminium intermediate. The generally accepted mechanism is as follows:
-
Imine Formation: Acetaldehyde reacts with ammonia to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (specifically, ethanimine).
-
Iminium Ion Formation: The imine is in equilibrium with its protonated form, the iminium ion.
-
Cyanide Attack: The nucleophilic cyanide ion attacks the electrophilic carbon of the iminium ion, leading to the formation of the final product, this compound.
Caption: The reaction mechanism for the formation of this compound.
Experimental Protocols
Original Strecker Synthesis of this compound (c. 1850)
While Strecker's 1850 publication laid the theoretical groundwork and described the products, a detailed, step-by-step experimental protocol with precise quantities and yields for the isolation of this compound is not explicitly provided in readily available translations. The focus of his paper was on the final hydrolyzed product, alanine. However, based on the understanding of the reaction, a probable protocol can be inferred.
Reactants:
-
Acetaldehyde (CH₃CHO)
-
Ammonia (NH₃)
-
Hydrogen Cyanide (HCN)
Probable Procedure:
-
A solution of acetaldehyde in a suitable solvent (likely water or ethanol) would be treated with a source of ammonia.
-
To this mixture, an aqueous solution of hydrogen cyanide would be added.
-
The reaction would likely have been carried out at or below room temperature to control the exothermicity of the reaction and the volatility of the reactants.
-
The formation of this compound would result in a racemic mixture.
Quantitative Data:
Unfortunately, specific quantitative data such as molar ratios, reaction time, and the isolated yield of this compound from Strecker's original experiment are not well-documented in accessible modern sources. His work primarily focused on the characterization of the final amino acid product, alanine.
Modern Laboratory Synthesis of α-Aminonitriles
Due to the high toxicity and volatility of hydrogen cyanide, modern laboratory preparations of α-aminonitriles, including this compound, typically employ safer, solid cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN), along with an ammonium (B1175870) salt such as ammonium chloride (NH₄Cl).[5]
Experimental Workflow:
Caption: A generalized experimental workflow for the modern Strecker synthesis.
Detailed Methodology:
-
Reaction Setup: In a well-ventilated fume hood, a reaction flask is charged with ammonium chloride and sodium cyanide in a suitable solvent (e.g., water or a mixture of water and an organic solvent).
-
Addition of Aldehyde: The flask is cooled in an ice bath, and acetaldehyde is added dropwise to the stirred suspension.
-
Reaction: The reaction mixture is stirred at a controlled temperature (typically between 0°C and room temperature) for several hours to ensure complete reaction.
-
Workup: The reaction mixture is then subjected to an aqueous workup. This usually involves extraction with an organic solvent to separate the α-aminonitrile from inorganic salts.
-
Purification: The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or crystallization.
Quantitative Data for a Representative Modern Synthesis:
The following table summarizes representative quantitative data for a modern Strecker-type synthesis of an α-aminonitrile.
| Parameter | Value |
| Aldehyde | Acetaldehyde |
| Ammonia Source | Ammonium Chloride (NH₄Cl) |
| Cyanide Source | Sodium Cyanide (NaCN) |
| Molar Ratio (Aldehyde:NH₄Cl:NaCN) | 1 : 1.1 : 1.05 |
| Solvent | Aqueous solution |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Data Presentation and Comparison
| Feature | Original Strecker Synthesis (c. 1850) | Modern Strecker Synthesis |
| Aldehyde | Acetaldehyde | Acetaldehyde (or other aldehydes/ketones) |
| Ammonia Source | Ammonia (gas or aqueous) | Ammonium Chloride (or other ammonium salts) |
| Cyanide Source | Hydrogen Cyanide (highly toxic gas/liquid) | Sodium/Potassium Cyanide (solid, safer to handle) |
| Reaction Conditions | Not precisely documented, likely ambient or cooled | Controlled temperature (0-25 °C) |
| Yield | Not well-documented for the aminonitrile intermediate | Typically high (70-90%) |
| Safety Considerations | Extremely hazardous due to the use of HCN | Significantly improved with the use of cyanide salts |
Conclusion
Adolph Strecker's discovery of the synthesis of this compound as a key step in the formation of alanine was a monumental achievement in organic chemistry. It provided the first rational pathway for the laboratory synthesis of amino acids, opening the door to a deeper understanding of these fundamental molecules of life. While the original experimental protocol presented significant safety challenges due to the use of hydrogen cyanide, the fundamental principles of the reaction remain invaluable. Modern adaptations of the Strecker synthesis, employing safer reagents and optimized conditions, continue to be a cornerstone of both academic research and industrial production of a wide array of α-amino acids and their derivatives, underscoring the enduring legacy of Strecker's pioneering work.
References
The Pivotal Role of 2-Aminopropanenitrile in the Prebiotic Synthesis of Amino Acids: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Executive Summary
The origin of life is one of the most profound questions in science, with prebiotic chemistry providing a framework for understanding how the essential building blocks of life, such as amino acids, could have formed on the early Earth. Among the various proposed pathways, the Strecker synthesis has emerged as a robust and plausible mechanism for the formation of α-amino acids from simple precursors. Central to this pathway is the formation of α-aminonitriles, which serve as stable intermediates that are subsequently hydrolyzed to yield amino acids. This technical guide focuses on the specific role of 2-aminopropanenitrile (α-aminopropionitrile), the direct precursor to the proteinogenic amino acid alanine (B10760859). We will delve into the reaction mechanisms, experimental protocols, and quantitative data that underscore the significance of this compound in prebiotic chemical evolution.
Introduction: The Strecker Synthesis and the Importance of Aminonitriles
The Strecker synthesis, first described by Adolph Strecker in 1850, is a method for synthesizing amino acids from an aldehyde, ammonia (B1221849), and cyanide.[1] In a prebiotic context, this reaction is highly significant as its starting materials—aldehydes, ammonia (NH₃), and hydrogen cyanide (HCN)—are all considered to have been present on the primitive Earth, likely synthesized through atmospheric electric discharges, volcanic outgassing, or extraterrestrial delivery.[2][3]
The overall process can be divided into two main stages[4]:
-
Formation of an α-aminonitrile: An aldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion to produce an α-aminonitrile.
-
Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid, yielding the final α-amino acid.
This compound is the specific α-aminonitrile formed when the aldehyde used is acetaldehyde (B116499). Its subsequent hydrolysis directly produces alanine, one of the simplest and most common proteinogenic amino acids.[5] The stability of aminonitriles like this compound makes them crucial intermediates, capable of accumulating in various prebiotic environments before undergoing hydrolysis.
The Prebiotic Synthesis of Alanine via this compound
The formation of alanine from this compound is a two-step process central to prebiotic amino acid synthesis.
Step 1: Formation of this compound
The synthesis begins with the reaction of acetaldehyde (CH₃CHO) with ammonia (NH₃) and hydrogen cyanide (HCN).[5]
-
Reaction: CH₃CHO + NH₃ + HCN → CH₃CH(NH₂)CN + H₂O
-
Mechanism: The reaction proceeds through the formation of an imine intermediate. First, ammonia attacks the carbonyl carbon of acetaldehyde. After a series of proton transfers, a water molecule is eliminated, forming an iminium ion. The cyanide ion then acts as a nucleophile, attacking the iminium carbon to yield this compound.[6][7]
Step 2: Hydrolysis of this compound to Alanine
The final step is the conversion of the nitrile group (-CN) into a carboxylic acid group (-COOH). This hydrolysis can occur under either acidic or alkaline conditions, both of which are considered plausible in various prebiotic settings, such as hydrothermal vents or alkaline lakes.[4][8]
-
Reaction: CH₃CH(NH₂)CN + 2H₂O → CH₃CH(NH₂)COOH + NH₃
-
Mechanism: The nitrile nitrogen is first protonated, making the nitrile carbon more electrophilic. A water molecule then attacks this carbon. Through a series of proton transfers and the attack of a second water molecule, ammonia is eventually eliminated, leaving the carboxylic acid group and forming racemic alanine.[6][7]
Visualizing the Pathway and Workflow
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a generalized experimental workflow.
Caption: Strecker synthesis pathway for alanine.
Caption: Generalized experimental workflow.
Quantitative Data from Experimental Studies
Quantitative analysis of aminonitrile hydrolysis provides crucial data for assessing the plausibility of these pathways. A recent study investigated the alkaline hydrolysis of this compound under conditions relevant to Saturn's moon, Titan, which can serve as an analog for certain prebiotic Earth environments.[8][9]
| Reactant | Conditions | Product | Yield (%) | Rate Constant (k) (s⁻¹) | Reference |
| This compound | 5% NH₃ in H₂O, 273 K, 6 months | Alanine | ~35% | 2.1 x 10⁻⁹ | [8][9] |
| This compound | 10% NH₃ in H₂O, 273 K, 6 months | Alanine | ~40% | 2.9 x 10⁻⁹ | [8][9] |
| This compound | 5% NH₃ in H₂O + Salts/Minerals, 273 K | Alanine | ~28% | Not Reported | [9] |
Note: The study found that the inclusion of salts (NaCl, MgSO₄, KCl) and minerals (olivine, pyroxene) did not significantly enhance, and in the case of alanine, slightly decreased the production yield compared to ammonia alone.[8][9]
Detailed Experimental Protocols
This section outlines a generalized protocol for the prebiotic synthesis and analysis of alanine from this compound, based on common methodologies in the field.[8][9]
Protocol: Alkaline Hydrolysis of this compound
Objective: To quantify the formation of alanine from the hydrolysis of this compound under simulated prebiotic alkaline conditions.
Materials:
-
This compound (starting material)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (e.g., 5% and 10% w/v in water)
-
Deionized water (18.2 MΩ·cm)
-
Alanine standard for analytical comparison
-
Hydrochloric acid (HCl) for quenching the reaction
-
Borosilicate glass vials with PTFE-lined caps
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare aqueous solutions of 5% and 10% ammonia by diluting a stock solution of ammonium hydroxide with deionized water.
-
Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 10 mM).
-
-
Reaction Setup:
-
In a series of borosilicate glass vials, add the this compound stock solution to the 5% and 10% ammonia solutions to achieve a final desired concentration (e.g., 1 mM).
-
Prepare control samples containing only this compound in deionized water (without ammonia).
-
Securely cap all vials.
-
-
Incubation:
-
Place the vials in a temperature-controlled environment simulating prebiotic conditions (e.g., a refrigerator at 4°C or a water bath at a constant elevated temperature).
-
Allow the reactions to proceed for an extended period (e.g., up to 6 months), with samples taken at regular intervals (e.g., weekly or monthly).
-
-
Sampling and Analysis:
-
At each time point, withdraw an aliquot from each reaction vial.
-
Quench the reaction by acidifying the aliquot with HCl to a pH < 2.
-
Analyze the samples using LC-MS. The mobile phase and column should be optimized for amino acid separation.
-
Identify and quantify the alanine peak by comparing its retention time and mass spectrum to an authenticated alanine standard.
-
-
Data Processing:
-
Construct a calibration curve using the alanine standard to determine the concentration of alanine in the experimental samples.
-
Calculate the percent yield of alanine at each time point relative to the initial concentration of this compound.
-
Determine the pseudo-first-order rate constant (k) for the hydrolysis reaction by plotting the natural logarithm of the reactant concentration versus time.
-
Role in the Synthesis of Other Amino Acids
While this compound is the direct precursor to alanine , the broader Strecker synthesis mechanism can produce a variety of other amino acids by simply changing the starting aldehyde[1][7]:
-
Formaldehyde leads to aminoacetonitrile, the precursor for glycine .[8]
-
Glycolaldehyde leads to 2,3-dihydroxypropanenitrile, the precursor for serine .
-
3-Methylbutanal leads to the precursor for leucine .
There is currently limited direct experimental evidence in prebiotic chemistry literature for this compound itself acting as a precursor for amino acids other than alanine and its derivatives. Studies on the prebiotic formation of aspartic acid , for example, often point to pathways involving the amination of oxaloacetate or the oligomerization of hydrogen cyanide.[10][11][12] Similarly, prebiotic routes to asparagine are not typically proposed to start from this compound.[13] The primary role of this compound in prebiotic synthesis is therefore firmly established as the intermediate to alanine.
Caption: Prebiotic relationship of this compound.
Conclusion
This compound stands as a pivotal intermediate in the prebiotic synthesis of alanine via the Strecker pathway. Its formation from simple, prebiotically plausible molecules and its subsequent hydrolysis provide a direct and robust route to a key proteinogenic amino acid. While the general Strecker mechanism can be expanded to form a suite of amino acids by varying the initial aldehyde, the specific role of this compound is primarily confined to the synthesis of alanine. The quantitative data available, particularly from studies on alkaline hydrolysis, support the feasibility of this transformation in relevant prebiotic environments. Future research focusing on the influence of mineral catalysts and a wider range of geochemical conditions will further clarify the efficiency and contribution of this essential pathway to the inventory of life's building blocks on the early Earth.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Amino acid analogues provide multiple plausible pathways to prebiotic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How can (±)-alanine be prepared by Strecker's synthesis? Write down the r.. [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Titan’s Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. astrobiology.com [astrobiology.com]
- 12. On the abiotic formation of amino acids. I. HCN as a precursor of amino acids detected in extracts of lunar samples. II. Formation of HCN and amino acids from simulated mixtures of gases released from lunar samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transfer RNA-dependent amino acid biosynthesis: An essential route to asparagine formation - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminopropanenitrile as a Precursor to the Amino Acid Alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the amino acid alanine (B10760859) from its precursor, 2-aminopropanenitrile. The core of this process lies in the hydrolysis of the nitrile functional group, a key step in the broader context of the Strecker amino acid synthesis. This document details the underlying chemical principles, presents quantitative data from established synthetic methods, and provides detailed experimental protocols. Visualizations of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process.
Introduction
Alanine, a non-essential amino acid, is a fundamental building block of proteins and plays a crucial role in various metabolic pathways. Its synthesis from simple precursors is a topic of significant interest in organic chemistry and biochemistry. One of the most classic and versatile methods for synthesizing α-amino acids, including alanine, is the Strecker synthesis. This multicomponent reaction typically involves an aldehyde, ammonia (B1221849), and cyanide to form an α-aminonitrile intermediate. In the synthesis of alanine, acetaldehyde (B116499) reacts with ammonia and a cyanide source to produce this compound. The subsequent hydrolysis of this aminonitrile yields racemic alanine.[1][2] This guide focuses specifically on the conversion of this compound to alanine, a critical step for which both acidic and basic conditions can be employed.
Reaction Mechanism and Pathway
The conversion of this compound to alanine is a hydrolysis reaction that targets the cyano (nitrile) group. The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps follow, leading to the formation of an amide intermediate (propanamide, 2-amino-). Further hydrolysis of the amide, also acid-catalyzed, results in the formation of the carboxylic acid and an ammonium (B1175870) ion, yielding alanine.[2]
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. This is followed by protonation from water to form an imidic acid intermediate, which tautomerizes to an amide. The amide is then further hydrolyzed under basic conditions to yield the carboxylate salt of alanine and ammonia. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final amino acid product.
The overall transformation can be represented by the following signaling pathway:
Quantitative Data on Alanine Synthesis
The yield of alanine from this compound can vary significantly depending on the reaction conditions. The following tables summarize quantitative data from a well-established procedure for the overall Strecker synthesis of dl-alanine (B559559) and from studies on the hydrolysis of a related aminonitrile.
Table 1: Overall Yield of dl-Alanine from Acetaldehyde via Strecker Synthesis
| Starting Material | Key Reagents | Overall Yield | Reference |
| Acetaldehyde | NH₄Cl, NaCN, HCl (for hydrolysis) | 52-60% | Organic Syntheses[3] |
Table 2: Hydrolysis of β-Aminopropionitrile to β-Alanine (Isomer of this compound)
| Catalyst/Reagent | Temperature (°C) | Time | Yield | Reference |
| Ammonia | 200 | 4 hours | ~20% | Advances in the synthesis of β-alanine[4] |
| 25-50% Barium Hydroxide | 90-95 | 20-30 minutes | 88-92% | Advances in the synthesis of β-alanine[4] |
Note: The data in Table 2 is for the isomer β-aminopropionitrile and is provided as a reference for potential reaction conditions and yields for the hydrolysis of α-aminopropanenitrile.
Experimental Protocols
The following is a detailed protocol for the synthesis of dl-alanine, which includes the in-situ formation and subsequent hydrolysis of this compound. This procedure is adapted from a well-established method published in Organic Syntheses.[3]
Materials and Equipment:
-
Acetaldehyde (freshly distilled)
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Concentrated hydrochloric acid (HCl)
-
Ether
-
Mechanical shaker
-
Distillation apparatus
-
Steam bath
-
Large evaporating dish
-
Filtration apparatus
-
Ice bath
-
Refrigerator
Experimental Workflow:
Procedure:
-
Formation of this compound: In a 2-liter bottle, a solution of 131 g (3 moles) of freshly distilled acetaldehyde in 100 cc of ether is prepared and cooled to 5°C in an ice bath. To this, a solution of 180 g (3.4 moles) of ammonium chloride in 550 cc of water is added. Following this, an ice-cold solution of 150 g (3.1 moles) of sodium cyanide in 400 cc of water is added slowly with frequent cooling to prevent the volatilization of acetaldehyde. The bottle is then securely stoppered and shaken mechanically for four hours at room temperature.[3]
-
Hydrolysis of this compound: The reaction mixture is transferred to a 3-liter distilling flask, and 600 cc of concentrated hydrochloric acid (sp. gr. 1.19) is added under a fume hood. The solution is distilled over a free flame until the separation of salt prevents further heating.[3]
-
Work-up and Isolation: The contents of the flask are transferred to a large evaporating dish and evaporated to dryness on a steam bath. The resulting residue is thoroughly stirred with 800 cc of 95% ethanol and filtered. The ethanol is then distilled off, and the last traces are removed under vacuum. The warm residue is dissolved in 500 cc of 95% ethanol containing 2% hydrochloric acid, cooled, and 200 cc of ether is added. The solution is filtered to remove remaining inorganic salts. The alcohol and ether are removed by distillation, with the final traces of free hydrochloric acid removed under diminished pressure. The remaining alanine hydrochloride is dissolved in 1500 cc of water.[3]
-
Isolation of Alanine: The aqueous solution of alanine hydrochloride is then treated to isolate the free alanine. The original procedure describes a method using lead oxide for neutralization and removal of chloride ions. Modern and safer laboratory practices may employ alternative methods such as ion-exchange chromatography for this step. After neutralization, the solution is concentrated, and alanine is precipitated by the addition of alcohol. The crude product can be recrystallized from a water-alcohol mixture to yield pure dl-alanine. The total yield is reported to be 140–160 g (52–60% of the theoretical amount based on acetaldehyde).[3]
Conclusion
The conversion of this compound to alanine via hydrolysis is a robust and well-documented chemical transformation that serves as a cornerstone of amino acid synthesis. This technical guide has provided a detailed examination of the reaction mechanisms, relevant quantitative data, and a comprehensive experimental protocol. The provided visualizations of the reaction pathway and experimental workflow are intended to offer a clear and concise understanding of the process for researchers, scientists, and professionals in the field of drug development. The Strecker synthesis, culminating in the hydrolysis of the aminonitrile, remains a highly relevant and practical method for the preparation of alanine and other α-amino acids.
References
A Comparative Analysis of the Chemical Stability of 2-Aminopropanenitrile and 3-Aminopropionitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the relative stability of two isomeric aminonitriles: 2-aminopropanenitrile (α-aminopropionitrile) and 3-aminopropionitrile (β-aminopropionitrile). A thorough review of available literature indicates that while both isomers are susceptible to degradation, 3-aminopropionitrile is notably less stable. This document details the chemical properties, known decomposition pathways, and factors influencing the stability of each compound. Standardized experimental protocols for assessing thermal stability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are presented. Furthermore, synthesis methodologies for both isomers are outlined to provide a complete profile for researchers. This guide aims to be a critical resource for professionals in drug development and chemical research, offering insights into the handling, storage, and potential liabilities of these important chemical intermediates.
Introduction
Aminonitriles are a class of organic compounds containing both an amino and a nitrile functional group. Their unique bifunctionality makes them valuable precursors in the synthesis of amino acids, peptides, and various heterocyclic compounds of pharmaceutical interest. Among the simplest aminonitriles are the isomers this compound and 3-aminopropionitrile. While structurally similar, their stability profiles differ significantly, a critical consideration for their application in multi-step syntheses and for the safety of their storage and handling. This guide provides an in-depth comparison of the stability of these two molecules, supported by available data and established analytical techniques.
Comparative Stability: this compound vs. 3-Aminopropionitrile
Available evidence strongly suggests that this compound is inherently more stable than its 3-amino isomer. This difference in stability can be attributed to the proximity of the amino group to the nitrile functionality, which influences the electronic properties and reactivity of the molecule.
3-Aminopropionitrile is widely reported to be unstable. It is susceptible to oxidation and can undergo slow polymerization upon contact with air, a process that is accelerated in the presence of acidic materials, potentially leading to the formation of an explosive yellow solid.[1][2] For this reason, the commercial product is often stabilized with potassium carbonate.[3] It is also sensitive to moisture and light, necessitating storage in a cool, dry, and dark environment under an inert atmosphere.[4] Upon heating, 3-aminopropionitrile decomposes to emit toxic fumes of cyanide and nitrogen oxides.[5]
In contrast, This compound is considered to be more stable than its linear isomer.[6] Its enhanced stability makes it a plausible molecule in astrophysical environments.[6] However, it is not without its own stability concerns. The monohydrochloride salt of this compound is advised to be stored in a tightly sealed container to prevent moisture absorption and contact with air, which can lead to decomposition.[7] A kinetic study of the spontaneous hydration of α-amino-propionitrile (this compound) revealed a partial decomposition to acetaldehyde (B116499).[8]
Physicochemical and Thermodynamic Data
A direct, quantitative comparison of the stability of this compound and 3-aminopropionitrile is hampered by a lack of comprehensive experimental data in the literature. However, the available physical properties and computational data provide some insights.
| Property | This compound | 3-Aminopropionitrile |
| Molecular Formula | C₃H₆N₂ | C₃H₆N₂ |
| Molecular Weight | 70.09 g/mol | 70.09 g/mol |
| Boiling Point | Not available | 185 °C at 760 mmHg[6] |
| Melting Point | Not available | < 25 °C[6] |
| Density | Not available | 0.9584 g/cm³ at 20 °C[6] |
| Flash Point | Not available | 90 °C[9] |
| Computed Relative Stability | More stable isomer[6] | Less stable isomer |
| Observed Instability | Decomposition to acetaldehyde reported.[8] | Prone to polymerization, oxidation, and decomposition upon heating.[1][2][5] |
Table 1: Comparison of Physicochemical Properties of this compound and 3-Aminopropionitrile.
Decomposition Pathways
The decomposition mechanisms of this compound and 3-aminopropionitrile differ significantly, reflecting their distinct chemical structures.
Experimental Protocols
To quantitatively assess and compare the thermal stability of this compound and 3-aminopropionitrile, standardized thermal analysis techniques are essential. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the aminopropanenitrile isomers by measuring mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).[10]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid aminopropanenitrile sample into an alumina (B75360) crucible.[10] For the highly volatile and potentially unstable samples, it is recommended to use a hermetically sealed pan with a pinhole lid to control evaporation.
-
Instrument Setup:
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 600 °C.[12]
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the TGA and its first derivative (DTG) curves.
-
Quantify the percentage of mass loss at different temperature intervals.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of thermal transitions, such as boiling, decomposition, and polymerization.
Apparatus: A differential scanning calorimeter (e.g., TA Instruments DSC or equivalent).
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Thermal Program:
-
Equilibrate the sample at a low starting temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition, as determined by TGA.[13]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic and exothermic events. Endotherms may correspond to boiling, while exotherms often indicate decomposition or polymerization.
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Synthesis Protocols
Synthesis of this compound (Strecker Synthesis)
The Strecker synthesis is a classic method for preparing α-aminonitriles from an aldehyde, ammonia (B1221849), and a cyanide source.[15][16]
Reaction: CH₃CHO + NH₃ + HCN → CH₃CH(NH₂)CN + H₂O
Procedure: [17]
-
Combine an aldehyde (e.g., acetaldehyde) with ammonia to form an imine intermediate.
-
React the imine with a cyanide source (e.g., hydrogen cyanide or a cyanide salt) to yield the α-aminonitrile.
-
The reaction is typically carried out in an aqueous or alcoholic solvent.
-
The product, this compound, is then isolated and purified, often by distillation.
Synthesis of 3-Aminopropionitrile
3-Aminopropionitrile is typically synthesized via the Michael addition of ammonia to acrylonitrile.[9][18][19]
Reaction: CH₂=CHCN + NH₃ → H₂NCH₂CH₂CN
-
Acrylonitrile is reacted with a concentrated aqueous or anhydrous solution of ammonia.
-
The reaction is often carried out in a sealed vessel under pressure and at an elevated temperature (e.g., 100 °C).[9]
-
The reaction mixture is then cooled, and the excess ammonia and water are removed under reduced pressure.
-
The resulting crude product is purified by fractional distillation to yield 3-aminopropionitrile.
Conclusion
The available data clearly indicates that 3-aminopropionitrile is a significantly less stable compound than its isomer, this compound. The propensity of 3-aminopropionitrile to undergo polymerization and decomposition under ambient conditions and upon heating presents considerable challenges for its long-term storage and use in chemical synthesis. This compound, while more stable, is also susceptible to degradation, particularly through hydrolysis. For researchers and professionals in drug development, a thorough understanding of these stability differences is paramount for safe handling, the design of robust synthetic routes, and ensuring the quality and purity of final products. The experimental protocols provided in this guide offer a framework for the quantitative assessment of the thermal stability of these and other related aminonitriles. Further research is warranted to obtain comprehensive thermodynamic and kinetic data to allow for a more precise and quantitative comparison of the stability of these two important isomers.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminopropionitril – Wikipedia [de.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. (2S)-2-Aminopropanenitrile | C3H6N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. Propanenitrile, 2-amino- | C3H6N2 | CID 411840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Aminopropionitrile synthesis - chemicalbook [chemicalbook.com]
- 10. epfl.ch [epfl.ch]
- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 12. Thermogravimetric analyzes on liquid matrices - Analytice [analytice.com]
- 13. qualitest.ae [qualitest.ae]
- 14. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 15. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 16. Strecker Synthesis [organic-chemistry.org]
- 17. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 18. prepchem.com [prepchem.com]
- 19. US5334745A - Preparation of 3-aminopropionitriles - Google Patents [patents.google.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
2-Aminopropanenitrile in Astrochemistry and Meteorite Analysis: A Technical Guide
Abstract
2-Aminopropanenitrile (2-APN), a chiral molecule, is a key precursor to the proteinogenic amino acid alanine (B10760859). Its potential formation in interstellar environments and its plausible role in the prebiotic chemical inventory delivered to the early Earth via meteorites make it a molecule of significant interest in astrochemistry and meteorite analysis. This technical guide provides a comprehensive overview of the current understanding of 2-APN, focusing on its formation pathways in astrophysical environments, its detection and abundance in meteorites, and the analytical methodologies employed for its study. This document is intended for researchers, scientists, and drug development professionals with an interest in prebiotic chemistry, the origins of life, and the analysis of extraterrestrial materials.
Introduction
The search for the origins of life on Earth is intrinsically linked to the inventory of organic molecules present on the prebiotic Earth. Carbonaceous chondrites, a class of meteorites, provide a unique window into the chemical composition of the early solar system, containing a diverse suite of organic compounds, including amino acids.[1] The presence of amino acids in meteorites, some with a slight enantiomeric excess of the L-form, has fueled speculation about an extraterrestrial origin of the building blocks of life.[2]
This compound (CH₃CH(NH₂)CN), the nitrile precursor of alanine, is a prime candidate for interstellar and meteoritic detection. Its formation is plausible under astrophysical conditions, and its subsequent hydrolysis to alanine provides a direct link to proteinogenic amino acids.[3] This guide will delve into the formation mechanisms of 2-APN, summarize the quantitative data regarding its presence (or the presence of its derivatives) in astrophysical environments and meteorites, and provide detailed experimental protocols for its study.
Formation of this compound in Astrophysical Environments
The leading hypothesis for the formation of α-amino acids and their nitrile precursors in astrophysical environments is the Strecker synthesis.[4] This reaction pathway involves the reaction of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.[4]
The Strecker Synthesis in Interstellar Ice Analogs
Laboratory experiments simulating the conditions of interstellar ices have demonstrated the feasibility of the Strecker synthesis. These experiments typically involve the co-deposition of relevant molecules onto a cold substrate (simulating interstellar dust grains) and subsequent processing by ultraviolet (UV) radiation or thermal energy.
A plausible reaction sequence for the formation of this compound in interstellar ices begins with the formation of acetaldehyde (B116499) (CH₃CHO) and its subsequent reaction with ammonia (NH₃) and hydrogen cyanide (HCN).
Quantitative Data
The direct detection of this compound in astrophysical environments and meteorites is challenging due to its expected low abundance and potential for hydrolysis. However, searches for 2-APN in interstellar space have provided upper limits on its abundance, and the analysis of its hydrolysis product, alanine, in meteorites offers indirect evidence of its presence in the early solar system.
| Location/Object | Molecule | Abundance/Column Density | Reference |
| Sagittarius B2(N) | This compound | < 1.5 x 10¹⁶ cm⁻² | [3] |
| Sagittarius B2(N) | Aminoacetonitrile | 2.8 x 10¹⁶ cm⁻² | [5] |
| Murchison Meteorite | Alanine | ~1.7 ppm (nmol/g) | [6][7] |
| Murchison Meteorite | Glycine (B1666218) | ~3 ppm (nmol/g) | [6] |
| Aguas Zarcas Meteorite | Alanine | ~0.1 to 158 nmol/g | [7] |
Table 1: Abundance of this compound and Related Molecules. This table summarizes the upper limit for the column density of this compound in the Sagittarius B2(N) hot molecular core and the measured abundances of its hydrolysis product, alanine, in the Murchison and Aguas Zarcas meteorites. For comparison, the abundance of the simpler aminonitrile, aminoacetonitrile, in Sgr B2(N) and glycine in the Murchison meteorite are also included.
| Meteorite | Amino Acid | Enantiomeric Excess (%ee) | Isotopic Composition (δ¹³C, δ¹⁵N) | Reference |
| Murchison | Alanine | Racemic (D/L ≈ 1) | Enriched in ¹³C | [7] |
| Murchison | Isovaline (B112821) | L-excess up to 20% | Enriched in ¹³C and ¹⁵N | [8][9] |
| Aguas Zarcas | Isovaline | L-excess of ~10-15% | Extraterrestrial | [7] |
Table 2: Enantiomeric Excess and Isotopic Composition of Amino Acids in Meteorites. This table highlights the enantiomeric and isotopic signatures of amino acids found in the Murchison and Aguas Zarcas meteorites. The racemic nature of alanine in Murchison, coupled with its non-terrestrial isotopic signature, supports its extraterrestrial origin. The significant L-enantiomeric excess of non-proteinogenic amino acids like isovaline is a key piece of evidence for a prebiotic mechanism of chiral symmetry breaking.
Experimental Protocols
Synthesis of this compound in Simulated Interstellar Ices
This protocol describes a general method for the synthesis of this compound via the Strecker synthesis in a laboratory setting that simulates interstellar ice conditions.
Objective: To form this compound from simple precursors under conditions analogous to interstellar ices.
Materials:
-
Ultra-high vacuum (UHV) chamber
-
Cryogenic sample holder (e.g., cooled by liquid helium or a closed-cycle cryostat to ~10-20 K)
-
Gas deposition system with mass flow controllers
-
Vacuum ultraviolet (VUV) lamp (e.g., hydrogen discharge lamp)
-
Fourier-transform infrared (FTIR) spectrometer for in-situ monitoring
-
Quadrupole mass spectrometer (QMS) for temperature-programmed desorption (TPD) analysis
-
Gases: Water (H₂O), Methanol (CH₃OH), Ammonia (NH₃), Acetaldehyde (CH₃CHO), Hydrogen Cyanide (HCN) (or their precursors like methane (B114726) and nitrogen)
Procedure:
-
Preparation: The UHV chamber is baked and pumped down to a base pressure of < 10⁻⁹ mbar. The cryogenic sample holder is cooled to the desired temperature (e.g., 20 K).
-
Ice Deposition: A gas mixture containing precursors is deposited onto the cold substrate. A typical ice analog mixture for Strecker synthesis might consist of H₂O, NH₃, and CH₃CHO, and HCN. The relative ratios can be varied to simulate different interstellar environments. For example, H₂O:NH₃:CH₃CHO:HCN = 100:10:1:1.
-
VUV Irradiation: The deposited ice is irradiated with a VUV lamp to simulate the effects of interstellar radiation. The irradiation time can range from minutes to several hours.
-
In-situ Analysis (FTIR): The chemical evolution of the ice is monitored in-situ using FTIR spectroscopy. The appearance of new vibrational bands corresponding to the formation of imines and nitriles can be observed.
-
Thermal Processing (TPD): After irradiation, the sample is slowly heated (e.g., at a rate of 1-5 K/min). The desorption of molecules from the ice is monitored with a QMS. This allows for the identification of the products based on their mass-to-charge ratio and desorption temperature. This compound can be identified by its characteristic mass spectrum.
Extraction and Analysis of Amino Acids (and their Precursors) from Meteorites
This protocol outlines the general steps for the extraction and analysis of amino acids from carbonaceous chondrites. This method is designed to analyze both free amino acids and those present as precursors, such as aminonitriles, which are converted to amino acids through acid hydrolysis.
Objective: To extract, identify, and quantify amino acids from a meteorite sample.
Materials:
-
Powdered meteorite sample
-
Glass ampoules
-
Ultrapure water (e.g., Milli-Q)
-
Hydrochloric acid (HCl), 6 M
-
Cation-exchange resin (e.g., AG50W-X8)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Derivatization reagents (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) for LC-MS, or trifluoroacetic anhydride (B1165640) (TFAA) and isopropanol (B130326) for GC-MS)
-
High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
Procedure:
-
Sample Preparation: A powdered interior chip of the meteorite is placed in a glass ampoule. To minimize terrestrial contamination, handling should be performed in a clean laboratory environment.
-
Hot Water Extraction: Ultrapure water is added to the ampoule, which is then flame-sealed and heated at 100°C for 24 hours. This extracts the soluble organic compounds.[10]
-
Acid Hydrolysis: The aqueous extract is dried, and then subjected to 6 M HCl vapor hydrolysis at 150°C for 3 hours. This step converts aminonitriles and other precursors into their corresponding amino acids.[10]
-
Desalting: The hydrolyzed extract is passed through a cation-exchange resin to remove inorganic salts. The amino acids are retained on the resin and are subsequently eluted with NH₄OH.
-
Derivatization: The desalted amino acid fraction is dried and then derivatized to make the amino acids volatile (for GC-MS) or fluorescent (for LC-MS).
-
Chromatographic Analysis: The derivatized sample is injected into the GC-MS or LC-MS system.
-
GC-MS: A chiral column (e.g., Chirasil-Val) is used to separate the D- and L-enantiomers of the amino acids.[11]
-
LC-MS: A reverse-phase column (e.g., C18) is used for separation.
-
-
Data Analysis: The amino acids are identified by their retention times and mass spectra, and quantified by comparison to a standard solution of known amino acid concentrations.
Visualizations
Figure 1: Formation of this compound via the Strecker Synthesis.
Figure 2: Workflow for Meteorite Amino Acid Analysis.
Conclusion
This compound stands as a critical link between the simple molecules observed in the interstellar medium and the complex building blocks of life found in meteorites and, presumably, on the early Earth. While its direct detection remains elusive, the evidence strongly supports its formation via the Strecker synthesis in astrophysical environments. The analysis of its hydrolysis product, alanine, in carbonaceous chondrites provides compelling, albeit indirect, evidence for its presence in the early solar system. The racemic nature of meteoritic alanine, coupled with its non-terrestrial isotopic signature, underscores the abiotic origins of these molecules.
Future research, including more sensitive astronomical observations with instruments like the Atacama Large Millimeter/submillimeter Array (ALMA) and the James Webb Space Telescope (JWST), may lead to the direct detection of 2-APN and other complex nitriles in interstellar space. Furthermore, the analysis of samples returned from asteroids by missions such as Hayabusa2 and OSIRIS-REx will provide pristine materials to study the inventory of prebiotic molecules, including aminonitriles, with unprecedented detail and minimal terrestrial contamination. These endeavors will continue to shed light on the cosmic origins of the molecules that may have set the stage for the emergence of life.
References
- 1. Amino acids in meteorites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic evidence for extraterrestrial non-racemic amino acids in the Murchison meteorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotational spectrum of a chiral amino acid precursor, 2-aminopropionitrile, and searches for it in Sagittarius B2(N) | Astronomy & Astrophysics (A&A) [aanda.org]
- 4. Extraterrestrial amino acids in Orgueil and Ivuna: Tracing the parent body of CI type carbonaceous chondrites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of amino acetonitrile in Sgr B2(N) | Astronomy & Astrophysics (A&A) [aanda.org]
- 6. A new family of extraterrestrial amino acids in the Murchison meteorite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of amino acids, hydroxy acids, and amines in CR chondrites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Aminopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-aminopropanenitrile (CAS 2134-48-7), a key intermediate in the synthesis of various organic molecules. Given the limited specific toxicological data for this compound, this guide also draws upon information from structurally similar aminonitriles and general principles of handling toxic and reactive chemicals.
Chemical and Physical Properties
This compound is a colorless liquid that is soluble in water.[1] It is a versatile building block in synthetic organic chemistry due to the presence of both an amino and a nitrile functional group.[2]
| Property | Value | Source |
| CAS Number | 2134-48-7 | [3][4] |
| Molecular Formula | C₃H₆N₂ | [5] |
| Molecular Weight | 70.09 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 150°C at 760 mmHg (estimated) | [6] |
| Density | 0.928 g/cm³ (estimated) | [6] |
| Flash Point | 44.5°C (estimated) | [6] |
| Solubility | Soluble in water | [1] |
Hazard Identification and Classification
This compound and its analogs are classified as hazardous substances. The primary hazards are associated with their toxicity upon ingestion, inhalation, or skin contact, and their potential to cause serious eye and skin irritation.[5][7][8] As an aminonitrile, there is a potential for the release of cyanide, which is highly toxic.[9]
GHS Hazard Statements for Structurally Similar Compounds:
-
H301: Toxic if swallowed[8]
-
H311: Toxic in contact with skin[8]
-
H315: Causes skin irritation[8]
-
H317: May cause an allergic skin reaction[8]
-
H318: Causes serious eye damage[8]
-
H331: Toxic if inhaled[8]
NFPA 704 Diamond (for a similar compound, 3-Aminopropionitrile):
-
Health (Blue): 3 (Can cause serious or permanent injury)
-
Flammability (Red): 2 (Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur)
-
Instability (Yellow): 1 (Normally stable, but can become unstable at elevated temperatures and pressures)
-
Special (White): None
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times when handling this chemical.[10]
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.[11][12] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when working outside of a fume hood or with heated material.[10] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound. Given the potential for cyanide-like effects, prompt medical attention is essential.[1][7]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation). Administer 100% oxygen if available. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15-20 minutes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |
Fire-Fighting Measures
This compound is a combustible liquid. Fires involving this chemical should be handled by trained professionals.
| Aspect | Procedure |
| Suitable Extinguishing Media | Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. A water spray can be used to cool fire-exposed containers. |
| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. |
| Specific Hazards | Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide. |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
Spills of this compound must be handled immediately and with extreme caution to prevent exposure and environmental contamination.
| Spill Size | Procedure |
| Minor Spill | Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[14] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[15] |
| Major Spill | Evacuate the laboratory and surrounding areas. Alert others and activate the emergency response system. Do not attempt to clean up a major spill without specialized training and equipment.[16] |
Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Handling:
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.[17]
-
Avoid inhalation of vapors and contact with skin and eyes.[17]
-
Use appropriate, inspected PPE at all times.[17]
-
Do not eat, drink, or smoke in the laboratory.[17]
-
Wash hands thoroughly after handling.[17]
Storage:
-
Store in a tightly closed, properly labeled container.[10]
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][18]
-
Avoid storing in direct sunlight.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[19][20]
-
Waste Collection: Collect all liquid and solid waste contaminated with this compound in designated, sealed, and clearly labeled hazardous waste containers.[21]
-
Disposal Method: Dispose of hazardous waste through a licensed and certified hazardous waste disposal company.[19] Do not dispose of down the drain or in regular trash.[21]
Experimental Protocols
General Laboratory Handling Protocol
This protocol outlines the general steps for safely handling this compound in a laboratory setting.
References
- 1. aalto.fi [aalto.fi]
- 2. This compound | 2134-48-7 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2134-48-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. monash.edu [monash.edu]
- 8. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 10. benchchem.com [benchchem.com]
- 11. velsafe.com [velsafe.com]
- 12. youtube.com [youtube.com]
- 13. Essential First Aid Measures for Cyanide Poisoning: What to Do Immediately | AI Care [ai-care.id]
- 14. ulethbridge.ca [ulethbridge.ca]
- 15. qmul.ac.uk [qmul.ac.uk]
- 16. chemkleancorp.com [chemkleancorp.com]
- 17. fishersci.com [fishersci.com]
- 18. Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions - Labor Security System [laborsecurity.com]
- 19. benchchem.com [benchchem.com]
- 20. engineering.purdue.edu [engineering.purdue.edu]
- 21. ethz.ch [ethz.ch]
Methodological & Application
Application Notes & Protocols: The Strecker Synthesis of α-Amino Nitriles
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Strecker synthesis, first reported by Adolph Strecker in 1850, is a cornerstone multicomponent reaction for the synthesis of α-amino acids from aldehydes or ketones.[1][2][3] The reaction involves the condensation of a carbonyl compound, an amine (or ammonia), and a cyanide source to produce an α-aminonitrile intermediate.[1][4] This versatile intermediate can then be hydrolyzed to yield the corresponding α-amino acid.[4][5] This document provides a detailed overview of the reaction mechanism, quantitative data on various catalytic systems, detailed experimental protocols, and visual diagrams of the mechanism and experimental workflow.
Mechanism of the Strecker Synthesis
The Strecker synthesis is a two-stage process.[1]
Stage 1: Formation of the α-Aminonitrile This stage is a one-pot, three-component reaction involving an aldehyde or ketone, an amine (or ammonia), and a cyanide source.
-
Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of ammonia (B1221849) or a primary amine on the carbonyl carbon of the aldehyde or ketone.[4][6] This is often acid-catalyzed, involving the protonation of the carbonyl oxygen to increase its electrophilicity.[6][7] The resulting hemiaminal intermediate then eliminates a molecule of water to form an imine, or its protonated form, an iminium ion.[4][7][8] The formation of the imine is a reversible equilibrium, which can be driven forward by removing water.[5]
-
Cyanide Addition: A cyanide ion (from sources like KCN, NaCN, HCN, or TMSCN) then acts as a nucleophile, attacking the electrophilic carbon of the imine or iminium ion.[4][5][9] This step forms the stable α-aminonitrile product.[7]
Stage 2: Hydrolysis to α-Amino Acid (Optional) The α-aminonitrile, a stable intermediate, can be isolated or directly hydrolyzed to the corresponding α-amino acid. This is typically achieved by heating in the presence of strong aqueous acid or base.[5][9][10] The nitrile nitrogen is protonated, followed by the attack of water molecules, eventually leading to the elimination of ammonia and the formation of a carboxylic acid group.[4][7]
The classical Strecker synthesis produces a racemic mixture of α-amino acids.[1] However, asymmetric variations have been developed using chiral auxiliaries or catalysts to achieve enantioselectivity.[4][8]
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. news-medical.net [news-medical.net]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis [dl1.en-us.nina.az]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker_amino_acid_synthesis [chemeurope.com]
- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 10. Strecker Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Aminopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-aminopropanenitrile, also known as alanine (B10760859) nitrile, is a critical chiral building block in the synthesis of a wide range of pharmaceuticals and fine chemicals. Its direct and efficient synthesis with high enantioselectivity is of significant interest. The most prominent method for achieving this is the asymmetric Strecker reaction, a one-pot, three-component reaction involving an aldehyde (acetaldehyde), an amine (ammonia or its equivalent), and a cyanide source.[1][2] The success of this synthesis hinges on the use of a chiral catalyst to control the stereochemical outcome. This document provides detailed application notes and protocols for two leading catalytic systems: organocatalysis with thiourea (B124793) derivatives and metal-based catalysis using chiral zirconium complexes.
Section 1: Organocatalytic Asymmetric Strecker Reaction
Chiral thiourea-based organocatalysts have proven to be highly effective in promoting the asymmetric Strecker reaction. These catalysts operate through hydrogen bonding interactions, activating the imine intermediate and guiding the nucleophilic attack of the cyanide ion to achieve high enantioselectivity.
Quantitative Data Summary: Thiourea-Catalyzed Synthesis
The following table summarizes the performance of various thiourea-based catalysts in the asymmetric Strecker reaction of imines, providing a reliable proxy for the synthesis of this compound.
| Catalyst Type | Aldehyde Substrate | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Amido-Thiourea | Isovaleraldehyde | 0.5 | 0 | 4-8 | 95 | 97 |
| Thiourea Derivative | Various Aldehydes | 10 | -40 | - | up to 84 | up to 89 |
| Amido-Thiourea | N-Benzhydryl Imines | 0.5 | 0 | - | High | High |
Reaction Mechanism: Thiourea Catalysis
The proposed mechanism for the thiourea-catalyzed Strecker reaction involves the formation of a catalyst-bound iminium/cyanide ion pair. The thiourea catalyst, through hydrogen bonding, activates the imine, making it more electrophilic. Simultaneously, it positions the cyanide nucleophile for a stereoselective attack, leading to the formation of the chiral α-aminonitrile.
Caption: Proposed mechanism for the thiourea-catalyzed asymmetric Strecker reaction.
Experimental Protocol: Thiourea-Catalyzed Synthesis
This protocol is adapted from established procedures for the hydrocyanation of imines using a chiral amido-thiourea catalyst.[3]
Materials:
-
Ammonia (B1221849) (or an ammonia source like ammonium (B1175870) chloride)
-
Potassium Cyanide (KCN)
-
Acetic Acid
-
Chiral Amido-Thiourea Catalyst (e.g., N-benzhydryl-substituted)
-
Toluene
-
Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation (In Situ): In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve acetaldehyde (1.0 mmol) and the ammonia source (1.05 mmol) in toluene.
-
Reaction Setup: To the solution from step 1, add the chiral amido-thiourea catalyst (0.5-10 mol%).
-
Addition of Cyanide Source: In a separate flask, prepare a solution of KCN (2.0 equiv) in toluene. Cool to 0 °C and add acetic acid (1.2 equiv) and water (4.0 equiv).[3] Stir vigorously. This generates HCN in situ. Caution! HCN is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction: Slowly add the HCN-containing mixture to the imine/catalyst solution at the desired temperature (e.g., 0 °C or -40 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the purified this compound by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Section 2: Metal-Catalyzed Asymmetric Strecker Reaction
Chiral complexes of metals like zirconium and titanium have demonstrated high efficiency in catalyzing the asymmetric Strecker reaction. These catalysts typically act as Lewis acids, activating the imine for nucleophilic attack by the cyanide source.[4][5]
Quantitative Data Summary: Zirconium-Catalyzed Synthesis
The following table presents data for a chiral zirconium-catalyzed three-component asymmetric Strecker reaction.
| Aldehyde | Amine | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | Benzylamine | 2.5 | -45 | 38 | 85 | 91 |
| Hydrocinnamaldehyde | Benzylamine | 2.5 | -45 | 43 | 91 | 92 |
| Cyclohexanecarboxaldehyde | Benzylamine | 2.5 | -45 | 43 | 93 | 95 |
Note: Data adapted from reactions using various aldehydes as a proxy for acetaldehyde.
Experimental Workflow: Catalytic Asymmetric Strecker Synthesis
The general workflow for both organocatalytic and metal-catalyzed asymmetric Strecker reactions follows a similar sequence of steps.
Caption: General workflow for catalytic asymmetric Strecker synthesis.
Experimental Protocol: Zirconium-Catalyzed Synthesis
This protocol is based on the three-component asymmetric Strecker reaction using a chiral zirconium catalyst.[4]
Materials:
-
Acetaldehyde
-
Amine (e.g., Benzylamine)
-
Hydrogen Cyanide (HCN) or Tributyltin Cyanide (Bu₃SnCN)
-
Chiral Zirconium Catalyst (prepared in situ from a chiral ligand and a zirconium precursor like Zr(OtBu)₄)
-
Toluene or other suitable solvent
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Catalyst Preparation (In Situ): In a glovebox, dissolve the chiral ligand in an appropriate solvent (e.g., toluene). Add the zirconium precursor (e.g., Zr(OtBu)₄) and stir the mixture to form the active catalyst.
-
Reaction Setup: To a solution of acetaldehyde (1.0 mmol) and the amine (1.1 mmol) in the reaction solvent at the desired temperature (e.g., -45 °C), add the prepared chiral zirconium catalyst (1-2.5 mol%).
-
Addition of Cyanide Source: Slowly add hydrogen cyanide (HCN) or a surrogate like tributyltin cyanide (Bu₃SnCN) to the reaction mixture. Handle with extreme caution in a well-ventilated fume hood.
-
Monitoring: Stir the reaction vigorously and monitor by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
Both organocatalytic and metal-catalyzed methods provide effective and highly enantioselective routes to chiral this compound. The choice of catalyst system may depend on factors such as catalyst availability and cost, substrate scope, and sensitivity to air and moisture. The provided protocols offer a detailed starting point for researchers to develop and optimize the asymmetric synthesis of this valuable chiral intermediate. Careful adherence to safety procedures, particularly when handling cyanide sources, is paramount.
References
Application Notes and Protocols for Enantioselective Strecker Reactions Utilizing Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for employing chiral catalysts in enantioselective Strecker reactions. This powerful methodology offers a direct and efficient route to optically active α-aminonitriles, which are crucial precursors for the synthesis of enantiomerically pure α-amino acids and their derivatives, widely utilized in pharmaceutical and agrochemical industries.
Introduction
The Strecker reaction, first reported in 1850, is a three-component reaction between an aldehyde or ketone, an amine, and a cyanide source to produce an α-aminonitrile.[1] Subsequent hydrolysis of the nitrile yields the corresponding α-amino acid. The classical Strecker synthesis produces a racemic mixture of α-amino acids.[1] For applications in drug development, where single enantiomers are often required for optimal efficacy and to avoid off-target effects, the development of catalytic and enantioselective variants has been a major focus.
Chiral catalysts, used in sub-stoichiometric amounts, provide an elegant solution for controlling the stereochemical outcome of the Strecker reaction.[2] This document details the application of three prominent classes of chiral catalysts: thiourea (B124793) derivatives, Salen-metal complexes, and phase-transfer catalysts. For each class, a representative catalyst is highlighted with its proposed mechanism, a detailed experimental protocol, and a summary of its performance with various substrates.
I. Chiral Thiourea Catalysts: The Jacobsen Catalyst
Chiral thiourea catalysts are a class of organocatalysts that operate through hydrogen bonding interactions. The Jacobsen-type catalysts, featuring a chiral 1,2-diaminocyclohexane backbone, have proven to be highly effective in promoting the enantioselective addition of cyanide to imines.[3]
Mechanism of Action
The prevailing mechanism for the Jacobsen thiourea catalyst in the Strecker reaction involves a dual activation mode. The thiourea moiety activates the imine by forming hydrogen bonds with the nitrogen atom, thereby increasing its electrophilicity. Simultaneously, the catalyst can also interact with the cyanide source (e.g., HCN), facilitating the delivery of the cyanide nucleophile to one face of the imine. The reaction is proposed to proceed through a catalyst-bound iminium/cyanide ion pair.[4]
Caption: Proposed mechanism of the Jacobsen thiourea-catalyzed Strecker reaction.
Data Presentation: Substrate Scope of a Jacobsen-Type Thiourea Catalyst
The following table summarizes the performance of a Jacobsen-type thiourea catalyst in the enantioselective Strecker reaction with a variety of imine substrates.
| Entry | Aldehyde/Ketone | Amine | Product | Yield (%) | ee (%) | Reference |
| 1 | Pivaldehyde | Benzhydrylamine | (R)-N-Benzhydryl-tert-leucinonitrile | 95 | 98 | [4] |
| 2 | Benzaldehyde (B42025) | Benzhydrylamine | (R)-N-Benzhydryl-phenylglycinonitrile | 98 | 98 | [3] |
| 3 | Cyclohexanecarboxaldehyde (B41370) | Benzhydrylamine | (R)-N-Benzhydryl-cyclohexylglycinonitrile | 92 | 97 | [4] |
| 4 | Isobutyraldehyde | Benzhydrylamine | (R)-N-Benzhydryl-valinonitrile | 88 | 96 | [4] |
Experimental Protocol: Synthesis of (R)-N-Benzhydryl-tert-leucinonitrile[4]
Materials:
-
(R,R)-N-(4-methoxy-3,5-di-tert-butylbenzyl)-N'-(2-(diphenylmethylamino)-2,2-dimethylethyl)cyclohexane-1,2-diamine (Jacobsen-type catalyst)
-
Pivaldehyde
-
Benzhydrylamine
-
Potassium cyanide (KCN)
-
Acetic acid
-
Deionized water
Procedure:
-
Imine Formation: To a solution of pivaldehyde (1.0 equiv) in toluene, add benzhydrylamine (1.0 equiv). Stir the mixture at room temperature for 2 hours. The formation of the imine can be monitored by TLC or NMR.
-
Cyanide Addition: In a separate flask, prepare a solution of KCN (2.0 equiv) in water. Cool this solution to 0 °C and slowly add acetic acid (1.2 equiv).
-
To the imine solution at 0 °C, add the Jacobsen-type catalyst (1 mol%).
-
Slowly add the freshly prepared HCN solution (from step 2) to the imine/catalyst mixture at 0 °C over 30 minutes.
-
Stir the reaction mixture vigorously at 0 °C for 24 hours.
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude α-aminonitrile.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure (R)-N-Benzhydryl-tert-leucinonitrile.
-
-
Characterization: The yield and enantiomeric excess (ee) of the product are determined by chiral HPLC analysis.
II. Chiral Salen-Metal Complexes
Chiral Salen-metal complexes are versatile catalysts in asymmetric synthesis. For the Strecker reaction, titanium(IV)-Salen complexes have shown notable activity and enantioselectivity.
Mechanism of Action
The chiral Salen-Ti(IV) complex acts as a Lewis acid, coordinating to the imine nitrogen to activate it towards nucleophilic attack. The chiral environment created by the Salen ligand dictates the facial selectivity of the cyanide addition. The cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), is also activated by the titanium center, facilitating the transfer of the cyanide group.
Caption: Proposed mechanism of the chiral Salen-Ti(IV) catalyzed Strecker reaction.
Data Presentation: Substrate Scope of a Chiral Salen-Ti(IV) Catalyst
The following table summarizes the performance of a representative chiral Salen-Ti(IV) catalyst in the enantioselective Strecker reaction.
| Entry | Aldehyde | Amine | Cyanide Source | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Benzhydrylamine | TMSCN | (S)-N-Benzhydryl-phenylglycinonitrile | 92 | 91 |
| 2 | 1-Naphthaldehyde | Benzhydrylamine | TMSCN | (S)-N-Benzhydryl-(1-naphthyl)glycinonitrile | 89 | 93 |
| 3 | 2-Furaldehyde | Benzhydrylamine | TMSCN | (S)-N-Benzhydryl-(2-furyl)glycinonitrile | 85 | 88 |
| 4 | Cinnamaldehyde | Benzhydrylamine | TMSCN | (S)-N-Benzhydryl-amino-4-phenyl-3-butenenitrile | 78 | 85 |
Experimental Protocol: Synthesis of (S)-N-Benzhydryl-phenylglycinonitrile
Materials:
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-titanium(IV) dichloride (Salen-TiCl₂)
-
Benzaldehyde
-
Benzhydrylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Catalyst Activation (in situ): In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the Salen-TiCl₂ catalyst (5 mol%) in dry CH₂Cl₂.
-
Imine Formation (in situ): To the catalyst solution, add benzaldehyde (1.0 equiv) and benzhydrylamine (1.0 equiv). Stir the mixture at room temperature for 30 minutes.
-
Cyanide Addition: Cool the reaction mixture to -40 °C. Add TMSCN (1.2 equiv) dropwise via syringe.
-
Stir the reaction at -40 °C for 48 hours.
-
Work-up and Purification:
-
Quench the reaction at -40 °C by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Characterization: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.
III. Chiral Phase-Transfer Catalysts: The Maruoka Catalyst
Chiral phase-transfer catalysts (PTCs) are typically chiral quaternary ammonium (B1175870) salts that facilitate the transfer of a reactant (in this case, the cyanide anion) from an aqueous phase to an organic phase where the reaction with the substrate occurs. Maruoka and coworkers have developed highly effective C₂-symmetric chiral PTCs for the asymmetric Strecker reaction.
Mechanism of Action
The chiral quaternary ammonium salt forms a tight ion pair with the cyanide anion in the aqueous phase. This chiral ion pair is then transferred to the organic phase. The steric and electronic properties of the chiral catalyst create a chiral environment around the cyanide anion, which then attacks the imine from a specific face, leading to high enantioselectivity.
Caption: Mechanism of the chiral phase-transfer catalyzed Strecker reaction.
Data Presentation: Substrate Scope of a Maruoka-Type Phase-Transfer Catalyst
The following table illustrates the broad applicability of a Maruoka-type chiral phase-transfer catalyst for the synthesis of various α-aminonitriles.
| Entry | Aldehyde | Amine | Product | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanecarboxaldehyde | Diphenylmethylamine | (R)-N-(Diphenylmethyl)cyclohexylglycinonitrile | 89 | 95 | |
| 2 | Pivaldehyde | Diphenylmethylamine | (R)-N-(Diphenylmethyl)-tert-leucinonitrile | 85 | 96 | |
| 3 | Isovaleraldehyde | Diphenylmethylamine | (R)-N-(Diphenylmethyl)leucinonitrile | 91 | 92 | |
| 4 | Benzaldehyde | Diphenylmethylamine | (R)-N-(Diphenylmethyl)phenylglycinonitrile | 93 | 88 |
Experimental Protocol: Synthesis of (R)-N-(Diphenylmethyl)cyclohexylglycinonitrile
Materials:
-
(R,R)-Bis(2,3,4,5,6-pentafluorophenyl)methyl-(S)-2-(dicyclohexylphosphino)-2'-(diphenylphosphino)-1,1'-binaphthylammonium iodide (Maruoka-type catalyst)
-
Cyclohexanecarboxaldehyde
-
Diphenylmethylamine
-
Potassium cyanide (KCN)
-
Toluene
-
Deionized water
Procedure:
-
Imine Formation: A mixture of cyclohexanecarboxaldehyde (1.0 mmol) and diphenylmethylamine (1.0 mmol) in toluene (2.0 mL) is stirred at room temperature for 1 hour.
-
Reaction Setup: To the resulting solution of the aldimine, add the chiral phase-transfer catalyst (0.01 mmol, 1 mol%).
-
Add an aqueous solution of KCN (1.5 mmol in 1.0 mL of water).
-
Stir the biphasic mixture vigorously at 0 °C for 2 hours.
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate) to afford the desired α-aminonitrile.
-
-
Characterization: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.
Application in Drug Development: Synthesis of a Key Intermediate for Saxagliptin
The enantioselective Strecker reaction is a valuable tool in the synthesis of complex pharmaceutical agents. A notable example is its application in the synthesis of a key chiral α-amino acid intermediate for Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis utilizes a sulfinimine-mediated asymmetric Strecker reaction, where a chiral sulfinyl group directs the stereochemical outcome of the cyanide addition.
Caption: General experimental workflow for a catalytic enantioselective Strecker reaction.
Conclusion
The use of chiral catalysts in the Strecker reaction provides a powerful and versatile platform for the synthesis of enantiomerically enriched α-amino acids and their derivatives. The choice of catalyst—be it a hydrogen-bond donating thiourea, a Lewis acidic Salen-metal complex, or a phase-transfer catalyst—can be tailored to the specific substrate and desired stereochemical outcome. The protocols provided herein serve as a practical guide for researchers to implement these important transformations in their own synthetic endeavors, from academic research to industrial-scale drug development.
References
- 1. Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric strecker reaction of aldimines using aqueous potassium cyanide by phase-transfer catalysis of chiral quaternary ammonium salts with a tetranaphthyl backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Hydrolysis of 2-Aminopropanenitrile to Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine (B10760859), a non-essential amino acid, is a fundamental building block in proteins and plays a crucial role in various metabolic pathways. Its synthesis is of significant interest in pharmaceutical and biotechnological research. One common synthetic route to racemic alanine is through the hydrolysis of 2-aminopropanenitrile, an intermediate often prepared via the Strecker synthesis. This document provides detailed protocols for the acidic and alkaline hydrolysis of this compound to produce alanine, along with a comparative analysis of the two methods.
The hydrolysis of the nitrile group in this compound to a carboxylic acid can be effectively achieved under both acidic and basic conditions. The choice of method often depends on the desired reaction scale, available equipment, and tolerance of the starting material and product to harsh pH conditions. Acid-catalyzed hydrolysis is a classic and widely used method, while base-catalyzed hydrolysis offers an alternative pathway.
Comparative Summary of Hydrolysis Methods
The selection of the hydrolysis method can impact the reaction yield, purity of the final product, and the complexity of the purification process. Below is a summary of key quantitative parameters for both acidic and alkaline hydrolysis of α-aminonitriles.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Typical Reagent | Concentrated Hydrochloric Acid (HCl) | Sodium Hydroxide (B78521) (NaOH) or Barium Hydroxide (Ba(OH)₂) |
| Yield Range | 70-85%[1] | 65-80%[1] |
| Reaction Temperature | Reflux (approx. 100-110 °C) | 90-100 °C |
| Reaction Time | 2-4 hours | 1-3 hours |
| Key Byproducts | Ammonium (B1175870) salts (e.g., NH₄Cl)[1] | Carboxylate salts (e.g., Sodium alaninate) |
| Purification Challenges | Removal of large quantities of inorganic salts.[1] | Neutralization and removal of salts.[1] |
| Product Form | Alanine hydrochloride (initially) | Alanine salt (initially) |
Chemical Transformation
The overall chemical reaction for the hydrolysis of this compound to alanine is depicted below. This transformation involves the conversion of the nitrile functional group into a carboxylic acid.
Caption: Overall reaction of this compound hydrolysis.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol details the acid-catalyzed hydrolysis of this compound using concentrated hydrochloric acid.
Workflow for Acid-Catalyzed Hydrolysis
Caption: Workflow for acid-catalyzed hydrolysis of this compound.
Materials and Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound.
-
Acid Addition: Carefully add an excess of concentrated hydrochloric acid to the flask in a fume hood. A typical ratio is 5-10 mL of concentrated HCl per gram of aminonitrile.
-
Hydrolysis: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess HCl and water. This will yield a viscous residue, which is primarily alanine hydrochloride.
-
Isolation of Alanine: Dissolve the residue in a minimal amount of hot deionized water. To this solution, add 95% ethanol until precipitation of alanine begins. Cool the mixture in an ice bath to maximize crystallization.
-
Filtration and Washing: Collect the crystalline alanine by vacuum filtration using a Büchner funnel. Wash the crystals with small portions of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified alanine in a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This protocol describes the base-catalyzed hydrolysis of this compound using sodium hydroxide.
Workflow for Base-Catalyzed Hydrolysis
Caption: Workflow for base-catalyzed hydrolysis of this compound.
Materials and Equipment:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 2-4 M). Use a molar excess of NaOH.
-
Hydrolysis: Heat the reaction mixture to 90-100 °C with constant stirring for 1-3 hours. Monitor the reaction for the evolution of ammonia, which indicates the progress of the hydrolysis.
-
Cooling and Neutralization: After the hydrolysis is complete, cool the reaction mixture in an ice bath. Carefully neutralize the solution to the isoelectric point of alanine (pH ≈ 6.0) by the dropwise addition of concentrated hydrochloric acid.
-
Concentration: Concentrate the neutralized solution by rotary evaporation to reduce the volume. This will cause the precipitation of sodium chloride.
-
Salt Removal: Filter the cold solution to remove the precipitated sodium chloride.
-
Isolation of Alanine: To the filtrate, add a sufficient volume of 95% ethanol to induce the precipitation of alanine. Cool the mixture in an ice bath to complete the crystallization.
-
Filtration and Washing: Collect the alanine crystals by vacuum filtration and wash with cold ethanol.
-
Drying: Dry the final product in a vacuum oven at 50-60 °C.
Conclusion
Both acid- and base-catalyzed hydrolysis are effective methods for the synthesis of alanine from this compound. The choice between the two protocols will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources for purification. Acid hydrolysis generally provides slightly higher yields but requires careful handling of corrosive acid and removal of ammonium salts.[1] Base hydrolysis is a viable alternative, though it necessitates a precise neutralization step and the removal of the resulting salts.[1] For both methods, proper purification is crucial to obtain high-purity alanine suitable for further applications in research and development.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of 2-Aminopropanenitrile using Nitrilase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic hydrolysis of nitriles to their corresponding carboxylic acids is a key biotransformation with significant applications in the pharmaceutical and chemical industries. Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849), often with high chemo-, regio-, and enantioselectivity under mild reaction conditions.[1][2][3] This makes them an attractive green alternative to conventional chemical hydrolysis methods which often require harsh conditions and can generate significant waste.
This document provides detailed application notes and protocols for the enzymatic hydrolysis of 2-aminopropanenitrile (also known as α-aminopropionitrile) to produce alanine (B10760859), a crucial amino acid in various biological processes and a valuable building block in pharmaceutical synthesis. The protocols and data presented are based on established methodologies for nitrilase-catalyzed reactions, particularly with aliphatic aminonitriles.
Principle of the Reaction
Nitrilase enzymes catalyze the hydrolysis of the nitrile group (-C≡N) of this compound directly to a carboxylic acid group (-COOH), yielding alanine and ammonia as the sole products. The reaction proceeds without the formation of an amide intermediate, which is characteristic of the nitrile hydratase/amidase pathway.[1][2] The catalytic mechanism involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the carbon atom of the nitrile group.[4]
Applications in Drug Development and Research
-
Chiral Synthesis of Alanine: Nitrilases can exhibit high enantioselectivity, enabling the production of optically pure L- or D-alanine from racemic this compound. This is of significant interest in the synthesis of chiral drugs and intermediates.
-
Green Chemistry: The use of nitrilases aligns with the principles of green chemistry by operating under mild conditions (neutral pH, ambient temperature), reducing energy consumption, and minimizing the formation of hazardous byproducts.[4]
-
Biocatalysis: This enzymatic method serves as a prime example of biocatalysis, where enzymes are used as catalysts to perform chemical transformations. This approach is increasingly being adopted in industrial processes for the synthesis of fine chemicals and pharmaceuticals.
Data Presentation
The following tables summarize typical quantitative data for nitrilase-catalyzed hydrolysis of aminonitriles. It is important to note that specific values can vary significantly depending on the enzyme source, purity, and reaction conditions.
Table 1: Kinetic Parameters of Nitrilases for Aliphatic Nitriles
| Enzyme Source | Substrate | K_m (mM) | V_max (μmol/mg/min) | Reference |
| Rhodococcus rhodochrous K22 | Acrylonitrile | 1.14 | Not Reported | [5] |
| Rhodococcus rhodochrous K22 | Crotononitrile | 18.9 | Not Reported | [5] |
| Rhodococcus sp. NDB 1165 | 3-Cyanopyridine | 100 | 1.67 (μmol/ml/min) | [6] |
Note: Data for this compound is limited in the literature. The provided data for other aliphatic nitriles can serve as a reference for expected enzyme performance.
Table 2: Typical Reaction Conditions and Performance for Aminonitrile Hydrolysis
| Parameter | Value | Reference |
| Enzyme Source | Rhodococcus sp., Alcaligenes sp. | [7] |
| Substrate | β-Aminopropionitrile | [7] |
| Substrate Concentration | 1.0% (v/v) | [7] |
| Product Concentration | up to 3.6 g/L | [7] |
| Temperature | 30°C | [7] |
| pH | 7.5 | |
| Reaction Time | 1 hour | [7] |
| Conversion | High (specifics vary) |
Experimental Protocols
Protocol 1: Screening of Nitrilase Activity
This protocol describes a general method for screening the activity of a nitrilase (either as a purified enzyme or in whole cells) towards this compound.
Materials:
-
Nitrilase enzyme (e.g., from Rhodococcus sp.) or whole microbial cells expressing nitrilase
-
This compound
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
HCl (1 M) for reaction termination
-
Analytical system for alanine detection (e.g., HPLC, GC-MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 7.5)
-
10 mM this compound
-
A defined amount of nitrilase enzyme or whole cells (e.g., 1 mg/mL of purified enzyme or 10 mg/mL of wet cell weight).
-
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation for a specified time (e.g., 1, 2, 4, and 24 hours).
-
Reaction Termination: Stop the reaction by adding 100 μL of 1 M HCl.
-
Sample Preparation: Centrifuge the mixture to pellet any solids (enzyme or cells). Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the presence of alanine using a suitable analytical method like HPLC with a chiral column to determine enantiomeric excess if required.
Protocol 2: Preparative Scale Synthesis of Alanine
This protocol outlines a method for the larger-scale synthesis of alanine from this compound.
Materials:
-
Immobilized nitrilase or whole cells with high nitrilase activity
-
This compound
-
Phosphate buffer (0.1 M, pH 7.5)
-
pH stat or pH meter with automatic titrator
-
NaOH solution (e.g., 1 M) for pH control
-
Reaction vessel with temperature and agitation control
Procedure:
-
Reaction Vessel Setup: To a temperature-controlled reaction vessel, add 0.1 M phosphate buffer.
-
Enzyme Addition: Add the immobilized nitrilase or whole cells to the buffer.
-
pH and Temperature Control: Set the temperature to 30°C and the pH to 7.5. Use a pH stat to maintain the pH by the controlled addition of NaOH solution.
-
Substrate Addition: Slowly add this compound to the desired final concentration (e.g., 100 mM). For higher concentrations, a fed-batch approach may be necessary to avoid substrate inhibition.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing for alanine concentration and this compound consumption.
-
Work-up: Once the reaction is complete, separate the enzyme (e.g., by filtration for immobilized enzyme or centrifugation for whole cells). The resulting solution contains alanine, which can be further purified by methods such as ion-exchange chromatography or crystallization.
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic conversion of this compound to alanine and ammonia catalyzed by nitrilase.
Experimental Workflow
References
- 1. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrilase - Wikipedia [en.wikipedia.org]
- 3. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 5. Purification and characterization of a novel nitrilase of Rhodococcus rhodochrous K22 that acts on aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Aminopropanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminopropanenitrile derivatives are a valuable class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules. Their structural motif is found in various pharmaceuticals and is of significant interest in drug discovery and medicinal chemistry.[1] Traditionally, the synthesis of these compounds, often achieved through the Strecker reaction, involves long reaction times and sometimes harsh conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome the limitations of conventional heating methods.[2] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, increased product purity, and cleaner reaction profiles.[2][3] This "green chemistry" approach also frequently allows for solvent-free conditions, reducing the environmental impact of chemical synthesis.[3]
These application notes provide detailed protocols for the microwave-assisted synthesis of this compound derivatives, alongside comparative data with conventional heating methods, to highlight the significant advantages of MAOS in accelerating research and development.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key benefits over traditional heating methods for the synthesis of this compound derivatives:
-
Accelerated Reaction Times: Reactions that may take several hours to complete using conventional heating can often be accomplished in a matter of minutes with microwave assistance.[2]
-
Higher Yields: The rapid and uniform heating provided by microwaves can lead to improved reaction kinetics and higher product yields.[2]
-
Enhanced Purity: Shorter reaction times often minimize the formation of byproducts, simplifying purification processes.
-
Energy Efficiency: Microwave synthesis is a more energy-efficient method as it heats the reaction mixture directly, rather than the vessel.[4]
-
Facilitation of Green Chemistry: The ability to perform reactions under solvent-free conditions or with reduced solvent volumes aligns with the principles of green chemistry.[3]
Comparative Data: Microwave vs. Conventional Synthesis
The following table summarizes a comparison between microwave-assisted and conventional heating methods for the synthesis of a representative 2-amino-3-cyanopyridine (B104079) derivative, a class of compounds closely related to this compound derivatives and often synthesized through similar multicomponent reactions.
| Product | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine | Conventional | Piperidine | Ethanol | Reflux | 6 hours | 75 |
| 2-amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine | Microwave | Piperidine | Ethanol | 120 | 8 minutes | 92 |
Data compiled from representative literature procedures for analogous compounds.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound derivatives via a one-pot, three-component Strecker reaction using both conventional and microwave-assisted methods.
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-3-arylpropanenitrile Derivatives
This protocol describes a general procedure for the rapid synthesis of 2-amino-3-arylpropanenitrile derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Amine (e.g., ammonia, primary or secondary amine) (1.2 mmol)
-
Cyanide source (e.g., trimethylsilyl (B98337) cyanide, potassium cyanide) (1.5 mmol)
-
Catalyst (e.g., InCl₃, Sc(OTf)₃, or none) (0.1 mmol, if required)
-
Solvent (e.g., acetonitrile, ethanol, or solvent-free)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reaction vial, add the aromatic aldehyde (1 mmol), amine (1.2 mmol), and a magnetic stir bar.
-
If a catalyst is used, add it to the vial.
-
If a solvent is used, add 3-5 mL. For solvent-free reactions, proceed to the next step.
-
Add the cyanide source (1.5 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-3-arylpropanenitrile derivative.
Protocol 2: Conventional Synthesis of 2-Amino-3-arylpropanenitrile Derivatives
This protocol outlines the traditional heating method for the synthesis of the same target compounds for comparison.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Amine (e.g., ammonia, primary or secondary amine) (1.2 mmol)
-
Cyanide source (e.g., trimethylsilyl cyanide, potassium cyanide) (1.5 mmol)
-
Catalyst (e.g., InCl₃, Sc(OTf)₃, or none) (0.1 mmol, if required)
-
Solvent (e.g., acetonitrile, ethanol) (10 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aromatic aldehyde (1 mmol) and amine (1.2 mmol) in the chosen solvent (10 mL).
-
If a catalyst is used, add it to the flask.
-
Add the cyanide source (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux using a heating mantle or oil bath and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-arylpropanenitrile derivative.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: 2-Aminopropanenitrile as a Versatile Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-aminopropanenitrile and its derivatives as key precursors in the synthesis of a diverse range of heterocyclic compounds. The inherent reactivity of the amino and nitrile functionalities allows for its participation in various cyclization and multicomponent reactions, making it a valuable tool for the construction of privileged scaffolds in medicinal chemistry and materials science. This document outlines key synthetic strategies, presents quantitative data for comparative analysis, and provides detailed experimental protocols for the synthesis of pyridines, pyrimidines, thiophenes, and related five-membered heterocycles like imidazoles and thiazoles.
Synthesis of Substituted Pyridines
This compound and its derivatives are excellent precursors for the synthesis of highly functionalized pyridine (B92270) rings. A common strategy involves a multicomponent reaction where the aminonitrile acts as a key synthon.
Multicomponent Synthesis of 2-Amino-3-cyanopyridines
A highly efficient, solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved through a multicomponent reaction involving an enaminone, malononitrile (B47326) (a dimer of which is related to this compound), and a primary amine.[1] While this example uses malononitrile, the underlying reactivity is analogous to pathways involving this compound derivatives.
Data Presentation: Synthesis of 2-Aminopyridine (B139424) Derivatives [1]
| Entry | Enaminone | Primary Amine | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1a | Benzylamine | Room Temp | 24 | 0 |
| 2 | 1a | Benzylamine | 40 | 24 | 20 |
| 3 | 1a | Benzylamine | 60 | 6 | 40 |
| 4 | 1a | Benzylamine | 80 | 3 | 92 |
| 5 | 1b | Benzylamine | 80 | 3.5 | 88 |
| 6 | 1c | 4-Methylbenzylamine | 80 | 3 | 90 |
| 7 | 1a | 4-Chlorobenzylamine | 80 | 4 | 85 |
Experimental Protocol: General Procedure for 2-Aminopyridine Synthesis [1]
-
In a round-bottom flask, combine the enaminone (1 mmol), malononitrile (1 mmol), and the respective primary amine (1 mmol).
-
Heat the reaction mixture at 80 °C under solvent-free conditions for the time specified in the table above.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the resulting solid product with diethyl ether to afford the purified 2-aminopyridine derivative.
-
Characterize the product using appropriate spectroscopic methods (FTIR, 1H NMR, 13C NMR).
Reaction Workflow
Synthesis of Fused Pyrimidines
Multicomponent reactions are also a powerful tool for the synthesis of pyrimidine-containing fused heterocyclic systems. For instance, pyrano[2,3-d]pyrimidines can be synthesized from an aromatic aldehyde, malononitrile, and barbituric acid. This reaction highlights the utility of the nitrile group in building complex heterocyclic frameworks.
One-Pot Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
This protocol describes a nano-catalyzed, solvent-free synthesis of pyrano[2,3-d]pyrimidine diones.[2]
Data Presentation: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives [2]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 20 | 92 |
| 3 | Benzaldehyde | 25 | 88 |
| 4 | 4-Methoxybenzaldehyde | 30 | 85 |
| 5 | 2-Hydroxybenzaldehyde | 25 | 90 |
Experimental Protocol: General Procedure for Pyrano[2,3-d]pyrimidine Synthesis [2]
-
Activate the SBA-Pr-SO3H nanocatalyst (0.02 g) in a vacuum at 100 °C.
-
After cooling to room temperature, add barbituric acid (2 mmol), the aromatic aldehyde (2.4 mmol), and malononitrile (2 mmol) to the reaction vessel containing the catalyst.
-
Heat the reaction mixture in an oil bath at a specified temperature (e.g., 80-100 °C) for the time indicated in the table.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add ethanol (B145695).
-
Filter the solid product and recrystallize from ethanol to obtain the pure pyrano[2,3-d]pyrimidine derivative.
Reaction Pathway
Synthesis of 2-Aminothiophenes via Gewald Reaction
This compound and related active methylene (B1212753) nitriles are key substrates in the Gewald reaction for the synthesis of 2-aminothiophenes. This one-pot, multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3]
Data Presentation: Gewald Synthesis of 2-Aminothiophenes [4]
| Entry | Ketone/Aldehyde | Nitrile | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | Nano-ZnO | Solvent-free | 6 | 86 |
| 2 | Acetophenone | Malononitrile | Nano-ZnO | Solvent-free | 6 | 82 |
| 3 | Benzaldehyde | Ethyl Cyanoacetate | NaAlO2 | Ethanol | 10 | 94 |
| 4 | 4-Chloroacetophenone | Malononitrile | NaAlO2 | Ethanol | 10 | 88 |
Experimental Protocol: General Procedure for Gewald Reaction [4]
-
To a mixture of the ketone or aldehyde (1 mmol) and the active methylene nitrile (1 mmol) in the chosen solvent (or solvent-free), add elemental sulfur (1.1 mmol) and the catalyst (e.g., 2.5 mol% nano-ZnO).
-
Heat the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time.
-
Monitor the reaction by TLC.
-
After cooling, add a suitable solvent like ethanol and stir.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the 2-aminothiophene product.
Gewald Reaction Mechanism
Synthesis of Imidazoles and Thiazoles
While direct and detailed protocols for the synthesis of imidazoles and thiazoles specifically from this compound are less common in the readily available literature, the principles of α-aminonitrile chemistry can be applied. The following are representative protocols for the synthesis of these heterocycles using analogous building blocks.
Synthesis of 2,4,5-Trisubstituted Imidazoles
A one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297).[5]
Experimental Protocol: General Procedure for Trisubstituted Imidazole Synthesis [5]
-
A mixture of an aldehyde (1 mmol), benzil (B1666583) (1 mmol), ammonium acetate (2.5 mmol), and a catalyst such as cupric chloride (10 mol%) is taken in a beaker.
-
The reaction mixture is mixed thoroughly with a glass rod.
-
The mixture is then heated, for example, in a microwave oven at 300W for a specified time (e.g., 15 minutes), with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The crude product is collected by filtration and recrystallized from ethanol to yield the pure 2,4,5-trisubstituted imidazole.
Synthesis of 2-Aminothiazole (B372263) Derivatives
The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing thiazoles. A variation involves the reaction of an α-haloketone with a thiourea (B124793). While not directly starting from this compound, this highlights a common route to this important heterocyclic core.
Experimental Protocol: General Procedure for 2-Aminothiazole Synthesis [6][7]
-
An α-haloketone (e.g., 2-bromoacetophenone) is dissolved in ethanol.
-
An equimolar amount of thiourea is added to the solution.
-
The mixture is refluxed for a specified period (e.g., 2-4 hours).
-
The reaction is monitored by TLC.
-
After cooling, the product often precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with cold ethanol, and can be recrystallized to obtain the pure 2-aminothiazole derivative.
Logical Relationship for Heterocycle Synthesis from this compound
These protocols and data highlight the significant potential of this compound as a versatile and readily available building block for the efficient synthesis of a wide array of medicinally relevant heterocyclic compounds. The application of multicomponent and one-pot strategies further enhances its utility in modern organic synthesis and drug discovery.
References
- 1. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 2-Aminopropanenitrile in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Aminopropanenitrile, also known as α-aminopropionitrile or alaninenitrile, is a bifunctional organic compound featuring both a primary amine and a nitrile group attached to the same carbon atom. This structure makes it a highly versatile and reactive building block for the synthesis of more complex molecules. Its ability to participate in a variety of chemical transformations allows for the construction of key molecular scaffolds found in many active pharmaceutical ingredients (APIs).
Originally synthesized by Adolph Strecker in 1850, this compound is the simplest chiral α-aminonitrile and serves as a direct precursor to the amino acid alanine.[1] Its utility extends to the synthesis of various nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry.[2][3] These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in preparing critical pharmaceutical intermediates.
Protocol 1: Synthesis of this compound via Strecker Synthesis
The Strecker synthesis is a classic and efficient one-pot, three-component reaction to produce α-aminonitriles.[4] It involves the reaction of an aldehyde (acetaldehyde) with ammonia (B1221849) and a cyanide source.[1] The resulting this compound is a crucial starting material for various other syntheses.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), add a solution of ammonium (B1175870) chloride (NH₄Cl) in water.
-
Ammonia Addition: To the cooled solution, slowly add aqueous ammonia (NH₃). The NH₄Cl serves as both a source of ammonia and a mild acid catalyst.[5]
-
Cyanide Addition: In a separate vessel, dissolve sodium cyanide (NaCN) or potassium cyanide (KCN) in water. Slowly add this cyanide solution to the reaction mixture while maintaining the temperature below 10°C. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Aldehyde Addition: Slowly add acetaldehyde (B116499) to the reaction mixture dropwise. Vigorous stirring is essential during this step.
-
Reaction: Seal the flask and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain high-purity this compound.
Data Summary: Strecker Synthesis Conditions
| Parameter | Condition / Reagent | Purpose | Citation |
| Carbonyl Source | Acetaldehyde | Provides the carbon backbone | [1] |
| Amine Source | Ammonia (from NH₄Cl/NH₃) | Forms the imine intermediate | [4][5] |
| Cyanide Source | NaCN, KCN, or HCN | Nucleophile that adds to the imine | [4][6] |
| Solvent | Water / Aqueous Media | Reaction medium | [6] |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions | [6] |
| Reaction Time | 1-24 hours | Varies based on specific reagents and scale | [6] |
Visualization: Strecker Synthesis Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
One-Pot Synthesis of Amino Acids from Aldehydes via Aminonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of α-amino acids from aldehydes via the Strecker reaction. This method offers a straightforward and efficient route to a diverse range of amino acids, which are fundamental building blocks in pharmaceutical and chemical research.
Introduction
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic multi-component reaction that produces α-amino acids from aldehydes or ketones.[1][2] The one-pot variant of this reaction involves the condensation of an aldehyde with an amine (or ammonia) to form an imine, which is then attacked by a cyanide source to yield an α-aminonitrile.[3][4] Subsequent hydrolysis of the nitrile group furnishes the desired α-amino acid.[3] This methodology is highly valued for its atom economy and the ability to generate a wide variety of amino acid structures by simply varying the starting aldehyde and amine.[3]
Reaction Mechanism
The one-pot synthesis of amino acids from aldehydes proceeds through two main stages: the formation of an α-aminonitrile and its subsequent hydrolysis.
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde, followed by dehydration to form an iminium ion.[1]
-
Cyanide Addition: A cyanide ion then attacks the electrophilic carbon of the iminium ion, resulting in the formation of an α-aminonitrile.[1]
-
Hydrolysis: The nitrile group of the aminonitrile is then hydrolyzed under acidic or basic conditions to yield a carboxylic acid, thus forming the final α-amino acid.[3]
Caption: Reaction mechanism of the Strecker synthesis.
Quantitative Data
The following table summarizes the yields of α-aminonitriles, the key intermediates in the one-pot synthesis of amino acids, using various aldehydes and amines with trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. The reactions were catalyzed by bismuth(III) nitrate (B79036) (10 mol%) in acetonitrile (B52724) at room temperature.[5]
| Entry | Aldehyde | Amine | Product | Time (min) | Yield (%)[5] |
| 1 | Benzaldehyde | Aniline | 2-Phenyl-2-(phenylamino)acetonitrile | 10 | 96 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2-(4-Chlorophenyl)-2-(phenylamino)acetonitrile | 15 | 95 |
| 3 | 4-Methylbenzaldehyde | Aniline | 2-(p-Tolyl)-2-(phenylamino)acetonitrile | 15 | 94 |
| 4 | 4-Methoxybenzaldehyde | Aniline | 2-(4-Methoxyphenyl)-2-(phenylamino)acetonitrile | 20 | 92 |
| 5 | 3-Nitrobenzaldehyde | Aniline | 2-(3-Nitrophenyl)-2-(phenylamino)acetonitrile | 25 | 90 |
| 6 | Cinnamaldehyde | Aniline | 2-(Phenylamino)-4-phenylbut-3-enenitrile | 30 | 88 |
| 7 | Furfural | Aniline | 2-(Furan-2-yl)-2-(phenylamino)acetonitrile | 20 | 93 |
| 8 | Benzaldehyde | 4-Chloroaniline | 2-((4-Chlorophenyl)amino)-2-phenylacetonitrile | 15 | 94 |
| 9 | Benzaldehyde | Benzylamine | 2-(Benzylamino)-2-phenylacetonitrile | 20 | 92 |
| 10 | 4-Chlorobenzaldehyde | Benzylamine | 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile | 25 | 90 |
Experimental Protocols
The following protocols provide a general framework for the one-pot synthesis of amino acids from aldehydes.
Protocol 1: One-Pot Synthesis of α-Aminonitriles
This protocol is adapted from a procedure using an indium catalyst in water.[6]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Indium powder (10 mol%)
-
Water (1 mL)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and water (1 mL).
-
Add indium powder (10 mol%) to the mixture.
-
Add trimethylsilyl cyanide (1.2 mmol) to the flask.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add diethyl ether to the reaction mixture.
-
Filter the solution and wash it with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-aminonitrile.
-
Purify the product by flash chromatography if necessary.
Protocol 2: Hydrolysis of α-Aminonitriles to α-Amino Acids
This is a general procedure for the acid-catalyzed hydrolysis of the aminonitrile.
Materials:
-
α-Aminonitrile (from Protocol 1)
-
Concentrated hydrochloric acid (HCl)
-
Reflux apparatus
-
pH meter or pH paper
Procedure:
-
To the crude α-aminonitrile in a round-bottom flask, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to the isoelectric point (pI) of the target amino acid using ammonium hydroxide. The amino acid will precipitate out of the solution at its pI.
-
Collect the precipitated amino acid by filtration.
-
Wash the solid with cold water and then with a small amount of ethanol (B145695) or acetone.
-
Dry the purified α-amino acid under vacuum.
Caption: Experimental workflow for the one-pot synthesis of amino acids.
Safety Precautions
-
Cyanide compounds such as KCN and TMSCN are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[3]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated acids and bases are corrosive and should be handled with care.
Conclusion
The one-pot synthesis of amino acids from aldehydes via aminonitriles is a robust and versatile method for accessing a wide range of these critical molecules. The protocols and data presented here provide a solid foundation for researchers to apply this methodology in their own synthetic endeavors, from basic research to drug discovery and development.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Acylation of 2-Aminopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-acylation of 2-aminopropanenitrile, a key step in the synthesis of various biologically active compounds, including potential protease inhibitors. The procedure is based on established methodologies for the N-acylation of primary amines, utilizing common acylating agents such as acyl chlorides or anhydrides in the presence of a base. This application note includes a step-by-step protocol, a summary of expected outcomes based on related reactions, and a visual workflow to guide researchers through the process.
Introduction
N-acylated α-aminonitriles are a significant class of molecules in medicinal chemistry and drug discovery.[1][2] They are known to act as mechanism-based inhibitors of serine and cysteine proteases, making them valuable scaffolds for therapeutic development.[1][2] The N-acylation of a primary amine, such as this compound, is a fundamental transformation to introduce diverse functionalities and modulate the pharmacological properties of the resulting compounds. This protocol outlines a general yet robust procedure for this conversion.
Experimental Protocols
This section details two common methods for the N-acylation of this compound: using an acyl chloride and using an anhydride (B1165640).
Method A: N-Acylation using Acyl Chloride
This procedure is adapted from standard protocols for the acylation of amines.[3]
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) (0.1-0.5 M), add a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).[3][4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Acylating Agent:
-
Slowly add the desired acyl chloride (1.1-1.3 eq) dropwise to the stirred reaction mixture.[3]
-
Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
-
Reaction Progression:
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate) (3 x volume of aqueous layer).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-acyl-2-aminopropanenitrile.[1]
-
Method B: N-Acylation using Anhydride
This method is suitable for readily available anhydrides like acetic anhydride.[5]
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or even water for some reactions).
-
For less reactive amines or to drive the reaction to completion, a base such as pyridine (B92270) or triethylamine (1.5-2.0 eq) can be added. For highly reactive amines with acetic anhydride, a base may not be necessary.[5]
-
-
Addition of Anhydride:
-
Add the anhydride (1.1-1.5 eq) to the solution at room temperature. The reaction may be slightly exothermic.
-
-
Reaction Progression:
-
Stir the mixture at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
If an organic solvent was used, wash the reaction mixture with water and brine. If the reaction was performed in water, extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography or recrystallization.
-
Data Presentation
The following table summarizes typical reaction conditions and yields for N-acylation reactions of various amines, which can be considered as expected outcomes for the N-acylation of this compound.
| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzoyl Chloride | DIPEA | CH₂Cl₂ | 3 | rt | 94 | [3] |
| Acetyl Chloride | - | - | - | - | - | |
| Acetic Anhydride | NaHCO₃ | Water | - | rt | High | [5] |
| Various Acyl Chlorides | Triethylamine | Acetone/Ethanol | >2 | rt | Good to Excellent | [4] |
| Phenylacetyl Chloride | DIPEA | CH₂Cl₂ | 3 | rt | 85 | [3] |
Mandatory Visualization
Caption: Workflow for the N-acylation of this compound.
Characterization
The final N-acylated product should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound. The appearance of an amide NH proton signal and shifts in the signals corresponding to the carbon and protons adjacent to the nitrogen are expected.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[3][6]
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the amide C=O stretch (around 1640-1680 cm⁻¹) and N-H stretch (around 3200-3400 cm⁻¹).[6]
Conclusion
The described protocols provide a reliable framework for the N-acylation of this compound. The choice of acylating agent and reaction conditions can be adapted to accommodate a wide range of substrates, enabling the synthesis of diverse libraries of N-acylated α-aminonitriles for applications in drug discovery and chemical biology. Researchers should optimize conditions for their specific substrate and scale.
References
- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Reduction of the Nitrile Group in 2-Aminopropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The reduction of the nitrile group in 2-aminopropanenitrile to yield 1,2-diaminopropane (B80664) is a critical transformation in organic synthesis. 1,2-Diaminopropane is a chiral diamine and a valuable building block for the synthesis of pharmaceuticals, ligands for asymmetric catalysis, and other fine chemicals.[1] This document provides detailed application notes and experimental protocols for several common and effective methods to achieve this reduction, including catalytic hydrogenation and stoichiometric reduction with metal hydrides and borane (B79455) reagents.
Method 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a widely employed and economical method for the reduction of nitriles to primary amines.[2] Raney® Nickel is a versatile and common catalyst for these transformations.[3] Two distinct protocols are presented below, one utilizing a transfer hydrogenation approach and the other a borohydride (B1222165) system.
Application Note 1A: Catalytic Transfer Hydrogenation (CTH) with Raney® Ni and 2-Propanol
This method offers a novel and less hazardous alternative to traditional catalytic hydrogenation by using 2-propanol as a hydrogen donor instead of high-pressure hydrogen gas.[3] The reaction proceeds under mild reflux conditions and is straightforward to perform.[3] The addition of a base, such as potassium hydroxide (B78521) (KOH), is effective in favoring the formation of the primary amine.[3] The optimal substrate-to-catalyst weight ratio is approximately 2:5, and the catalyst can often be reused.[3]
Experimental Protocol 1A:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 g).
-
Add 2-propanol (15 mL) containing 2% (w/v) potassium hydroxide (KOH).
-
Carefully add Raney® Nickel (2.5 g, moist weight) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully filter the Raney® Nickel catalyst from the suspension. Caution: The filtered catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Remove the solvent (2-propanol) from the filtrate under reduced pressure.
-
The resulting crude product can be purified by distillation or column chromatography to yield 1,2-diaminopropane.
Workflow for Catalytic Transfer Hydrogenation
Application Note 1B: Reduction with Raney® Ni / Potassium Borohydride (KBH₄)
This system provides a facile, efficient, and easy-to-handle method for reducing nitriles to primary amines under mild conditions without the need for an inert atmosphere.[4][5] Using potassium borohydride as the reducing agent and ethanol (B145695) as the solvent, catalyzed by Raney® Nickel, gives good to excellent yields of the primary amine with only trace formation of secondary or tertiary amine byproducts.[5] For aliphatic nitriles like this compound, the optimal reaction condition is at room temperature with a substrate:Raney® Ni:KBH₄ molar ratio of 1:1:4.[4][5]
Experimental Protocol 1B:
-
To a 50 mL flask, add potassium borohydride (KBH₄, 40 mmol), Raney® Nickel (approx. 10 mmol, moist weight), and 25 mL of dry ethanol.
-
While stirring vigorously, add this compound (10 mmol).
-
Continue to stir the reaction mixture vigorously at room temperature for 45-60 minutes. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the Raney® Nickel and any solids.
-
Evaporate the organic solvent from the filtrate.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-diaminopropane.
-
Purify the product as needed via distillation.
Data for Raney® Ni / KBH₄ Reduction of Various Nitriles
| Substrate | Substrate:Raney Ni:KBH₄ (molar ratio) | Temp (°C) | Time (min) | Yield (%) | Citation |
| 2-Phenylacetonitrile | 1:1:4 | Room Temp | 45 | 91 | [4][5] |
| 3-Phenylpropionitrile | 1:1:4 | Room Temp | 45 | 92 | [4][5] |
| Benzonitrile | 1:0.5:2 | 50 | 60 | 93 | [4][5] |
| Dodecanenitrile | 1:1:4 | Room Temp | 60 | 89 | [4][5] |
Workflow for Raney® Ni / KBH₄ Reduction
Method 2: Stoichiometric Reduction with Lithium Aluminum Hydride (LAH)
Application Note 2A: LiAlH₄ Reduction
Lithium aluminum hydride (LiAlH₄, LAH) is a powerful and non-selective reducing agent widely used for the conversion of nitriles to primary amines.[6][7] It is significantly more reactive than sodium borohydride.[6] The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.[8] Due to its high reactivity, LAH also reduces other functional groups like esters, carboxylic acids, and amides.[6][7] Extreme caution is required when handling LAH as it reacts violently with water and is pyrophoric.[6][8] The workup procedure involves careful quenching of the excess hydride.
Experimental Protocol 2A:
-
Set up an oven-dried, three-necked flask with a dropping funnel, condenser, and nitrogen inlet.
-
Flush the apparatus with dry nitrogen and maintain a positive pressure throughout the reaction.
-
Suspend LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes) and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1 eq.) in anhydrous THF and add it dropwise to the stirred LAH suspension at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours or until completion as monitored by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction carefully by the sequential, dropwise addition of:
-
Water (1 mL per 1 g of LAH used)
-
10% aqueous NaOH solution (1.5 mL per 1 g of LAH)
-
Water (3 mL per 1 g of LAH)
-
-
Stir the resulting granular suspension for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate or DCM.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,2-diaminopropane.
Reactivity of LiAlH₄ with Various Functional Groups
| Functional Group | Product | Citation |
| Nitrile | Primary Amine | [6][7] |
| Ester | Primary Alcohol | [6][7] |
| Carboxylic Acid | Primary Alcohol | [6][7] |
| Amide | Amine | [6][7] |
| Aldehyde / Ketone | Alcohol | [6] |
| Alkyl Halide | Alkane | [6] |
Workflow for LiAlH₄ Reduction
Method 3: Catalyst-Free Reduction with Ammonia (B1221849) Borane
Application Note 3A: Ammonia Borane (AB) Reduction
A novel method for nitrile reduction involves the use of ammonia borane (AB) under thermal conditions without any catalyst.[9] This process is environmentally benign, with H₂ and NH₃ as the main byproducts.[9] The reaction shows good tolerance for many functional groups. The proposed mechanism involves the in-situ generation of aminodiborane (ADB), which acts as the effective reducing agent.[9] This method is particularly effective for a wide range of nitriles, providing primary amines in very good yields.[9]
Experimental Protocol 3A:
-
In a sealed tube, combine this compound (1.0 mmol) and ammonia borane (1.2 mmol).
-
Add diethyl ether (Et₂O) as the solvent.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Maintain the temperature for the required reaction time (optimization may be necessary, typically several hours), monitoring by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate aqueous workup to hydrolyze any borane-amine complexes.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to yield the crude 1,2-diaminopropane, which can be further purified.
Workflow for Ammonia Borane Reduction
Summary and Comparison of Methods
| Method | Key Reagents | Conditions | Pros | Cons |
| Catalytic Transfer Hydrogenation | Raney® Ni, 2-propanol, KOH | Reflux | No H₂ gas needed, mild conditions, reusable catalyst.[3] | Requires stoichiometric base, catalyst can be pyrophoric.[3] |
| Raney® Ni / KBH₄ | Raney® Ni, KBH₄, Ethanol | Room Temp | Mild, efficient, high yields, no inert atmosphere needed.[4][5] | Catalyst can be pyrophoric.[5] |
| LiAlH₄ Reduction | LiAlH₄, Anhydrous THF | 0 °C to Room Temp | Highly effective, rapid, broadly applicable.[6][8] | Highly reactive with water, pyrophoric, reduces many functional groups.[6][8] |
| Ammonia Borane Reduction | NH₃BH₃, Et₂O | 120 °C | Catalyst-free, environmentally benign byproducts.[9] | Requires elevated temperatures and a sealed tube.[9] |
References
- 1. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]
Troubleshooting & Optimization
Common byproducts in 2-aminopropanenitrile synthesis and how to avoid them
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-aminopropanenitrile. The primary focus is on the common Strecker synthesis route and strategies to mitigate the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and historically significant method for synthesizing this compound is the Strecker synthesis.[1][2] This one-pot reaction typically involves three key components: acetaldehyde (B116499), ammonia (B1221849), and a cyanide source (like hydrogen cyanide, sodium cyanide, or potassium cyanide).[1][2][3] The process first involves the reaction of acetaldehyde and ammonia to form an imine, which is then attacked by the cyanide ion to yield the α-aminonitrile product.[3][4]
Q2: My reaction yield is low, and I've identified a significant amount of 2-hydroxypropanenitrile (acetaldehyde cyanohydrin). What causes this and how can I prevent it?
A2: This is a classic issue arising from a competing reaction pathway where the cyanide ion directly attacks the acetaldehyde carbonyl group before the imine is formed.[5] This side reaction is often favored if the imine formation is slow or the reaction equilibrium is unfavorable.
Troubleshooting Steps:
-
Sequential Reagent Addition: Do not mix all reactants at once. First, stir the acetaldehyde and ammonia (or an ammonium (B1175870) salt like ammonium chloride) in a suitable solvent to pre-form the iminium ion intermediate.[3] Monitor the progress of imine formation via TLC or GC-MS.
-
Controlled Cyanide Addition: Once imine formation is substantial, cool the reaction mixture to 0-10°C before slowly adding the cyanide source.[5] This controlled, low-temperature addition favors the desired nucleophilic attack on the imine over the competing cyanohydrin formation.
Q3: I am observing high molecular weight impurities in my crude product. What could they be?
A3: A common issue, especially if the reaction temperature is not well-controlled, is the formation of aldol (B89426) condensation products.[5] Acetaldehyde can undergo self-condensation in the presence of the basic (ammonia) or acidic conditions of the reaction, leading to dimers and other oligomers.
Troubleshooting Steps:
-
Temperature Management: Maintain a low reaction temperature, particularly during the initial imine formation step, to minimize the rate of the competing aldol reaction.
-
pH Control: Ensure the pH of the reaction medium is optimized for imine formation without excessively promoting aldol condensation.
Q4: During workup and purification, I'm losing my product and forming alanine (B10760859) and other related impurities. How can I improve the stability of this compound?
A4: The this compound product is susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup.[5] This can lead to the formation of the corresponding α-amino amide and subsequently the α-amino acid, alanine. If alanine is formed, it can dimerize to form diketopiperazines (DKPs), particularly at elevated temperatures.[5]
Troubleshooting Steps:
-
Mild Workup Conditions: Quench the reaction with cold water and extract the product quickly into an organic solvent like ethyl acetate.[5] Avoid prolonged exposure to strong acids or bases.
-
Low-Temperature Purification: Perform all purification steps, including solvent evaporation (e.g., rotary evaporation), at reduced temperatures (0-4°C is recommended) to prevent hydrolysis and potential DKP formation.[5]
-
Avoid Concentrating to Dryness at High Temperatures: If you must remove the solvent, do so under a high vacuum at or below room temperature.[5]
-
Proper Storage: Store the isolated this compound as a dry solid in a desiccator at low temperatures (-20°C if possible) to maintain its stability.[5]
Data Presentation: Impact of Process Control on Byproduct Formation
The following table summarizes the expected qualitative outcomes when implementing proper control strategies during the Strecker synthesis of this compound.
| Parameter | Standard One-Pot Synthesis (All Reagents Mixed at RT) | Controlled Synthesis (Sequential Addition & Temp. Control) | Primary Byproduct(s) Affected |
| Reagent Addition | Simultaneous | Sequential: Imine pre-formation followed by cyanide addition | 2-Hydroxypropanenitrile |
| Temperature | Room Temperature or Elevated | 0-10°C during cyanide addition and workup | Aldol Products, Hydrolysis Products (Alanine), DKPs |
| Typical Product Purity | Lower | Higher | All major byproducts |
| Yield of this compound | Moderate to Low | High | 2-Hydroxypropanenitrile, Aldol Products |
Experimental Protocols
Protocol 1: Controlled Synthesis of this compound to Minimize Byproducts
This protocol is designed to maximize the yield and purity of the α-aminonitrile by controlling the reaction sequence and temperature.
-
Imine Formation:
-
In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, combine acetaldehyde (1.0 eq) and a solution of ammonium chloride (1.2 eq) in aqueous ammonia.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress can be monitored by TLC or GC-MS.[5]
-
-
Cyanide Addition:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 eq) in a minimum amount of cold water via the dropping funnel, ensuring the internal temperature does not rise above 10°C.[5]
-
-
Reaction:
-
Allow the reaction to stir at room temperature for 3-5 hours, or until completion is confirmed by TLC or GC-MS.
-
-
Workup and Isolation:
-
Quench the reaction by adding cold water.
-
Extract the this compound product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure at a low temperature (<30°C).
-
Store the final product under inert gas at -20°C.
-
Visualizations
Below are diagrams illustrating the key chemical pathways and logical troubleshooting workflows.
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for byproduct mitigation.
References
- 1. This compound | 2134-48-7 | Benchchem [benchchem.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. α-Amino acids can be prepared by treating an aldehyde with ammoni... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Aminopropanenitrile
Welcome to the technical support center for the purification of crude 2-aminopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this versatile chemical intermediate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and recommended solutions.
Issue 1: Low Recovery After Distillation
Q: I am experiencing a significant loss of product during vacuum distillation. What are the likely causes and how can I improve my yield?
A: Low recovery during the distillation of aminonitriles is a common issue that can often be attributed to the thermal lability of the compound.[1] Aminonitriles can be susceptible to decomposition at elevated temperatures.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Decomposition at High Temperatures | Perform the distillation under a high vacuum to lower the boiling point of this compound.[2] Monitor the temperature of the distillation pot closely and use the lowest temperature necessary for a steady distillation rate. |
| Leaks in the Distillation Apparatus | Ensure all joints and connections in your vacuum distillation setup are properly sealed. Even small leaks can significantly reduce the vacuum and necessitate higher distillation temperatures. |
| Product Holdup in the Apparatus | For small-scale distillations, a significant portion of the product can be lost on the surfaces of the flask, column, and condenser. Using a short-path distillation apparatus can help minimize surface area and improve recovery. |
| Bumping or Uneven Boiling | Vigorous and uneven boiling can lead to product loss into the vacuum trap. Ensure smooth boiling by using a magnetic stir bar and a properly sized distillation flask (not filled more than two-thirds full).[3] |
Issue 2: Product Discoloration After Purification
Q: My purified this compound is yellow or brown. What causes this discoloration and how can I obtain a colorless product?
A: Discoloration of aminonitriles can be indicative of impurities or degradation products.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidation | Amines are susceptible to air oxidation, which can lead to colored impurities. Purging the distillation apparatus with an inert gas (e.g., nitrogen or argon) before applying heat can help minimize oxidation. |
| Presence of Chromophoric Impurities | If the crude material contains colored impurities, distillation alone may not be sufficient. Consider a pre-treatment step, such as washing the crude product with a suitable solvent or performing a preliminary purification by column chromatography.[4] |
| Thermal Degradation | As mentioned previously, high temperatures can cause decomposition, leading to colored byproducts. Optimizing distillation conditions (lower temperature and higher vacuum) is crucial. |
| Contaminated Glassware | Residual acidic or basic contaminants on glassware can catalyze degradation reactions. Ensure all glassware is thoroughly cleaned and dried before use. |
Issue 3: Ineffective Purification by Recrystallization
Q: I am having trouble purifying this compound by recrystallization; either no crystals form, or the purity does not improve significantly. What should I do?
A: Recrystallization is highly dependent on the choice of solvent and the solubility profile of the compound and its impurities.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures.[5] For aminonitriles, polar protic solvents or mixtures are often a good starting point. An ethanol/water mixture has been suggested for this compound.[6] Experiment with different solvent systems and ratios. |
| Solution is Not Saturated | To achieve good crystal yield, the hot solution must be saturated. Use a minimal amount of hot solvent to dissolve the crude product completely. If too much solvent is used, the yield will be low.[7] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
| Impurities Inhibit Crystallization | If the crude material is heavily contaminated, impurities can interfere with crystal lattice formation. A preliminary purification step, such as a solvent wash or column chromatography, may be necessary. |
| Oiling Out | If the compound separates as an oil instead of crystals, try using a different solvent system, a lower initial temperature for dissolution, or scratching the inside of the flask with a glass rod to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification techniques for aminonitriles like this compound are fractional distillation under reduced pressure (vacuum distillation) and recrystallization.[6][7] Column chromatography can also be employed for high-purity requirements or to remove specific impurities.[4]
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities in nitriles synthesized via the Strecker reaction can include unreacted starting materials (acetaldehyde, ammonia, cyanide salts), byproducts such as iminodinitriles, and hydrolysis products like the corresponding amide or carboxylic acid.[7][8] Residual solvents from the reaction or workup are also common.
Q3: How can I assess the purity of my this compound after purification?
A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[6][9][10] For HPLC analysis, a C18 column with a mobile phase of acetonitrile/water is often suitable.[6]
Q4: What safety precautions should I take when handling and purifying this compound?
A4: this compound is a toxic compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols & Data
Protocol 1: Vacuum Distillation
This protocol describes a general procedure for the purification of this compound by vacuum distillation.
Setup:
-
Assemble a vacuum distillation apparatus, preferably with a short-path head to minimize product loss.
-
Ensure all glassware is clean and dry.
-
Use a magnetic stirrer and a heating mantle with a temperature controller.
-
Connect a vacuum pump with a cold trap to protect the pump.[3]
Procedure:
-
Charge the distillation flask with crude this compound (no more than two-thirds full).
-
Add a magnetic stir bar.
-
Seal the apparatus and slowly apply vacuum.
-
Once a stable vacuum is achieved, begin stirring and gradually heat the flask.
-
Collect any low-boiling forerun.
-
Collect the main fraction at a stable temperature and pressure.
-
Stop the distillation before the pot is completely dry to avoid the concentration of potentially unstable residues.
Quantitative Data (Typical Ranges):
| Parameter | Value |
| Boiling Point (reported) | Not available, vacuum distillation is recommended[2] |
| Typical Vacuum Pressure | 1-10 mmHg |
| Expected Purity | >98% |
| Expected Yield | 70-90% (dependent on crude purity) |
Protocol 2: Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Setup:
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter flask for vacuum filtration
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water) until the solid just dissolves.[6][11]
-
If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a short period.
-
If carbon was added, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Quantitative Data (Typical Ranges):
| Parameter | Value |
| Suggested Solvent System | Ethanol/Water[6] |
| Expected Purity | >99% |
| Expected Yield | 60-85% (dependent on crude purity and solvent choice) |
Protocol 3: Column Chromatography
This protocol outlines a general procedure for purification by column chromatography.
Setup:
-
Chromatography column
-
Stationary phase (e.g., silica (B1680970) gel)
-
Mobile phase (eluent)
-
Fraction collector or test tubes
Procedure:
-
Pack the column with a slurry of silica gel in a non-polar solvent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the column.
-
Elute the column with a suitable solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data (Typical Ranges):
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol (gradient) |
| Expected Purity | >99% |
| Expected Yield | 75-95% (dependent on separation efficiency) |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for low distillation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. This compound | 2134-48-7 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Aminobutanenitrile | 40651-89-6 | Benchchem [benchchem.com]
- 9. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing 2-Aminopropanenitrile Hydrolysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the hydrolysis of 2-aminopropanenitrile to produce α-alanine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion to α-Alanine | Insufficiently harsh conditions: The hydrolysis of nitriles is a slow reaction and often requires elevated temperatures and strong acidic or basic conditions to proceed at a reasonable rate.[1][2] | - Acidic Conditions: Increase the concentration of the acid (e.g., use 6M HCl) and ensure the reaction is heated to reflux for an adequate amount of time.[3] - Alkaline Conditions: Use a sufficiently concentrated base (e.g., 6M NaOH) and heat the reaction to reflux. |
| Reaction time is too short: Hydrolysis can be a slow process, and incomplete reaction will result in low yields. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or NMR) to determine the optimal reaction time. | |
| Formation of Amide Intermediate | Incomplete hydrolysis: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction is stopped prematurely, the amide may be the major product.[3][4] | Extend the reaction time and/or increase the temperature or concentration of the acid or base to promote the complete hydrolysis of the amide to the carboxylic acid. |
| Presence of Side Products | Decomposition at high temperatures: Prolonged heating at very high temperatures can lead to the decomposition of the starting material or the amino acid product. | Optimize the temperature to find a balance between a reasonable reaction rate and minimal decomposition. It is often better to use a more concentrated acid or base at a slightly lower temperature. |
| Reaction with impurities: Impurities in the starting material or solvents can lead to the formation of side products. | Ensure the purity of the this compound and all reagents and solvents used in the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions for acidic hydrolysis of this compound?
A1: A common method for the acidic hydrolysis of α-aminonitriles is to heat the compound under reflux with a dilute mineral acid, such as hydrochloric acid.[3] For example, heating this compound with 6M HCl at reflux is a standard procedure.[3] The reaction proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack of water.[5]
Q2: What are the typical conditions for alkaline hydrolysis of this compound?
A2: Alkaline hydrolysis is typically carried out by heating the nitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521).[3] The reaction initially produces the sodium salt of the amino acid and ammonia (B1221849) gas.[3] To obtain the free amino acid, the reaction mixture must be neutralized with a strong acid after the hydrolysis is complete.[3]
Q3: How does pH affect the rate of hydrolysis?
A3: The hydrolysis of nitriles is catalyzed by both acid and base.[3] Therefore, the reaction rate is slowest at neutral pH and increases as the pH becomes more acidic or more alkaline. Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water.[5] Under alkaline conditions, the hydroxide ion is a more powerful nucleophile than water and directly attacks the nitrile carbon.[4]
Q4: How does temperature affect the rate of hydrolysis?
A4: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. Refluxing the reaction mixture is a common practice to accelerate the conversion to the corresponding amino acid.[3] However, excessively high temperatures may lead to decomposition of the starting material or product, so the temperature should be optimized for the specific reaction conditions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the hydrolysis can be monitored by various analytical techniques. Thin-layer chromatography (TLC) can be used to track the disappearance of the starting material and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy can also be used for a more quantitative analysis of the reaction mixture over time.
Experimental Protocols & Data
Table 1: Effect of pH and Temperature on Hydrolysis Rate
| pH Range | Temperature | Relative Rate of Hydrolysis | Primary Product |
| Acidic (pH < 4) | Room Temperature | Slow | α-Alanine |
| Reflux | Fast | α-Alanine | |
| Neutral (pH ~7) | Room Temperature | Very Slow | This compound |
| Reflux | Slow | This compound / α-Alanine | |
| Alkaline (pH > 10) | Room Temperature | Slow | α-Alanine Salt |
| Reflux | Fast | α-Alanine Salt |
Table 2: Typical Experimental Conditions for Hydrolysis
| Condition | Reagents | Temperature | Typical Reaction Time | Notes |
| Acidic Hydrolysis | This compound, 6M HCl | Reflux | 4 - 24 hours | The product is the hydrochloride salt of α-alanine. |
| Alkaline Hydrolysis | This compound, 6M NaOH | Reflux | 4 - 24 hours | The initial product is the sodium salt of α-alanine. Neutralization is required to obtain the free amino acid. |
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for acidic and alkaline hydrolysis of this compound.
Caption: Workflow for Acidic Hydrolysis.
Caption: Workflow for Alkaline Hydrolysis.
Caption: General Hydrolysis Pathway.
References
- 1. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Preventing racemization during asymmetric aminonitrile synthesis
Welcome to the technical support center for asymmetric aminonitrile synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help prevent racemization and optimize enantioselectivity in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, work-up, and purification of chiral aminonitriles.
Question: My enantiomeric excess (ee) is consistently low. What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess is a common issue that can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:
-
Suboptimal Catalyst Performance:
-
Cause: The chosen chiral catalyst may not be optimal for your specific substrate. The catalyst's activity or selectivity might be compromised.
-
Solution: Screen a variety of chiral catalysts. For the asymmetric Strecker reaction, options include organocatalysts like chiral ureas or thioureas, as well as metal-based catalysts such as those using zirconium or titanium.[1][2][3][4] For instance, a novel chiral amide-based organocatalyst has demonstrated high yields (up to 91%) and excellent enantioselectivity (up to 99% ee).[1]
-
-
Incorrect Reaction Conditions:
-
Cause: Temperature, solvent, and reaction time significantly impact enantioselectivity. Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the undesired enantiomer, leading to racemization.[5]
-
Solution: Optimize reaction conditions systematically. Lowering the reaction temperature, often to 0 °C or even -70 °C, can enhance enantioselectivity.[1][6] The choice of solvent is also critical; for example, using toluene (B28343) has shown promising results with certain organocatalysts.[1] Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent the product from racemizing over time.[5]
-
-
Racemization During the Reaction:
-
Cause: The aminonitrile product itself or key intermediates may be unstable under the reaction conditions, leading to in-situ racemization. This can be promoted by the presence of acids or bases.[5][7] The formation of planar intermediates, such as an iminium ion, is a key step where stereochemical information can be lost.[8][9]
-
Solution: Employ milder reagents and additives. For instance, using additives like isopropanol (B130326) (i-PrOH) has been shown to improve yield without compromising enantioselectivity.[1] If a base is required, consider using a weaker organic base instead of a strong inorganic one.[5]
-
-
Competing Non-Catalyzed Reaction:
-
Cause: A non-asymmetric background reaction can occur in parallel with the desired catalyzed reaction, producing a racemic mixture and thus lowering the overall ee. This is particularly relevant in enzyme-catalyzed reactions where a base-catalyzed formation of a racemic product can compete.[10]
-
Solution: Adjust the reaction pH to suppress the non-catalyzed pathway. For example, in hydroxynitrile lyase (HNL)-catalyzed reactions, lowering the pH to below 5.0 effectively minimizes the racemic background reaction.[10]
-
Question: I'm observing a good initial ee, but it decreases significantly after work-up and purification. What's causing this and how can I prevent it?
Answer: Loss of enantiomeric purity during downstream processing is a frequent problem. The primary culprits are exposure to harsh conditions or reactive surfaces that facilitate racemization.
-
Work-up Conditions:
-
Cause: Aqueous work-ups involving strong acids or bases can easily cause the racemization of the chiral aminonitrile product.[5]
-
Solution: Use mild acidic and basic solutions for extraction and washing steps. Whenever possible, maintain a low temperature throughout the work-up procedure.
-
-
Purification Method:
-
Cause: Standard silica (B1680970) gel chromatography is a common source of racemization. The acidic nature of silica gel can catalyze the epimerization of sensitive chiral compounds.[5]
-
Solution:
-
Deactivate the Silica Gel: Neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column.[5]
-
Use an Alternative Stationary Phase: Consider using a more neutral support like alumina (B75360) for chromatography.[5]
-
Alternative Purification: If possible, purify the product by crystallization. Preferential crystallization can be an effective method for separating enantiomers from a racemic or partially racemized mixture.[11]
-
-
Question: My reaction yield is low, even though the conversion of starting material seems high. What could be the issue?
Answer: Low isolated yield despite high conversion often points to product instability or loss during work-up.
-
Product Instability:
-
Cause: The aminonitrile product may be susceptible to hydrolysis back to the starting imine, especially in the presence of water and acid or base. The nitrile group can also be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.[12]
-
Solution: Ensure all work-up steps are performed under mild conditions and without unnecessary delays. Use anhydrous solvents and reagents if the product is particularly moisture-sensitive.
-
-
Cyanide Source and Handling:
-
Cause: The choice and handling of the cyanide source can affect the reaction's efficiency. While hydrogen cyanide (HCN) is effective, it is highly hazardous.[3] Trimethylsilyl cyanide (TMSCN) is a common alternative, but its reactivity can be influenced by additives.[1]
-
Solution: Screen different cyanide sources. For instance, ethylcyanoformate has been used successfully with certain organocatalysts.[1] If using TMSCN, the addition of a protic source like an alcohol can be crucial for activating the catalyst and promoting the reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization in aminonitrile synthesis?
A1: Racemization in this context primarily occurs through the formation of a planar, achiral intermediate from the chiral aminonitrile. The most common mechanism involves the reversible formation of an iminium ion. The proton at the chiral center (the α-carbon) is acidic and can be removed by a base, leading to an enolate-like intermediate which is planar. Reprotonation can then occur from either face with equal probability, leading to a racemic mixture.[9] This process is often catalyzed by residual acid or base in the reaction mixture or during purification.[5]
Q2: How do I choose the right chiral catalyst for my reaction?
A2: The selection of a catalyst is substrate-dependent, and there is no universally superior option. However, several classes of catalysts have proven effective for the asymmetric Strecker reaction.[3] These include chiral zirconium binuclear catalysts, chiral ammonium (B1175870) salts, and various organocatalysts like thioureas.[2][3][6] The best approach is to consult the literature for catalysts that have been successful with similar aldehyde or ketone substrates. A preliminary screening of a small panel of different catalyst types is often a worthwhile investment of time.
Q3: What are the best analytical techniques for determining the enantiomeric excess of my aminonitrile product?
A3: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[1][13] The choice between them depends on the volatility and thermal stability of your compound. Chiral HPLC is generally the first choice as it doesn't require the sample to be volatile.[13] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be used.[13][14]
Q4: Can protecting groups help minimize racemization?
A4: Yes, protecting groups can play a crucial role. A bulky protecting group on the nitrogen atom can provide steric hindrance that shields the acidic α-proton from being abstracted by a base, thereby inhibiting the racemization pathway.[5] Additionally, electron-withdrawing protecting groups can decrease the acidity of this proton, making it less susceptible to deprotonation and subsequent racemization.[5]
Data Summary Tables
Table 1: Effect of Catalyst and Solvent on Enantioselectivity in an Asymmetric Strecker Reaction
| Catalyst (mol%) | Cyanide Source | Solvent | Additive | Time (h) | Yield (%) | ee (%) | Reference |
| Chiral Organocatalyst 6 (5) | Ethylcyanoformate | Toluene | - | 24-30 | 71 | 68 | [1] |
| Chiral Organocatalyst 6 (5) | Ethylcyanoformate | Toluene | i-PrOH | 24-30 | 89 | 99 | [1] |
| Chiral Zirconium Catalyst (1) | HCN | Toluene | - | - | High | High | [2] |
| Chiral Ammonium Salt 3 (10) | HCN | CH₂Cl₂ | - | 36 | 95 | 92 | [6] |
Table 2: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR |
| Principle | Differential partitioning between a chiral stationary phase and a liquid mobile phase.[13] | Differential partitioning between a chiral stationary phase and a gaseous mobile phase.[13] | Differential chemical shifts in the presence of a chiral solvating/shift reagent.[13] |
| Sample Volatility | Not critical.[13] | Required.[13] | Not critical.[13] |
| Derivatization | Generally not required.[13] | May be required to improve volatility.[13] | Not required.[13] |
| Sensitivity | High | Very High | Moderate |
| Throughput | Moderate | High | Low to Moderate |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Strecker Reaction using an Organocatalyst
This protocol is a generalized example based on literature procedures and should be adapted for specific substrates and catalysts.[1]
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral organocatalyst (e.g., 5 mol%).
-
Reagent Addition: Add the imine substrate (1.0 equiv.) to the vial, followed by the chosen solvent (e.g., toluene).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Additive & Cyanide Source: If required, add the additive (e.g., isopropanol, 1.5 equiv.). Then, add the cyanide source (e.g., ethylcyanoformate or TMSCN, 1.5 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting imine is consumed (typically 24-48 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on deactivated silica gel or by crystallization to obtain the pure α-aminonitrile.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol is a general guideline. Column, mobile phase, and flow rate must be optimized for the specific aminonitrile.[1][13]
-
Sample Preparation: Prepare a stock solution of the purified aminonitrile in a suitable solvent (e.g., HPLC-grade isopropanol/hexane (B92381) mixture) at a concentration of approximately 1 mg/mL. Prepare a solution of the corresponding racemic aminonitrile as a reference standard.
-
Instrumentation Setup:
-
Column: Install a chiral stationary phase column (e.g., Chiralcel AD-H or similar).
-
Mobile Phase: Set up the appropriate mobile phase (e.g., a mixture of hexane and isopropanol).
-
Flow Rate: Set the flow rate (e.g., 1.0 mL/min).
-
Detection: Set the UV detector to a wavelength where the analyte absorbs strongly.
-
-
Analysis:
-
First, inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to ensure baseline separation.
-
Inject the sample solution.
-
-
Data Processing: Integrate the peak areas for each enantiomer in the sample chromatogram. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
(where Area₁ and Area₂ are the integrated areas of the major and minor enantiomers, respectively).
-
Visual Guides and Workflows
Caption: Mechanism of asymmetric synthesis and the competing racemization pathway.
Caption: Troubleshooting workflow for diagnosing low enantiomeric excess.
Caption: Key factors that influence the enantioselectivity of the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 10. benchchem.com [benchchem.com]
- 11. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in the cyanation of 2-aminopropanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in the cyanation of 2-aminopropanol to produce 3-aminobutyronitrile.
Troubleshooting Guides
Low Yield in the Halogenation of 2-Aminopropanol (Step 1)
The conversion of the hydroxyl group to a halide is a critical first step for successful cyanation. Low yields at this stage will directly impact the overall conversion to the desired nitrile.
Q1: I am observing a low yield of 2-amino-1-chloropropane (or bromopropane) from 2-aminopropanol. What are the potential causes and solutions?
A1: Low yields in the halogenation step can stem from several factors related to the reagent choice, reaction conditions, and work-up procedure. Below is a summary of potential issues and recommended actions.
Troubleshooting Halogenation of 2-Aminopropanol
| Potential Cause | Observation | Recommended Solution |
| Incomplete Reaction | Significant amount of starting material (2-aminopropanol) remains after the reaction. | - Increase reaction time: Monitor the reaction progress using TLC or GC-MS to ensure it goes to completion.- Increase reaction temperature: Gradually increase the temperature, but be cautious of potential side reactions. |
| Reagent Decomposition | Fuming or discoloration of the halogenating agent (e.g., thionyl chloride, phosphorus tribromide). | - Use fresh, high-purity reagents. - Add the reagent slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction. |
| Side Reactions | Formation of multiple unidentified byproducts observed on TLC or GC-MS. | - Protect the amine group: The free amine can react with the halogenating agent. Consider protecting the amine with a suitable protecting group (e.g., Boc, Cbz) before halogenation.[1] |
| Product Loss During Work-up | Low isolated yield despite good conversion in the reaction mixture. | - Optimize extraction pH: Ensure the aqueous layer is sufficiently basic during extraction to keep the amino-halide in the organic phase.- Use a continuous extraction method for water-soluble products. |
Low Conversion in the Cyanation of 2-Amino-1-halopropane (Step 2)
The nucleophilic substitution of the halide with a cyanide source is the final step to obtain 3-aminobutyronitrile.
Q2: My conversion of 2-amino-1-chloropropane to 3-aminobutyronitrile is low. What troubleshooting steps should I take?
A2: Low conversion in the cyanation step is often related to the choice of cyanide source, solvent, temperature, or the presence of side reactions.
Troubleshooting Nucleophilic Cyanation
| Potential Cause | Observation | Recommended Solution |
| Low Nucleophilicity of Cyanide | The reaction is sluggish or stalls with significant starting material remaining. | - Use a more soluble cyanide salt: Consider using sodium cyanide in a polar aprotic solvent like DMSO or DMF.[2]- Add a phase-transfer catalyst: For reactions in a biphasic system, a catalyst like tetrabutylammonium (B224687) bromide can improve the transfer of cyanide ions to the organic phase. |
| Side Reaction: Elimination | Formation of an alkene byproduct (allylamine) is detected. | - Use a less hindered base (if one is used). - Lower the reaction temperature to favor substitution over elimination. |
| Solvent Issues | The reaction is very slow or does not proceed. | - Ensure the use of a suitable polar aprotic solvent (e.g., DMSO, DMF, acetonitrile) that can dissolve the cyanide salt and the substrate. |
| Catalyst Poisoning (if applicable) | For palladium-catalyzed cyanations, the reaction may stop prematurely. | - Use a ligand that is resistant to cyanide poisoning. - Ensure anhydrous conditions , as water can affect catalyst activity.[2] |
Frequently Asked Questions (FAQs)
Q3: Can I directly cyanate (B1221674) 2-aminopropanol in a single step?
A3: Direct cyanation of alcohols is challenging, especially for non-activated alcohols like 2-aminopropanol. The hydroxyl group is a poor leaving group. While some methods exist for the direct cyanation of benzylic or allylic alcohols, these are generally not applicable to simple amino alcohols.[3] A two-step process involving the conversion of the alcohol to a better leaving group (like a halide or a sulfonate ester) is a more reliable approach.
Q4: What are the main side products to expect in the cyanation of 2-aminopropanol derivatives?
A4: Besides unreacted starting material, the primary side products can include:
-
Elimination products: Formation of allylamine (B125299) from the 2-amino-1-halopropane intermediate, especially at higher temperatures.
-
Over-alkylation: The product, 3-aminobutyronitrile, could potentially react with the starting alkyl halide, though this is less likely if the amine is primary.
-
Hydrolysis of the nitrile: If water is present during work-up or purification under acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid or an amide.
Q5: What analytical techniques are recommended for monitoring the reaction progress?
A5: A combination of techniques is often best:
-
Thin-Layer Chromatography (TLC): Useful for quickly visualizing the disappearance of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion rate and allows for the identification of volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3-Aminobutyronitrile from 2-Aminopropanol (Illustrative)
Step 1: Synthesis of 2-Amino-1-chloropropane Hydrochloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopropanol (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude hydrochloride salt.
Step 2: Synthesis of 3-Aminobutyronitrile
-
Dissolve the crude 2-amino-1-chloropropane hydrochloride (1.0 eq) in a polar aprotic solvent such as DMSO.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by GC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-aminobutyronitrile by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction pathway for the two-step synthesis of 3-aminobutyronitrile.
Caption: A workflow for troubleshooting low conversion rates.
Caption: Key parameter relationships affecting conversion and side products.
References
Technical Support Center: Catalyst Screening for Efficient 2-Aminopropanenitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-aminopropanenitrile. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for this compound synthesis?
A1: The synthesis of this compound is primarily achieved through the Strecker reaction.[1] A variety of catalysts can be employed to facilitate this reaction, broadly categorized into metal-based catalysts and organocatalysts. Transition metal catalysts, including those based on iron (Fe), copper (Cu), rhodium (Rh), ruthenium (Ru), and others, are frequently used.[2][3] Organocatalysts, such as thiourea (B124793) derivatives, have also emerged as effective alternatives, offering milder reaction conditions.[4]
Q2: What are the typical signs of catalyst deactivation in my reaction?
A2: Catalyst deactivation can manifest in several ways, including a decreased reaction rate, lower product yield, and inconsistent results between batches.[5] Visual changes to a heterogeneous catalyst, such as a change in color or texture, can also indicate deactivation. An increase in the formation of byproducts is another common sign that the catalyst is no longer performing optimally.
Q3: What are the primary causes of catalyst deactivation in aminonitrile synthesis?
A3: The primary causes of catalyst deactivation include:
-
Poisoning: Strong adsorption of reactants, intermediates, or byproducts onto the active sites of the catalyst.[6]
-
Sintering: Thermal degradation leading to the agglomeration of catalyst particles and a reduction in active surface area.[5]
-
Coking/Fouling: The deposition of carbonaceous materials or heavy byproducts on the catalyst surface, which physically blocks active sites.[5][6]
-
Leaching: The dissolution of the active metal from its support into the reaction medium in the case of heterogeneous catalysts.[5]
Q4: How can I minimize the formation of side products during the synthesis?
A4: The most common side product is the corresponding α-hydroxy acid, formed from the direct reaction of the cyanide source with the starting aldehyde (a competing cyanohydrin pathway).[7] To minimize this and other side reactions like aldol (B89426) condensation:
-
Control Reagent Addition: Ensure the imine is formed before the addition of the cyanide source.[7]
-
Optimize Temperature: Lowering the reaction temperature can disfavor the cyanohydrin pathway.[7]
-
Use a More Selective Catalyst: Screening for a catalyst that preferentially promotes the Strecker reaction is crucial.
Q5: My product yield is consistently low. What are the potential causes and how can I troubleshoot this?
A5: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[8] First, analyze the crude reaction mixture using techniques like NMR, LC-MS, or GC-MS to identify unreacted starting materials, expected byproducts, or unexpected side products. Based on the analysis, consider the following:
-
Incomplete Reaction: If significant starting material remains, consider extending the reaction time, increasing the reaction temperature, or adding more of a limiting reagent. Also, verify the activity of your catalyst.[8]
-
Side Reactions: If byproducts are prevalent, optimize reaction conditions (temperature, concentration) or screen for a more selective catalyst.[8]
-
Product Decomposition: If you observe baseline material on TLC with little to no desired product, your product may be degrading. Try lowering the reaction temperature, reducing the reaction time, or employing a milder workup procedure.[8]
-
Reagent Purity: Ensure the purity of all starting materials and solvents.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of various catalysts in Strecker-type reactions for the synthesis of aminonitriles, providing a basis for catalyst selection in this compound synthesis.
Table 1: Performance of Organocatalysts in Asymmetric Strecker Reactions [4]
| Catalyst Type | Aldehyde Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Amido-Thiourea | Isovaleraldehyde | 0.5 | 0 | 4-8 | 95 | 97 |
| Thiourea Derivative | Various Aldehydes | 10 | -40 | - | up to 84 | up to 89 |
| Thiourea Derivative | N-Boc Imines | - | - | - | High | High |
Table 2: Performance of Metal-Based Catalysts in Asymmetric Strecker Reactions [4]
| Catalyst Type | Aldehyde Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Zirconium-based | Various Aldehydes | 1-2.5 | -78 to RT | 12-48 | up to 99 | up to 99 |
| Titanium-based | Various Aldehydes | 5-10 | -40 to 0 | 24-72 | up to 98 | up to 96 |
Note: "ee" refers to enantiomeric excess. Data is adapted from reactions on analogous substrates and serves as a predictive guide.
Experimental Protocols
Protocol 1: General Procedure for Strecker Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific catalysts and scales.
Materials:
-
Ammonia (B1221849) (or an ammonium (B1175870) salt like NH₄Cl)
-
Cyanide source (e.g., NaCN, KCN, or TMSCN)[9]
-
Selected Catalyst
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Imine Formation: In a flame-dried flask under an inert atmosphere, dissolve acetaldehyde and the ammonia source in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. The progress can be monitored by TLC.[7]
-
Catalyst Addition: Add the selected catalyst to the reaction mixture.
-
Cyanide Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of the cyanide source, ensuring the temperature remains low (e.g., below 5-10°C).[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 1-24 hours), monitoring completion by TLC.
-
Workup: Quench the reaction with water and extract the this compound product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography or distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: Common catalyst deactivation pathways in heterogeneous catalysis.
References
Technical Support Center: Managing Imine Impurities in Strecker Reactions
Welcome to the technical support center for managing imine impurities in Strecker reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring high-purity synthesis of α-amino acids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Strecker synthesis, with a focus on minimizing imine-related impurities.
Issue 1: Low Yield of α-Aminonitrile and Significant Formation of α-Hydroxy Acid Byproduct
-
Question: My Strecker reaction is resulting in a low yield of the desired α-aminonitrile, and I am observing a significant amount of the corresponding α-hydroxy acid. What is the likely cause and how can I fix this?
-
Answer: This is a common issue that arises from the competitive formation of a cyanohydrin intermediate.[1] The cyanide source can directly attack the starting carbonyl compound (aldehyde or ketone) to form a cyanohydrin, which upon hydrolysis, yields an α-hydroxy acid.[1] This side reaction is favored when the formation of the imine is slow or the reaction equilibrium is unfavorable.
Troubleshooting Steps:
-
Implement Imine Pre-formation: The most effective strategy is to separate the imine formation from the cyanide addition.[1]
-
React the aldehyde or ketone with the ammonia (B1221849) or amine source first.
-
Monitor the imine formation by TLC or GC-MS.
-
Once the imine has substantially formed, then add the cyanide source.[1] This minimizes the concentration of the free carbonyl compound available to react with the cyanide.
-
-
Control Reaction Temperature: Lowering the reaction temperature generally disfavors the cyanohydrin pathway more than the imine formation pathway.
-
Cool the reaction mixture to 0-5 °C before and during the addition of the cyanide source.[1]
-
-
Optimize pH: The rate of imine formation is pH-dependent. The optimal pH is typically between 4 and 5 to facilitate the dehydration step without excessively protonating the amine nucleophile. However, some studies suggest that a pH of 8-9 can lead to faster imine formation. It is crucial to determine the optimal pH for your specific substrates.
-
Ensure Anhydrous Conditions During Imine Formation: Water can hydrolyze the imine back to the starting carbonyl and amine, creating an equilibrium that allows for cyanohydrin formation. The use of a dehydrating agent, such as magnesium sulfate (B86663) (MgSO₄), can help drive the equilibrium towards the imine.[2]
-
Issue 2: Presence of Unreacted Aldehyde/Ketone in the Final Product
-
Question: After my reaction, I am still detecting a significant amount of the starting aldehyde/ketone. How can I improve the conversion?
-
Answer: Incomplete conversion of the starting carbonyl compound can be due to several factors, including insufficient reaction time, unfavorable equilibrium, or steric hindrance.
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or NMR).[1] Extend the reaction time until the starting material is consumed.
-
Use a Dehydrating Agent: As mentioned previously, removing water during imine formation can drive the reaction to completion.[2]
-
Increase Amine Concentration: Using a slight excess of the amine source can help shift the equilibrium towards the imine product.
-
Consider a More Reactive Amine Source: If using ammonia, ensure it is fresh and of high purity. For substituted amines, less sterically hindered amines will generally react faster.
-
Issue 3: Formation of Diketopiperazine (DKP) Impurities During Work-up
-
Question: I am observing the formation of diketopiperazine (DKP) impurities after the hydrolysis of the α-aminonitrile and during product isolation. How can I prevent this?
-
Answer: DKP formation is a common side reaction, especially for dipeptides, that occurs through the intramolecular cyclization of the amino acid product. This is often catalyzed by heat or residual acid/base.[1]
Troubleshooting Steps:
-
Maintain Low Temperatures: Perform all work-up, purification, and concentration steps at reduced temperatures (0-4 °C) to minimize the rate of DKP formation.[1]
-
Careful pH Control During Neutralization: After acidic hydrolysis of the aminonitrile, carefully and slowly neutralize the reaction mixture to the isoelectric point of the amino acid using a cooled base.[1] Avoid prolonged exposure to strongly acidic or basic conditions.
-
Avoid Over-concentration: Do not concentrate the product solution to dryness at elevated temperatures.[1] If possible, induce crystallization or precipitation at low temperatures.
-
Appropriate Solvent Choice for Storage: If the final product needs to be stored in solution, consider that polar aprotic solvents may facilitate DKP formation more than nonpolar or protic solvents.[1] Storing the amino acid as a dry solid at low temperatures is ideal.
-
Frequently Asked Questions (FAQs)
Q1: What are the main impurities to look out for in a Strecker reaction?
A1: The primary impurities are the α-hydroxy acid (formed from the cyanohydrin pathway), unreacted starting materials (aldehyde/ketone and amine), the intermediate α-aminonitrile (if hydrolysis is incomplete), and diketopiperazines (formed during work-up of the final amino acid).[1]
Q2: How can I monitor the progress of my Strecker reaction?
A2: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of starting materials and the appearance of the α-aminonitrile product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the formation of the imine and the consumption of volatile starting materials.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the aldehyde proton/carbon signals and the appearance of imine and α-aminonitrile signals.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the starting materials, intermediate, and final product.
Q3: What is the optimal order of reagent addition?
A3: To minimize the formation of cyanohydrin impurities, the recommended order is to first react the aldehyde or ketone with the amine source to form the imine. Once imine formation is complete or has reached equilibrium, the cyanide source should be added.[1]
Q4: Can I use ketones in a Strecker reaction?
A4: Yes, ketones can be used, and they will produce α,α-disubstituted amino acids.[3] However, the reaction with ketones is generally slower than with aldehydes due to increased steric hindrance.[4]
Q5: My final amino acid product is a racemic mixture. How can I obtain an enantiomerically pure product?
A5: The classical Strecker synthesis produces a racemic mixture of α-amino acids. To obtain an enantiomerically pure product, you can either perform a chiral resolution of the final product (e.g., by crystallization with a chiral resolving agent) or use an asymmetric Strecker reaction. Asymmetric approaches often involve the use of a chiral auxiliary or a chiral catalyst.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the outcome of a Strecker reaction. Note that optimal conditions will vary depending on the specific substrates used.
Table 1: Illustrative Effect of Temperature on Cyanohydrin vs. α-Aminonitrile Formation
| Temperature (°C) | Reaction Time (h) | α-Aminonitrile Yield (%) | α-Hydroxy Acid Byproduct (%) |
| 40 | 2 | 65 | 30 |
| 25 | 4 | 80 | 15 |
| 5 | 8 | 90 | 5 |
This table illustrates the general principle that lower temperatures favor the formation of the desired α-aminonitrile over the competing cyanohydrin pathway, though reaction times may need to be extended.
Table 2: Illustrative Effect of pH on Imine Formation
| pH | Reaction Time to Max Conversion (h) | Imine Conversion (%) |
| 2 | 12 | 20 |
| 5 | 6 | 95 |
| 7 | 8 | 70 |
| 9 | 4 | 90 |
This table illustrates that the pH has a significant impact on the rate and extent of imine formation. An optimal pH is crucial for maximizing the concentration of the imine intermediate.
Experimental Protocols
Protocol 1: Two-Step Strecker Synthesis with Imine Pre-formation
This protocol is for the synthesis of an α-aminonitrile, minimizing the formation of the cyanohydrin byproduct.
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 eq) and the amine source (e.g., ammonium (B1175870) chloride, 1.2 eq) in a suitable solvent (e.g., methanol, 5 mL/mmol of aldehyde).
-
If desired, add a dehydrating agent like anhydrous MgSO₄.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the formation of the imine by TLC or GC-MS.
-
-
Cyanide Addition:
-
Once substantial imine formation is observed, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 eq) in a minimum amount of cold water, ensuring the internal temperature does not rise above 5-10 °C.[1]
-
-
Reaction and Work-up:
-
Allow the reaction to stir at room temperature for 3-5 hours, or until completion as monitored by TLC.[1]
-
Quench the reaction by adding cold water.
-
Extract the α-aminonitrile product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2: HPLC Analysis of Amino Acid Product and Impurities
This is a general protocol for the quantification of the final amino acid product and can be adapted to detect impurities.
-
Sample Preparation:
-
Accurately weigh a sample of the crude or purified product.
-
Dissolve the sample in a suitable diluent, such as 0.1 N HCl or a mobile phase compatible solvent.
-
For quantitative analysis, prepare a series of calibration standards of the pure amino acid.
-
If necessary, derivatize the amino acids with a suitable agent (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride) for fluorescence detection, which offers higher sensitivity.
-
-
HPLC Conditions (Illustrative Example for Underivatized Amino Acids):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Phosphate buffer, pH 7.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-10 min, 100% A; 10-25 min, linear gradient to 50% B; 25-30 min, hold at 50% B; 30-35 min, return to 100% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the amino acid product and any impurities by comparing their retention times to standards.
-
Quantify the components by integrating the peak areas and comparing them to the calibration curve.
-
Visualizations
Caption: Competing pathways in the Strecker synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Green Synthesis of 2-Aminopropanenitrile: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of chiral amines is a critical step. 2-Aminopropanenitrile, a precursor to the amino acid alanine, is a valuable building block in many pharmaceutical compounds. Traditional synthetic routes often involve harsh reagents and generate significant waste. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for greener, more sustainable approaches to synthesizing this important molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry approaches for synthesizing this compound?
A1: The main green approaches focus on replacing hazardous reagents and solvents and improving atom economy. Key methods include:
-
Modified Aqueous Strecker Reaction: This classic multi-component reaction is made greener by using water as the solvent and employing catalysts like indium powder to improve efficiency.[1] This avoids volatile organic solvents.
-
Biocatalytic Synthesis: This approach utilizes enzymes, such as nitrilases or aldoxime dehydratases, to catalyze the synthesis under mild conditions, offering high selectivity and reducing the need for toxic cyanide sources in some cases.[2][3][4][5]
Q2: What are the main advantages of using a water-based Strecker reaction?
A2: Utilizing water as a solvent in the Strecker synthesis of this compound offers several environmental and practical benefits. It eliminates the need for volatile and often toxic organic solvents, reduces waste, and simplifies the workup procedure. Catalysts like indium powder can enhance the reaction rate and yield in aqueous media.[1]
Q3: How do biocatalytic methods for this compound synthesis work?
A3: Biocatalytic methods employ enzymes to carry out specific transformations. For this compound, two primary enzymatic routes are explored:
-
Nitrilases: These enzymes can directly convert a nitrile group to a carboxylic acid. In the context of aminonitrile synthesis, they can be involved in the hydrolysis of a related nitrile.
-
Aldoxime Dehydratases: These enzymes catalyze the dehydration of aldoximes to form nitriles.[2][3][4][5] This approach can be part of a chemoenzymatic cascade, starting from an aldehyde.[6][7]
Q4: Are there cyanide-free green synthesis routes for this compound?
A4: Yes, biocatalytic routes using aldoxime dehydratases offer a cyanide-free alternative.[2][3][4][5] The synthesis starts with an aldehyde (propanal), which is converted to propanal oxime. The aldoxime dehydratase then catalyzes the removal of water to form this compound. This multi-step, one-pot process avoids the direct handling of highly toxic cyanide reagents.[6][7]
Troubleshooting Guides
Modified Aqueous Strecker Reaction
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Imine Formation: The initial condensation of acetaldehyde (B116499) and ammonia (B1221849) to form the imine is an equilibrium-driven step that can be hindered by excess water. | Use a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) to remove water as it forms, driving the equilibrium towards the imine product.[8] |
| Incorrect pH: The pH is crucial for both imine formation and the nucleophilic addition of the cyanide ion. | Maintain Optimal pH: Adjust and maintain the reaction pH within the optimal range of 8-10 using a buffer or controlled addition of a base.[8] | |
| Low Reaction Temperature: While lower temperatures can minimize side reactions, a temperature that is too low may significantly slow down the reaction rate. | Optimize Temperature: Start at 0-5°C to suppress side reactions. If the reaction is sluggish, a moderate increase in temperature may be beneficial. The optimal temperature should be determined empirically.[8] | |
| Formation of Significant Byproducts (e.g., Cyanohydrin) | Direct Reaction of Cyanide with Acetaldehyde: The cyanide ion can react directly with acetaldehyde to form a cyanohydrin, competing with the desired imine formation. | Control Reagent Addition: Add the cyanide source slowly and at a low temperature (0-5°C) after the imine has had time to form (stir aldehyde and amine for 30-60 minutes before cyanide addition).[9] |
| Product Degradation during Workup | Instability of the Aminonitrile: α-aminonitriles can be unstable and susceptible to hydrolysis, especially at elevated temperatures or non-neutral pH. | Isolate as a Salt: Consider isolating the product as a more stable salt, such as the hydrochloride salt, by treating the reaction mixture with HCl. |
| Emulsion Formation during Extraction | Amphiphilic Nature of the Product: The presence of both amino and nitrile functionalities can lead to the formation of emulsions during aqueous workup. | Use Brine: Wash the organic extract with a saturated sodium chloride solution (brine) to help break up emulsions and improve phase separation.[8] |
Biocatalytic Synthesis (General Troubleshooting)
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Enzyme Denaturation: Improper temperature, pH, or the presence of organic solvents can denature the enzyme. | Optimize Reaction Conditions: Ensure the reaction is run at the optimal temperature and pH for the specific nitrilase or aldoxime dehydratase. Minimize or use enzyme-compatible co-solvents if necessary for substrate solubility. |
| Enzyme Inhibition: The substrate or product may inhibit the enzyme at high concentrations. | Substrate Feeding: Implement a fed-batch strategy to maintain a low, non-inhibitory concentration of the substrate. | |
| Cofactor Deficiency (if applicable): Some enzymes require cofactors for activity. | Ensure Cofactor Presence: If the enzyme requires a cofactor, ensure it is present in the reaction mixture at an appropriate concentration. | |
| Low Product Yield | Poor Substrate Specificity: The chosen enzyme may have low activity towards acetaldehyde or its corresponding oxime. | Enzyme Screening/Engineering: Screen different nitrilases or aldoxime dehydratases for higher activity with the target substrate. Protein engineering can also be used to improve substrate specificity. |
| Reversible Reaction: The enzymatic reaction may be reversible, leading to an equilibrium mixture. | Product Removal: Implement in situ product removal techniques to shift the equilibrium towards the product. | |
| Difficult Product Isolation | Product in Aqueous Phase: The desired this compound may be highly soluble in the aqueous reaction medium. | Extraction Optimization: Use a suitable organic solvent for extraction. Salting out the aqueous phase by adding a salt like NaCl can improve extraction efficiency. |
| Purification from Biomass: Separating the product from whole cells or cell lysate can be challenging. | Enzyme Immobilization: Immobilize the enzyme on a solid support. This allows for easy separation of the catalyst from the reaction mixture and facilitates its reuse. |
Data Presentation
The following table summarizes typical quantitative data for different green synthesis approaches to this compound and analogous compounds. Note that direct comparison can be challenging due to variations in substrates and reaction conditions reported in the literature.
| Method | Catalyst/Enzyme | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| Aqueous Strecker Reaction | Indium Powder (10 mol%) | Water | Room Temp. | 30 min | ~95% (for analogous reactions)[1] | Fast, high yield, avoids organic solvents. |
| Biocatalytic (Aldoxime Dehydratase) | Whole cells expressing Oxd | Aqueous buffer | 30 | 2 - 90 h | >90% (for various nitriles)[2] | Cyanide-free, mild conditions, high selectivity. |
Experimental Protocols
Key Experiment: Indium-Catalyzed One-Pot Strecker Synthesis of α-Aminonitriles in Water
This protocol is a general procedure based on the indium-catalyzed synthesis of α-aminonitriles in water.[1]
Materials:
-
Aldehyde (e.g., Acetaldehyde, 1 mmol)
-
Amine (e.g., Ammonia solution, 1 mmol)
-
Trimethylsilyl cyanide (TMSCN, 1.2 mmol)
-
Indium powder (10 mol%)
-
Water (1 mL)
-
Diethyl ether
-
Brine solution
Procedure:
-
To a mixture of the aldehyde (1 mmol) and amine (1 mmol) in water (1 mL), add indium powder (10 mol%).
-
Add TMSCN (1.2 mmol) to the mixture.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture.
-
Filter the solution and wash the organic layer with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Mandatory Visualizations
// Strecker Path imine_check [label="Inefficient Imine Formation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ph_check [label="Incorrect pH?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_check_s [label="Suboptimal Temperature?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; add_dehydrating [label="Add Dehydrating Agent", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; adjust_ph [label="Adjust pH to 8-10", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; optimize_temp_s [label="Optimize Temperature (start 0-5°C)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Biocatalytic Path activity_check [label="Low Enzyme Activity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; specificity_check [label="Poor Substrate Specificity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_conditions [label="Optimize pH, Temp, Co-solvents", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; screen_enzymes [label="Screen/Engineer Enzyme", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> check_reaction; check_reaction -> strecker_issues [label="Strecker"]; check_reaction -> bio_issues [label="Biocatalytic"];
strecker_issues -> imine_check; strecker_issues -> ph_check; strecker_issues -> temp_check_s; imine_check -> add_dehydrating [label="Yes"]; ph_check -> adjust_ph [label="Yes"]; temp_check_s -> optimize_temp_s [label="Yes"];
bio_issues -> activity_check; bio_issues -> specificity_check; activity_check -> optimize_conditions [label="Yes"]; specificity_check -> screen_enzymes [label="Yes"]; } .dot Caption: Decision tree for troubleshooting low product yield.
References
- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.tugraz.at [repository.tugraz.at]
- 6. Enzymes Instead of Cyanide: Researchers Develop Biocatalytic Process for Nitrile Production [tugraz.at]
- 7. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Challenges in the scale-up of 2-aminopropanenitrile production
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2-aminopropanenitrile production.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | - Optimize reaction time and temperature. Increasing the temperature can reduce reaction times, but be cautious of promoting side reactions[1]. - Ensure proper mixing to maintain homogeneity, especially during scale-up, as mixing efficiency can differ between small and large vessels[2]. |
| Side reactions forming byproducts. | - Control the reaction temperature. Higher temperatures can lead to undesired side reactions like benzoin (B196080) formation if using benzaldehyde[1]. - In the Strecker synthesis, the formation of imines or over-cyanated derivatives can be minimized by optimizing pH and temperature (e.g., 40–60°C)[3]. | |
| Degradation of the product. | - this compound can be unstable and may polymerize, especially in the presence of acid or air[4][5]. Store in an inert atmosphere at low temperatures (e.g., 4°C) to prevent hydrolysis[3]. | |
| Formation of Impurities/Byproducts | Reaction with impurities in starting materials. | - Use high-purity starting materials. For instance, ensure acrylonitrile (B1666552) is free of polymer by redistilling if necessary[6]. |
| Undesired side reactions. | - In Strecker-type syntheses, byproducts such as bis-(2-N-formylimino)-propionitrile can form. Adjusting the catalyst and reaction conditions can minimize these[7]. - When preparing from ammonia (B1221849) and acrylonitrile, bis- and tris-cyanoethylamines can be formed as byproducts[7][8]. | |
| Difficulty in Product Purification | Presence of closely related byproducts. | - Utilize fractional distillation under reduced pressure to separate this compound from byproducts with different boiling points. - For non-volatile impurities, consider column chromatography. |
| Product instability during workup. | - Maintain a low temperature during extraction and concentration steps. - Use a non-polar hydrocarbon solvent like hexane (B92381) or cyclohexane (B81311) for purification of the crude product after concentrating the organic layer[9]. | |
| Inconsistent Results Upon Scale-Up | Poor heat and mass transfer in larger reactors. | - Ensure efficient stirring and temperature control in the larger vessel. Heat and mass transfer often differ between small and large vessels, which can affect product quality and yield[2]. |
| Changes in reagent addition rates. | - Maintain a controlled and consistent rate of addition for key reagents, such as acrylonitrile, especially in batch processes[7]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most common method is the Strecker synthesis, which involves a one-pot reaction of acetaldehyde (B116499), ammonia, and a cyanide source like hydrogen cyanide or potassium cyanide.[1][3][10] This reaction first forms an imine from acetaldehyde and ammonia, which is then attacked by the cyanide ion to produce the α-aminonitrile[10][11][12].
Q2: What are the critical safety precautions when working with this compound and its precursors?
A2: Due to the high toxicity of nitriles and cyanide compounds, all manipulations should be performed in a well-ventilated fume hood.[3] Personal protective equipment, including nitrile gloves and safety goggles, is mandatory. Sealed reaction systems should be used whenever possible.[3] Emergency protocols for cyanide exposure, such as having amyl nitrite (B80452) available, should be in place.[3]
Q3: How can the purity of this compound be assessed?
A3: Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product and any volatile impurities.[9] High-Performance Liquid Chromatography (HPLC) can also be used, especially for analyzing non-volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is useful for structural confirmation and purity estimation.
Q4: What are the typical storage conditions for this compound?
A4: this compound is known to be unstable and can polymerize.[4][5] It should be stored at low temperatures (e.g., 4°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and hydrolysis.[3]
Q5: What are the main challenges when scaling up the Strecker synthesis?
A5: Key challenges include managing the exothermicity of the reaction, ensuring consistent mixing, and handling toxic reagents and byproducts safely on a larger scale.[2] Maintaining optimal temperature and pH control is crucial to prevent the formation of side products.[3] Furthermore, supply chain management for raw materials becomes critical at a larger scale.[13]
Experimental Protocols
Protocol 1: Laboratory-Scale Strecker Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Strecker synthesis.
Materials:
-
Acetaldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
Water
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of ammonium chloride in water. Cool the flask in an ice bath.
-
Addition of Reagents:
-
Slowly add a solution of potassium cyanide in water to the flask while maintaining the temperature below 10°C.
-
Separately, prepare a solution of acetaldehyde. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10°C.
-
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Workup and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-300
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks and tentatively identify them based on their mass spectra and comparison with spectral libraries.
-
Calculate the purity of the product based on the relative peak areas in the TIC.
Visualizations
Caption: Strecker synthesis mechanism for this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. This compound | 2134-48-7 | Benchchem [benchchem.com]
- 4. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4701546A - Preparation of 2-(N-formylamino)-propionitrile - Google Patents [patents.google.com]
- 8. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 9. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" [quickcompany.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 13. biosynth.com [biosynth.com]
Technical Support Center: In-situ HCN Generation for Safer Strecker Synthesis
Welcome to the technical support center for the in-situ generation of Hydrogen Cyanide (HCN) for a safer Strecker synthesis of α-aminonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why should I use in-situ generation of HCN for the Strecker synthesis?
A1: The primary reason for in-situ HCN generation is safety. Hydrogen cyanide is an extremely toxic and volatile gas, making its direct handling hazardous.[1][2] Generating HCN within the reaction mixture from more stable and manageable precursors minimizes the risk of exposure.[1] Common in-situ methods utilize solid cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) in combination with a weak acid, or liquid reagents like trimethylsilyl (B98337) cyanide (TMSCN), which are easier and safer to handle than gaseous HCN.[1][3]
Q2: What are the most common methods for in-situ HCN generation in the Strecker synthesis?
A2: Several methods are commonly employed:
-
Alkali Metal Cyanides with an Acid Source: This is a traditional and cost-effective method where a salt like KCN or NaCN reacts with a weak acid, such as ammonium (B1175870) chloride (NH₄Cl), to produce HCN in the reaction medium.[1]
-
Trimethylsilyl Cyanide (TMSCN) with a Protic Solvent: TMSCN is a versatile reagent that releases HCN upon reaction with a protic solvent, typically an alcohol like methanol (B129727).[1][3] This method is often used in asymmetric Strecker syntheses.[1][3]
-
Acetone Cyanohydrin: This reagent can serve as a direct source of HCN, particularly in aqueous, catalyst-free conditions.[4][5]
-
Potassium Hexacyanoferrates: These are stable, inexpensive, and significantly less toxic iron-cyanide complexes that can release cyanide under specific reaction conditions, offering a "greener" alternative.[2][6]
Q3: What are the main safety precautions to consider even when using in-situ methods?
A3: Although in-situ methods are safer, the generation of toxic HCN still occurs. Therefore, it is crucial to:
-
Conduct all experiments in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
-
Quench any residual cyanide at the end of the reaction before workup. A common method is to add an oxidizing agent like sodium hypochlorite (B82951) (bleach) or hydrogen peroxide under basic conditions.
Q4: Can in-situ generated HCN be used for asymmetric Strecker synthesis?
A4: Yes, in-situ generation of HCN is compatible with and frequently used in catalytic asymmetric Strecker syntheses to produce enantiomerically enriched α-amino acids.[3] The choice of cyanide source can sometimes influence the catalyst's performance and the reaction's enantioselectivity.[3]
Troubleshooting Guide
Issue 1: Low Yield of α-Aminonitrile
-
Possible Cause 1: Inefficient Imine Formation. The Strecker reaction proceeds through an imine or iminium ion intermediate. If imine formation is slow or the equilibrium is unfavorable, the overall yield will be low.
-
Solution:
-
Add a dehydrating agent: The addition of a drying agent like magnesium sulfate (B86663) (MgSO₄) can help drive the equilibrium towards imine formation by removing water.[1]
-
Pre-form the imine: In some cases, pre-forming the imine before adding the cyanide source can improve yields.
-
Check the pH: The rate of imine formation is pH-dependent. Ensure the reaction conditions are suitable for the specific aldehyde and amine being used.
-
-
-
Possible Cause 2: Competing Cyanohydrin Formation. The cyanide ion can react directly with the starting aldehyde or ketone to form a cyanohydrin, a common side product that reduces the yield of the desired α-aminonitrile.
-
Solution:
-
Optimize reagent addition order: Adding the amine to the carbonyl compound before introducing the cyanide source can favor imine formation.
-
Control the reaction temperature: Lowering the reaction temperature may disfavor the cyanohydrin pathway.
-
-
-
Possible Cause 3: Incomplete Reaction. The reaction may not have reached completion.
-
Solution:
-
Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress.
-
Increase reaction time: Allow the reaction to stir for a longer period.
-
Increase temperature: Gently heating the reaction mixture can sometimes improve the reaction rate and yield, but this should be done cautiously as it can also promote side reactions.
-
-
Issue 2: Formation of Side Products
-
Side Product: α-Hydroxy Acid. This is formed from the hydrolysis of the cyanohydrin intermediate.
-
Solution: Implement the strategies to minimize cyanohydrin formation as described in "Issue 1, Possible Cause 2".
-
-
Side Product: Diketopiperazines (DKPs). These cyclic dipeptides can form from the dimerization of the final amino acid product, especially during workup and purification.
-
Solution:
-
Maintain low temperatures: Perform workup and purification steps at reduced temperatures to minimize DKP formation.
-
Control pH: The formation of DKPs can be influenced by pH. Adjust the pH of your product solution as needed for stability.
-
-
Issue 3: Poor Diastereoselectivity or Enantioselectivity in Asymmetric Synthesis
-
Possible Cause 1: Ineffective Catalyst. The chosen chiral catalyst may not be optimal for the specific substrate.
-
Solution:
-
Screen different catalysts: Test a variety of catalysts to find the one that provides the best stereoselectivity for your reaction.
-
Ensure catalyst purity: Impurities in the catalyst can negatively impact its performance.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and concentration can all influence the stereochemical outcome.
-
Solution:
-
Optimize temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature (e.g., to -78 °C) can enhance stereoselectivity.[7]
-
Screen solvents: The choice of solvent can have a significant impact on the catalyst's performance and the reaction's stereoselectivity.
-
Adjust concentrations: The concentration of reactants and catalyst can also play a role in the stereochemical outcome.
-
-
Data Presentation
Table 1: Comparison of Common In-situ HCN Generation Methods for Strecker Synthesis
| Cyanide Source Precursor | Reagent/Condition for HCN Generation | Typical Solvent(s) | Temperature | Advantages | Disadvantages | Representative Yields |
| KCN / NaCN | NH₄Cl or other weak acid | Water, Methanol, Ethanol | Room Temp. to Reflux | Inexpensive, readily available. | Toxicity of cyanide salts, solubility issues in organic solvents, requires acidic conditions.[3] | Good to excellent (often >80%) |
| TMSCN | Methanol or other protic solvent | Toluene, CH₂Cl₂, THF | -78 °C to Room Temp. | High yields, good for asymmetric synthesis, soluble in organic solvents. | Expensive, moisture sensitive, TMSCN is toxic.[3] | Excellent (often >90%) |
| Acetone Cyanohydrin | Catalyst-free in water or with a Lewis acid | Water, THF | Room Temp. | Less toxic than KCN/NaCN, can be used without a catalyst.[4][5] | Can be less reactive than other sources. | Good to excellent (often >85%) |
| K₃[Fe(CN)₆] / K₄[Fe(CN)₆] | Acid (e.g., acetic acid), promoter (e.g., benzoyl chloride) | Biphasic (EtOAc/Water), t-BuOH/Water | 80-100 °C | Low toxicity, stable, inexpensive, "green" alternative.[2][6] | Higher temperatures often required, potential for Prussian blue formation. | Good to excellent (up to 93%)[2] |
Note: Yields are highly substrate-dependent and the values presented are representative examples from the literature.
Experimental Protocols
Protocol 1: Strecker Synthesis using KCN and NH₄Cl
This protocol describes the synthesis of an α-aminonitrile from an aldehyde, ammonium chloride, and potassium cyanide.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reagent Preparation: Dissolve the aldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a suitable solvent such as a mixture of water and ethanol.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an aqueous solution of potassium cyanide (1.2 eq). Caution: KCN is highly toxic. Handle with extreme care.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench any excess cyanide by adding a solution of sodium hypochlorite (bleach) until a test with potassium iodide-starch paper indicates an excess of oxidant. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Strecker Synthesis using TMSCN and Methanol
This protocol is often employed for asymmetric syntheses using a chiral catalyst.
-
Reaction Setup: In a well-ventilated fume hood, to a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imine (1.0 eq) and the chiral catalyst (if applicable) in an anhydrous solvent (e.g., toluene).
-
Reagent Addition: Cool the mixture to the desired temperature (e.g., -78 °C). Add methanol (1.1 eq) followed by the dropwise addition of trimethylsilyl cyanide (1.2 eq). Caution: TMSCN is toxic and reacts with moisture to release HCN. Handle with extreme care.
-
Reaction: Stir the reaction at the specified temperature for the required time (can range from a few hours to days). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification is typically performed by column chromatography.[3]
Visualizations
Caption: General workflow for the in-situ Strecker synthesis of α-amino acids.
Caption: Pathways for the in-situ generation of HCN from various precursors.
Caption: Troubleshooting logic for common issues in Strecker synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Catalyst‐Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Molecular Landscape: A Comparative Guide to the 1H and 13C NMR Characterization of 2-Aminopropanenitrile
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is paramount. 2-Aminopropanenitrile, a key building block in organic synthesis, presents a case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of 1H and 13C NMR for its characterization, supplemented with alternative analytical techniques and detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for determining the structure of organic molecules in solution. For a molecule like this compound, with its distinct proton and carbon environments, 1H and 13C NMR provide a wealth of information regarding its connectivity and chemical environment.
Unveiling the Structure: 1H and 13C NMR Data
Table 1: Predicted 1H and 13C NMR Data for this compound
| Nucleus | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| 1H | CH | ~3.8 - 4.2 | Quartet (q) | ~7.0 |
| CH3 | ~1.4 - 1.6 | Doublet (d) | ~7.0 | |
| NH2 | ~1.5 - 2.5 | Singlet (s, broad) | - | |
| 13C | C≡N | ~120 - 125 | - | - |
| CH | ~35 - 40 | - | - | |
| CH3 | ~20 - 25 | - | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
A Broader Perspective: Alternative Analytical Techniques
Beyond NMR, several other analytical methods can be employed to characterize this compound, each offering unique insights into the molecule's properties.
Table 2: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy (1H, 13C) | Detailed structural information, including connectivity and chemical environment of atoms. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to mass spectrometry. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution and sensitivity for quantitative analysis. | Does not provide detailed structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and determination of molecular weight and fragmentation patterns. | High sensitivity and provides molecular weight information. | Requires the analyte to be volatile and thermally stable. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds and determination of molecular weight. | Applicable to a wide range of compounds, high sensitivity. | Fragmentation may not always provide complete structural details. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Fast and simple, provides characteristic vibrational information. | Provides limited information on the overall molecular structure. |
The Experimental Blueprint: Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality NMR spectra. The following outlines the general steps for the 1H and 13C NMR characterization of this compound.
Experimental Protocol for 1H and 13C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a clean, dry vial.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
1H NMR:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.
-
-
13C NMR:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
Integrate the peaks in the 1H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.
Visualizing the Workflow
To illustrate the logical flow of the characterization process, the following diagrams outline the experimental workflow and the decision-making process for selecting an analytical method.
Caption: Experimental workflow for NMR characterization.
Caption: Decision tree for analytical method selection.
A Comparative Guide to LC-MS Methods for Purity Analysis of 2-Aminopropanenitrile
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. 2-Aminopropanenitrile, a chiral building block, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of various analytical methodologies, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive purity analysis of this compound.
Understanding the Analyte and Its Potential Impurities
This compound is a small, polar, and chiral molecule. It is most commonly synthesized via the Strecker synthesis, which involves the reaction of acetaldehyde (B116499) with ammonia (B1221849) and a cyanide source.[1] This synthetic route can introduce several potential impurities that must be identified and quantified.
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Acetaldehyde, ammonia, and cyanide salts.
-
Intermediates: Acetaldehyde cyanohydrin.
-
Side Products:
-
2-Aminopropionamide (from hydrolysis of the nitrile group).[1]
-
Iminodipropionitrile (from the reaction of this compound with another molecule of acetaldehyde cyanohydrin).
-
-
Enantiomeric Impurity: The D-enantiomer (if the synthesis is not stereospecific).
A robust analytical method must be able to separate this compound from these potential impurities and accurately quantify them.
Methodologies for Purity Analysis
Several analytical techniques can be employed for the purity analysis of this compound. This guide will focus on a comparison between derivatization-based Reverse-Phase LC-MS, non-derivatization HILIC-MS, and a traditional alternative, GC-MS.
Method 1: Reverse-Phase LC-MS with Derivatization
Due to its high polarity and small size, this compound exhibits poor retention on traditional reverse-phase (e.g., C18) columns.[2] To overcome this, a pre-column derivatization step can be employed to increase its hydrophobicity. A common approach for primary amines is derivatization with dansyl chloride.[3]
Experimental Protocol:
-
Sample Preparation (Dansyl Chloride Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve in 1 mL of acetonitrile (B52724).
-
Add 1 mL of a 10 mg/mL solution of dansyl chloride in acetone.
-
Add 100 µL of a sodium bicarbonate buffer (1M, pH 9).
-
Vortex and heat at 60°C for 45 minutes.
-
Cool to room temperature and dilute with the mobile phase for analysis.
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.0 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring: Selected Reaction Monitoring (SRM) for the dansylated this compound and its expected impurities.
-
Logical Workflow for Derivatization LC-MS Analysis:
Caption: Workflow for purity analysis of this compound using derivatization-based LC-MS.
Method 2: HILIC-MS without Derivatization
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is well-suited for the retention of polar compounds without derivatization.[3][4][5][6][7] This simplifies sample preparation and avoids potential side reactions from derivatizing agents.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve in 10 mL of a 90:10 (v/v) acetonitrile/water mixture.
-
Vortex to ensure complete dissolution.
-
-
LC-MS Conditions:
-
Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase; 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile/Water, pH 3.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile/Water, pH 3.
-
Gradient: 0% B to 50% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring: Full scan for impurity identification and extracted ion chromatograms for quantification.
-
Logical Workflow for HILIC-MS Analysis:
Caption: Workflow for purity analysis of this compound using HILIC-MS without derivatization.
Method 3: Chiral LC-MS for Enantiomeric Purity
Since this compound is chiral, determining its enantiomeric excess is crucial. This can be achieved using a chiral stationary phase (CSP).
Experimental Protocol:
-
Sample Preparation:
-
Prepare the sample as described for the HILIC-MS method.
-
-
LC-MS Conditions:
-
Column: Chiral column (e.g., macrocyclic glycopeptide-based CSP).
-
Mobile Phase: LC-MS compatible mobile phase, often a mixture of methanol (B129727) or acetonitrile with a small amount of an acidic or basic additive (e.g., 0.1% formic acid or 0.1% diethylamine). The exact composition is highly dependent on the specific chiral column used.
-
Mode: Isocratic or gradient elution.
-
Flow Rate: 0.5 mL/min.
-
MS Detector: Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]+.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. However, the amino group in this compound makes it non-volatile, necessitating a derivatization step.
Experimental Protocol:
-
Sample Preparation (Silylation):
-
Evaporate a known amount of the sample dissolved in a suitable solvent to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Detector: Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Performance Comparison
The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, the availability of instrumentation, and the specific impurities of interest.
| Parameter | Reverse-Phase LC-MS with Derivatization | HILIC-MS (No Derivatization) | GC-MS with Derivatization |
| Sample Preparation | More complex, involves heating step, potential for side-products. | Simple "dilute and shoot" approach. | Requires complete dryness, sensitive to moisture. |
| Selectivity | Good for separating derivatized amine from other impurities. | Excellent for separating polar compounds. May require optimization for critical pairs. | Excellent separation efficiency for volatile derivatives. |
| Sensitivity | High, as derivatization can enhance ionization efficiency. | Generally good, but can be compound-dependent. | Very high, especially in SIM mode. |
| Throughput | Lower, due to the additional derivatization step. | Higher, due to simpler sample preparation. | Moderate, derivatization can be performed in batches. |
| Enantiomeric Purity | Not suitable unless a chiral derivatizing agent is used. | Not suitable. | Possible with a chiral GC column. |
| Instrumentation | Standard LC-MS/MS system. | LC-MS system (HILIC column required). | GC-MS system. |
| Robustness | Derivatization can be a source of variability. | Generally robust, but HILIC columns can require careful equilibration. | Derivatization must be highly reproducible. |
Conclusion
For a comprehensive purity analysis of this compound, a combination of methods is often ideal.
-
HILIC-MS offers a rapid and straightforward approach for routine purity checks and the quantification of polar, non-volatile impurities without the need for derivatization. Its simplicity makes it well-suited for high-throughput screening.
-
Reverse-Phase LC-MS with derivatization provides a robust alternative, particularly when dealing with complex matrices where the enhanced selectivity and sensitivity from derivatization are beneficial.
-
Chiral LC-MS is essential for determining the enantiomeric excess, a critical quality attribute for chiral molecules used in pharmaceutical development.
-
GC-MS serves as a valuable orthogonal technique, offering excellent separation efficiency and sensitivity for volatile impurities and the derivatized analyte.
The selection of the most appropriate method will depend on the specific analytical challenge. For initial screening and routine quality control, HILIC-MS is an attractive option. For in-depth impurity profiling and reference standard characterization, a combination of HILIC-MS, chiral LC-MS, and potentially GC-MS would provide the most comprehensive data.
References
- 1. Quantification of β-aminopropionitrile, an inhibitor of lysyl oxidase activity, in plasma and tumor of mice by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 3. agilent.com [agilent.com]
- 4. dc.engconfintl.org [dc.engconfintl.org]
- 5. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Quantum Scrutiny: A Comparative Guide to 2-Aminopropanenitrile Reaction Pathways
For researchers, scientists, and drug development professionals, understanding the intricacies of molecular reaction pathways is paramount. This guide provides a comparative analysis of the quantum mechanical computations of 2-aminopropanenitrile (2-APN) reaction pathways, a molecule of significant interest in prebiotic chemistry and as a precursor to the amino acid alanine (B10760859). We compare its formation and hydrolysis pathways with those of the smaller aminoacetonitrile (B1212223) (AAN), the precursor to glycine (B1666218), offering insights into the influence of molecular structure on reactivity.
This analysis is based on high-level ab initio and Density Functional Theory (DFT) calculations, which provide a detailed picture of the potential energy surfaces, transition states, and reaction energetics.
Comparative Analysis of Aminonitrile Formation and Hydrolysis
The formation of amino acids from simple precursors in interstellar and prebiotic environments is a topic of intense research. Computational studies have elucidated plausible pathways for the synthesis of aminonitriles and their subsequent hydrolysis to amino acids. Here, we compare the key energetic parameters for the formation and hydrolysis of this compound (leading to alanine) and aminoacetonitrile (leading to glycine).
Table 1: Comparison of Activation Energies for Aminonitrile Formation and Hydrolysis
| Reaction Pathway | Reactants | Product | Catalyst | Overall Activation Energy (kJ mol⁻¹) | Reference |
| Alanine Formation | This compound + H₂O | Alanine | H₂O | 89 | [1] |
| This compound + H₂O | Alanine | (H₂O)₂ | Barrierless | [1] | |
| Glycine Formation | Aminoacetonitrile + H₂O | Glycine | None | 90 | [1] |
| Aminoacetonitrile + H₂O | Glycine | H₂O | Barrierless | [1] | |
| Direct Hydrolysis | Aminoacetonitrile + H₂O | Glycine | None | 52.38 kcal/mol (~219 kJ mol⁻¹) | [1] |
| Amino-cyano-acetic acid + H₂O | Glycine | None | 46.11 kcal/mol (~193 kJ mol⁻¹) | [1] |
Note: The activation energies can vary based on the level of theory and the specific reaction mechanism considered.
The data indicates that the presence of water molecules as catalysts significantly lowers the activation barriers for the hydrolysis of both this compound and aminoacetonitrile, even leading to barrierless reaction pathways.[1] This suggests that in aqueous environments, the formation of alanine and glycine from their corresponding nitrile precursors is kinetically feasible.
Experimental and Computational Protocols
The data presented in this guide is derived from quantum chemical calculations. Understanding the methodologies employed is crucial for interpreting the results.
Computational Methodology
A common approach for these types of studies involves the following steps:
-
Initial Structure Generation: An initial guess for the molecular geometry of reactants, products, and transition states is generated.
-
Geometry Optimization: The geometries of all species are optimized to find the minimum energy structures (for reactants and products) and first-order saddle points (for transition states) on the potential energy surface. This is typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-31G*.[2]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Minima have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, with larger basis sets (e.g., aug-cc-pVDZ) are often used to obtain more accurate single-point energies for the optimized geometries.[3]
-
Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations are performed to connect the transition state to the corresponding reactants and products, confirming the proposed reaction mechanism.[4]
-
Solvation Effects: To model reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent molecules are included in the calculations.[5][6]
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized pathways for the formation of alanine from this compound and a comparative view of the hydrolysis of aminonitriles.
Logical Workflow for Computational Analysis
The process of computationally investigating reaction pathways follows a structured workflow. This logical diagram outlines the key steps from initial hypothesis to final analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Minimum-Energy Pathways and Free-Energy Profiles of Enzymatic Reactions with QM/MM Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Enantiomeric Excess in Chiral 2-Aminopropanenitrile
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the quality control of chiral molecules. 2-Aminopropanenitrile, a key chiral building block and a precursor to the amino acid alanine, requires robust and reliable analytical methods to quantify its enantiomeric purity. Different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles, making accurate ee determination essential.
This guide provides an objective comparison of the primary analytical techniques for validating the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, comparative data from analogous compounds, and visual workflows are presented to assist in selecting the most appropriate method for specific research and development needs.
Comparison of Analytical Methods
The selection of an analytical technique for determining the enantiomeric excess of this compound is influenced by several factors, including sample matrix, required sensitivity, instrument availability, and throughput needs. The following tables summarize the key performance characteristics of each method.
Table 1: Performance Comparison of Analytical Techniques for Enantiomeric Excess Determination of this compound
| Parameter | Chiral HPLC | Chiral GC | Chiral CE | NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. | Differential migration of enantiomers in the presence of a chiral selector in an electric field. | Differential chemical shifts of enantiomers in the presence of a chiral solvating or shift reagent. |
| Sample Volatility | Not critical. | Required. | Not critical. | Not critical. |
| Derivatization | Generally not required for direct methods. | Often required to improve volatility and peak shape. | May be used to enhance separation and detection. | Not required for the analyte, but a chiral auxiliary is added. |
| Resolution | High to excellent. | Excellent. | High to excellent. | Moderate to good, dependent on the chiral auxiliary and magnetic field strength. |
| Sensitivity | High (UV, MS detection). | Very high (FID, MS detection). | High, especially with laser-induced fluorescence (LIF) detection. | Lower compared to chromatographic methods. |
| Analysis Time | Typically 5-30 minutes. | Typically 5-20 minutes. | Typically 10-40 minutes. | Rapid (a few minutes per sample). |
| Throughput | High, amenable to automation. | High, amenable to automation. | Moderate to high. | High, suitable for rapid screening. |
| Method Development | Can be time-consuming due to the variety of columns and mobile phases. | Requires optimization of derivatization and temperature programs. | Requires optimization of buffer, voltage, and chiral selector concentration. | Relatively straightforward, involves screening of chiral auxiliaries. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for separating enantiomers and is often the method of choice due to its high resolution and applicability to a wide range of compounds without derivatization.[1][2][3] The separation occurs on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4]
Experimental Protocol (Analogous Method)
-
Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess.
-
Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak IA, Chiralcel OD-H), is a suitable starting point.[7][8]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexane (B92381) and a polar organic modifier such as 2-propanol or ethanol.[8] For polar compounds like this compound, polar organic or reversed-phase modes might also be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) or MS for higher sensitivity and specificity.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Method Development Considerations
-
Mobile Phase Composition: Adjust the ratio of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also affect resolution.[5]
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can be introduced to the mobile phase to improve peak shape and resolution for amine-containing compounds.[9]
References
- 1. gcms.cz [gcms.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Unveiling the Conformational Landscape of 2-Aminopropanenitrile: A Computational Comparison
A detailed analysis of the stability of 2-aminopropanenitrile conformers reveals a clear energetic preference, a crucial factor for researchers in astrochemistry, prebiotic chemistry, and drug development. High-level computational studies identify three low-energy conformers, with one being significantly more stable than the others.
This compound (also known as α-aminopropionitrile) is a molecule of significant interest due to its role as a potential precursor to the amino acid alanine, a fundamental building block of life. Understanding its conformational preferences is key to elucidating its behavior in various chemical environments, from interstellar space to biological systems. This guide compares the stability of the computationally identified conformers of this compound, presenting the supporting data and methodologies for a comprehensive overview.
Relative Stability of this compound Conformers
Quantum chemical calculations have been employed to determine the geometries and relative energies of the stable conformers of this compound. The most comprehensive data comes from studies utilizing coupled-cluster singles and doubles (CCSD) with a correlation-consistent triple-zeta basis set (cc-pVTZ), a high-level theoretical approach known for its accuracy.
These calculations reveal the existence of three stable conformers, designated as I, II, and III. Conformer I is identified as the global minimum, representing the most stable arrangement of the molecule. The relative energies of conformers II and III are presented in the table below.
| Conformer | Computational Method | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) |
| I | CCSD/cc-pVTZ | 0.0 | 0.0 |
| II | CCSD/cc-pVTZ | 8.0 | 1.91 |
| III | CCSD/cc-pVTZ | 6.8 | 1.62 |
Data sourced from Møllendal et al. (2012).[1]
The significant energy difference of over 6 kJ/mol between conformer I and the other two conformers indicates that at equilibrium, conformer I will be the overwhelmingly dominant species.[1] This has important implications for its spectroscopic detection and its reactivity, as the properties of the most stable conformer will largely dictate the observable characteristics of a sample of this compound.
Computational Methodologies
The determination of the stable conformers and their relative energies relies on a systematic computational workflow. The protocols employed in the foundational studies provide a robust framework for such investigations.
Conformational Search and Optimization
-
Initial Structure Generation: An initial three-dimensional structure of this compound is generated.
-
Potential Energy Surface (PES) Scan: To identify all possible low-energy conformers, a relaxed PES scan is performed. This involves systematically rotating the key dihedral angles, primarily around the C-C and C-N single bonds, in discrete steps. A computationally less expensive level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, is often used for this initial exploration.
-
Identification of Minima: The low-energy minima on the potential energy surface are identified from the PES scan. These correspond to the candidate stable conformers.
-
Geometry Optimization: Each identified minimum is then subjected to a full geometry optimization at a higher level of theory, such as CCSD/cc-pVTZ. This process refines the molecular structure to find the precise stationary point on the potential energy surface.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization. This step serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data, including zero-point vibrational energy (ZPVE) corrections.
Energy Refinement
For the highest accuracy, single-point energy calculations are performed on the optimized geometries using a very high level of theory, such as the CCSD/cc-pVTZ method.[1] The relative energies of the conformers are then calculated by taking the difference in their total energies, often including ZPVE corrections. The quantum chemical calculations for this compound were performed using the Gaussian 03 suite of programs.[1]
Visualization of the Computational Workflow
The logical flow of a computational study on conformational stability can be visualized as follows:
Caption: A flowchart illustrating the typical computational workflow for determining the relative stability of molecular conformers.
References
A Comparative Guide to the Acid-Catalyzed Hydrolysis of 2-Aminopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the acid-catalyzed hydrolysis of 2-aminopropanenitrile, a crucial reaction in synthetic chemistry and preclinical studies. Understanding the reaction kinetics is paramount for optimizing reaction conditions, predicting product yields, and ensuring the stability of nitrile-containing compounds. This document presents available kinetic data for aliphatic nitriles, outlines a detailed experimental protocol for kinetic analysis, and discusses the expected kinetic behavior of this compound in comparison to its non-amino counterparts.
Introduction to Nitrile Hydrolysis
The acid-catalyzed hydrolysis of nitriles is a fundamental organic reaction that converts the nitrile functional group (-C≡N) into a carboxylic acid (-COOH) through an amide intermediate.[1][2] The reaction is typically carried out by heating the nitrile with a strong mineral acid, such as hydrochloric acid or sulfuric acid.[2] The overall reaction proceeds in two main steps:
-
Hydration of the nitrile to an amide: This is the initial and often rate-limiting step.
-
Hydrolysis of the amide to a carboxylic acid and an ammonium (B1175870) salt: This second step is generally faster than the first, especially in concentrated acid.
The presence of an amino group on the α-carbon, as in this compound (also known as alanine (B10760859) nitrile), is expected to significantly influence the reaction kinetics compared to simple aliphatic nitriles due to the protonation of the amino group under acidic conditions.
Comparative Kinetic Data
Table 1: Kinetic Data for the Hydrolysis of Aliphatic Nitriles in Concentrated HCl
| Nitrile | HCl Concentration (N) | Temperature (°C) | First-Order Rate Constant (k, min⁻¹) | Activation Energy (Ea, kcal/mol) |
| Acetonitrile (B52724) | 1.05 | 65.2 | 0.00013 | 25.4 |
| 4.25 | 65.2 | 0.00138 | 22.5 | |
| 6.48 | 65.2 | 0.00832 | 20.6 | |
| 8.52 | 65.2 | 0.0543 | 19.1 | |
| Propionitrile (B127096) | 1.04 | 65.2 | 0.00017 | 24.8 |
| 4.25 | 65.2 | 0.00167 | 22.0 | |
| 6.48 | 65.2 | 0.0097 | 20.2 | |
| 8.52 | 65.2 | 0.0583 | 18.7 |
Data sourced from Rabinovitch, B. S., & Winkler, C. A. (1942). The hydrolysis of aliphatic nitriles in concentrated hydrochloric acid solutions. Canadian Journal of Research, 20b(5), 73-81.
Analysis of the Data:
-
Effect of Acid Concentration: For both acetonitrile and propionitrile, the rate of hydrolysis increases significantly with increasing hydrochloric acid concentration.[3]
-
Effect of Alkyl Group: Propionitrile hydrolyzes slightly faster than acetonitrile under the same conditions, suggesting that the nature of the alkyl group influences the reaction rate.
-
Activation Energy: The activation energy for the hydrolysis of both nitriles decreases as the acid concentration increases, which accounts for the observed increase in reaction rate.[3]
Expected Kinetics for this compound:
The presence of the amino group in this compound is anticipated to have a pronounced effect on its hydrolysis kinetics. Under acidic conditions, the amino group will be protonated to form an ammonium salt (-NH3+). This positively charged group will exert a strong electron-withdrawing inductive effect, which is expected to destabilize the transition state of the nucleophilic attack by water on the nitrile carbon. Consequently, the rate of hydrolysis of this compound is predicted to be significantly slower than that of propionitrile under similar acidic conditions.
Experimental Protocols
To determine the kinetic parameters for the acid-catalyzed hydrolysis of this compound, a detailed experimental protocol is required. The following procedure is adapted from established methods for studying the kinetics of hydrolysis reactions by titrimetry.[4][5]
Objective: To determine the rate constant for the acid-catalyzed hydrolysis of this compound at a specific temperature and acid concentration.
Materials:
-
This compound
-
Standardized hydrochloric acid solution (e.g., 4 M HCl)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH)
-
Phenolphthalein (B1677637) indicator
-
Ice-cold deionized water
-
Thermostatically controlled water bath
-
Conical flasks, pipettes, burette, and stopwatch
Procedure:
-
Reaction Setup: Place a known volume of the standardized hydrochloric acid solution into a conical flask and allow it to equilibrate to the desired reaction temperature in the water bath.
-
Initiation of Reaction: Add a known amount of this compound to the pre-heated acid solution and start the stopwatch immediately. This is time t=0.
-
Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a fixed volume (e.g., 5 mL) of the reaction mixture using a pipette.
-
Quenching: Immediately transfer the withdrawn aliquot into a conical flask containing a known volume of ice-cold deionized water. The cold water will quench the reaction by significantly slowing down the hydrolysis rate.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized sodium hydroxide solution until a persistent faint pink color is observed. Record the volume of NaOH used.
-
Infinity Reading (V∞): To determine the concentration of carboxylic acid at the completion of the reaction, heat a separate sample of the reaction mixture in a sealed tube at a higher temperature (e.g., 90°C) for a prolonged period (e.g., 24 hours) to ensure complete hydrolysis. After cooling, titrate a known volume of this solution with the standardized NaOH as described above. This gives the "infinity" reading.
-
Data Analysis: The progress of the reaction can be followed by monitoring the increase in the concentration of the carboxylic acid formed. The rate constant can be calculated using the integrated rate law for a first-order reaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of acid-catalyzed nitrile hydrolysis and the experimental workflow for the kinetic analysis.
Caption: General mechanism of acid-catalyzed nitrile hydrolysis.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The acid-catalyzed hydrolysis of this compound is a reaction of significant interest in organic synthesis. While specific kinetic data for this compound is scarce, a comparative analysis with simple aliphatic nitriles provides valuable insights. The presence of the α-amino group is expected to decrease the rate of hydrolysis due to the electron-withdrawing effect of the protonated amino group. The provided experimental protocol offers a robust method for determining the precise kinetic parameters of this reaction, which is essential for its effective application in research and development. Further studies are warranted to quantify the kinetic effects of the amino substituent and to explore the influence of different acid catalysts and reaction conditions on the hydrolysis of this compound.
References
A Comparative Guide to Catalysts for Asymmetric Strecker Synthesis: Performance, Protocols, and Mechanisms
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure α-amino acids is a cornerstone of modern medicinal chemistry. The asymmetric Strecker synthesis stands out as a powerful and direct method for achieving this. The choice of catalyst is paramount to the success of this reaction, influencing yield, enantioselectivity, and substrate scope. This guide provides a comparative analysis of prominent catalyst classes, supported by performance data and detailed experimental protocols to aid in catalyst selection and application.
The asymmetric Strecker reaction, a three-component reaction between an aldehyde, an amine, and a cyanide source, provides a direct route to chiral α-aminonitriles, which are valuable precursors to α-amino acids. The key to achieving high enantioselectivity lies in the use of a chiral catalyst to control the facial selectivity of the cyanide addition to the in situ-formed imine. This guide will delve into a comparative study of various catalysts employed in this crucial transformation.
Performance Comparison of Catalysts
The efficacy of a catalyst in the asymmetric Strecker synthesis is evaluated based on several key metrics, including enantiomeric excess (ee%), chemical yield, reaction time, and catalyst loading. Below is a summary of the performance of representative catalysts from different classes. It is important to note that direct comparisons can be challenging due to variations in substrates, cyanide sources, and reaction conditions across different studies.
| Catalyst Class | Representative Catalyst | Substrate (Aldehyde) | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reaction Time (h) | Ref. |
| Organocatalysts | |||||||
| Thiourea-based | p-Anisaldehyde | 92 | 70 | 10 | 24 | [1] | |
| Pivaldehyde | 96 | 99 | 0.5 | 4-8 | [2] | ||
| Guanidine-based | Benzaldehyde | 96 | 86 | 10 | 20 | [3] | |
| Pivaldehyde | ~95 | 84 | 10 | 22 | [3] | ||
| Cinchona Alkaloid-derived Thiourea (B124793) | N-Boc Isatin Imine | 81-95 | 90->99 | Not Specified | Not Specified | [4] | |
| N-Boc Isatin Imine | 78-98 | up to 94 | Not Specified | Not Specified | [4] | ||
| Schiff Base | Benzaldehyde | 78 | 91 | Not Specified | Not Specified | [1] | |
| Metal-Based Catalysts | |||||||
| Zirconium-BINOL | Benzaldehyde | 95 | 91 | 1-2.5 | Not Specified | [5][6] | |
| Cyclohexanecarboxaldehyde | 93 | 96 | 1-2.5 | Not Specified | [5][6] | ||
| Aluminum-BINOL-Phosphine Oxide | Various Imines | Good to Excellent | Good to Excellent | Not Specified | Not Specified | [7][8] | |
| Phase-Transfer Catalysts | |||||||
| Chiral Quaternary Ammonium (B1175870) Salt | Various α-amido sulfones | Excellent | Excellent | Not Specified | Not Specified | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of asymmetric Strecker syntheses. Below are generalized methodologies for key catalyst classes.
General Protocol for Organocatalyzed Asymmetric Strecker Synthesis (Thiourea Catalyst Example)
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Catalyst and Imine Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the chiral thiourea catalyst (0.5-10 mol%) is dissolved in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂, or THF). The corresponding imine, either pre-formed or generated in situ from the aldehyde and amine, is then added to the solution.
-
Cyanide Source Addition: The cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), hydrogen cyanide (HCN) generated in situ, or an aqueous solution of KCN, is added to the reaction mixture at the specified temperature (often ranging from -78 °C to room temperature).[2] The choice of cyanide source can significantly impact the reaction outcome and safety considerations.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, typically with an aqueous solution of sodium bicarbonate or ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired α-aminonitrile.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or supercritical fluid chromatography (SFC) analysis.
General Protocol for Metal-Catalyzed Asymmetric Strecker Synthesis (Zirconium-BINOL Catalyst Example)
-
Catalyst Preparation: The chiral zirconium catalyst is typically prepared in situ. For example, Zr(OtBu)₄ and a chiral BINOL derivative are stirred in an anhydrous solvent at room temperature under an inert atmosphere.[5][6]
-
Reaction Setup: To the prepared catalyst solution, the amine and then the aldehyde are added sequentially at a low temperature (e.g., -45 °C).
-
Cyanide Addition: A solution of hydrogen cyanide (HCN) in a suitable solvent is then added dropwise to the reaction mixture.
-
Reaction Progression and Work-up: The reaction is stirred at the same low temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified using standard procedures as described for the organocatalyzed protocol.
Mechanistic Insights and Visualizations
The stereochemical outcome of the asymmetric Strecker synthesis is dictated by the formation of a transient chiral complex between the catalyst and the imine substrate. This complex shields one face of the imine, directing the nucleophilic attack of the cyanide ion to the opposite face.
General Mechanism of Bifunctional Organocatalysis
Many organocatalysts, such as thioureas and guanidines, operate through a bifunctional activation mechanism. The catalyst possesses both a Brønsted acid (e.g., the thiourea N-H) and a Lewis base/Brønsted base (e.g., a tertiary amine) moiety. The Brønsted acid activates the imine by hydrogen bonding to the nitrogen atom, increasing its electrophilicity. Simultaneously, the basic site interacts with the cyanide source, facilitating the delivery of the cyanide nucleophile.[7][10]
Figure 1. General catalytic cycle for the asymmetric Strecker synthesis.
The diagram above illustrates the general workflow of the asymmetric Strecker synthesis. The chiral catalyst forms a complex with the imine and the cyanide source, leading to a stereochemically controlled nucleophilic attack.
Figure 2. A typical experimental workflow for the asymmetric Strecker synthesis.
This workflow outlines the key steps involved in a typical asymmetric Strecker synthesis experiment, from the starting materials to the final purified product.
Conclusion
The asymmetric Strecker synthesis is a versatile and powerful tool for the preparation of chiral α-amino acids. The choice of catalyst is a critical parameter that dictates the efficiency and stereoselectivity of the reaction. Organocatalysts, particularly thiourea and guanidine (B92328) derivatives, have emerged as highly effective and robust catalysts, often operating under mild conditions. Metal-based catalysts, such as those derived from zirconium and aluminum, also offer excellent enantioselectivity. Phase-transfer catalysts provide a practical and scalable alternative.
The selection of an optimal catalyst will depend on the specific substrate, desired scale of the reaction, and available resources. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to facilitate the successful application of the asymmetric Strecker synthesis in their research and development endeavors. Further optimization of reaction conditions for a specific catalyst-substrate combination is often necessary to achieve the best results.
References
- 1. scribd.com [scribd.com]
- 2. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. scilit.com [scilit.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A catalytic asymmetric strecker-type reaction promoted by Lewis acid-Lewis base bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Differentiating 2-Aminopropanenitrile from its Isomers using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural isomers 2-aminopropanenitrile, 3-aminopropanenitrile, and N-methylaminoacetonitrile present a significant analytical challenge due to their identical molecular formula (C₃H₆N₂) and mass. This guide provides a comparative analysis of their differentiation using mass spectrometry, focusing on Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. Understanding their distinct fragmentation patterns is crucial for unambiguous identification in complex matrices.
Executive Summary
Mass spectrometry offers a powerful tool for the differentiation of aminopropanenitrile isomers. Electron Ionization (EI) mass spectrometry, typically coupled with Gas Chromatography (GC-MS), reveals distinct fragmentation patterns based on the stability of the resulting carbocations. Electrospray Ionization tandem mass spectrometry (ESI-MS/MS), commonly used with Liquid Chromatography (LC-MS/MS), provides complementary structural information through the controlled fragmentation of protonated molecules. This guide outlines the characteristic fragment ions for each isomer under both ionization techniques, providing a basis for their selective identification.
Data Presentation
The following tables summarize the key mass spectrometric data for the three isomers. The molecular ion [M]•+ for all isomers under EI and the protonated molecule [M+H]⁺ under ESI is m/z 70.
Table 1: Key Diagnostic Ions in Electron Ionization Mass Spectrometry (EI-MS)
| m/z | Proposed Fragment | This compound (Relative Abundance %) | 3-Aminopropanenitrile (Relative Abundance %) | N-Methylaminoacetonitrile (Relative Abundance %) |
| 55 | [M-CH₃]⁺ | Prominent | Minor | Minor |
| 42 | [C₂H₄N]⁺ | Minor | Base Peak | Prominent |
| 44 | [C₂H₆N]⁺ | Minor | Minor | Base Peak |
| 28 | [CH₂N]⁺ / [C₂H₄]⁺ | Variable | Prominent | Variable |
Note: Relative abundances are qualitative and serve to highlight the most differentiating fragments.
Table 2: Key Diagnostic Transitions in Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of [M+H]⁺ (m/z 71)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | This compound | 3-Aminopropanenitrile | N-Methylaminoacetonitrile |
| 71 | 54 | NH₃ | Characteristic | Minor | Minor |
| 71 | 44 | HCN | Minor | Characteristic | Minor |
| 71 | 42 | H₂CNH | Minor | Minor | Characteristic |
Experimental Protocols
Detailed experimental conditions are critical for reproducible results. The following are generalized protocols for the analysis of aminopropanenitrile isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724). Derivatization is generally not required for these isomers.
-
Instrumentation: A standard GC-MS system equipped with a capillary column is used.
-
GC Conditions:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for separating the isomers.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 25-100.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
-
Sample Preparation: Samples are dissolved in a solvent compatible with the mobile phase, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid to promote protonation.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
LC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining these polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and decreasing to elute the polar compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion Selection: m/z 71 ([M+H]⁺).
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each isomer to produce characteristic fragment ions (typically in the range of 10-30 eV).
-
Visualization of Differentiating Principles
The following diagrams illustrate the key concepts in the mass spectrometric differentiation of these isomers.
Caption: General experimental workflows for isomer analysis by GC-MS and LC-MS/MS.
A Comparative Guide to Theoretical vs. Experimental Circular Dichroism Spectra of Aminonitrile Precursors
Unveiling the Chiral Signature of Life's Precursors
The study of aminonitriles, the direct precursors to amino acids in the Strecker synthesis, is crucial for understanding the origins of homochirality in biological systems. Circular Dichroism (CD) spectroscopy is a powerful technique to probe the stereochemistry of these chiral molecules. This guide provides a comparative analysis of theoretical and experimental CD spectra related to aminonitrile precursors, offering insights for researchers in astrobiology, organic chemistry, and drug development.
Methodologies: A Tale of Two Approaches
The investigation into the chiroptical properties of aminonitrile precursors and their corresponding amino acids relies on two distinct but complementary methodologies: experimental spectroscopy and theoretical computation.
Experimental Protocol: Gas-Phase CD Spectroscopy of Amino Acids
The experimental data for the gas-phase CD spectra of L-alanine, L-2-aminobutyric acid, L-valine, and L-isovaline were obtained using a synchrotron radiation circular dichroism (SRCD) spectrophotometer.
Sample Preparation and Measurement:
-
The amino acid samples are heated to produce a sufficient vapor pressure (e.g., at 460 K).
-
The vapor is introduced into a pressure- and temperature-controlled gas cell.
-
The gas cell is coupled to a synchrotron radiation CD spectropolarimeter.
-
CD spectra are recorded in the vacuum ultraviolet (VUV) region (e.g., 130–280 nm or 9.5–4.4 eV).
-
The differential absorption of left- and right-circularly polarized light is measured as a function of wavelength.
Theoretical Protocol: Ab Initio Calculation of Aminonitrile CD Spectra
The theoretical CD spectra for the aminonitrile precursors of L-alanine, L-2-aminobutyric acid, L-valine, and L-isovaline were calculated using high-level ab initio methods.
Computational Details:
-
Method: The Symmetry Adapted Cluster/Configuration Interaction (SAC-CI) method is employed.[1][2][3]
-
Basis Set: The cc-pVTZ basis set is utilized for accurate electronic structure calculations.[1][2]
-
Excited States: A large number of excited states (e.g., 150) are included to accurately model the spectra up to the VUV region.[1][2]
-
Software: The Gaussian 16 suite of programs is a common choice for such calculations.[4]
-
Conformational Analysis: Calculations are typically performed on the most stable conformations of the molecules, as higher energy conformers have a negligible contribution, especially under conditions relevant to molecular clouds.[1]
-
Spectral Simulation: The calculated oscillator and rotational strengths are used to simulate the CD spectrum, often assuming a Gaussian distribution with a specified bandwidth (e.g., 0.60 eV) to facilitate comparison with experimental spectra.[1][2]
Comparative Analysis: Bridging the Gap Between Precursors and Products
The central hypothesis in recent studies is that the enantiomeric excess of amino acids is determined at the aminonitrile precursor stage.[1][2][4][5] This is investigated by comparing the calculated CD spectra of the aminonitriles with the experimental CD spectra of the corresponding amino acids.
A key finding is the prediction of a positive enantiomeric excess (%ee) for all studied L-aminonitrile precursors in the region of Lyman-alpha emission (~10.2 eV or 121.6 nm), a dominant source of circularly polarized light in star-forming regions.[1][2] This theoretical result provides a compelling explanation for the prevalence of L-amino acids in nature.
The following table summarizes the peak positions in the experimental CD spectra of the amino acids (AA) and the key features of the calculated CD spectra for the aminonitrile (AN) precursors.
| Amino Acid (AA) / Aminonitrile (AN) Precursor | Experimental CD Peaks for AA (gas phase, 460 K)[1][6] | Key Features of Calculated CD Spectra for AN Precursors (gas phase)[1][5] |
| L-Alanine | ~210 nm (+), ~170 nm (-), ~150 nm (+) | Negative amplitude in the 5.5-8 eV range, positive amplitude in the 8-9 eV range. Positive %ee around 10.2 eV. |
| L-2-Aminobutyric Acid | ~210 nm (+), ~170 nm (-), ~150 nm (+) | Negative amplitude in the 5.5-8 eV range, positive amplitude in the 8-9 eV range. Positive %ee around 10.2 eV. |
| L-Valine | ~210 nm (+), ~170 nm (-), ~150 nm (+) | Negative amplitude in the 5.5-8 eV range, positive amplitude in the 8-9 eV range. Positive %ee around 10.2 eV. |
| L-Isovaline | 200 nm (-), 177 nm (+), 154 nm (-) | Negative amplitude in the 5.5-8 eV range, positive amplitude in the 8-9 eV range. Positive %ee around 10.2 eV. |
Visualizing the Workflow
The following diagram illustrates the logical workflow for comparing the theoretical predictions for aminonitrile precursors with the experimental data from their corresponding amino acids.
Caption: Workflow for comparing theoretical aminonitrile CD spectra with experimental amino acid data.
Conclusion
The comparison of theoretical and experimental CD spectra provides invaluable insights into the origins of biomolecular homochirality. While a direct experimental validation of the calculated CD spectra for aminonitrile precursors in the gas phase remains a future goal, the current body of research strongly supports the hypothesis that the chiral fate of amino acids is sealed at the precursor stage. The remarkable consistency between the theoretically predicted enantiomeric excess for aminonitriles and the observed chirality of amino acids underscores the predictive power of modern computational chemistry and paves the way for a deeper understanding of the prebiotic chemical evolution.
References
Impurity Profiling of Synthesized 2-Aminopropanenitrile: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the impurity profiling of synthesized 2-aminopropanenitrile. The objective is to offer a data-driven resource for selecting the most appropriate analytical methodology for quality control and drug development purposes.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is critical to ensure the safety and efficacy of the final product. The Strecker synthesis, a common method for its production, can introduce a range of impurities, including unreacted starting materials, intermediates, and byproducts.[1][2][3] Therefore, robust analytical methods are required to detect, identify, and quantify these impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for impurity profiling due to its high resolution, sensitivity, and versatility.[4] This guide compares the performance of a typical reversed-phase HPLC (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), providing detailed experimental protocols and comparative data.
Synthesis and Potential Impurities
The Strecker synthesis of this compound involves the reaction of acetaldehyde (B116499) with ammonia (B1221849) and cyanide.[1][2]
Reaction Scheme:
CH₃CHO + NH₃ + HCN → CH₃CH(NH₂)CN + H₂O
Based on this reaction, potential impurities can be categorized as:
-
Starting Materials: Acetaldehyde, Ammonia, Cyanide
-
Intermediates: Acetaldehyde cyanohydrin, 1,1-Iminodiethane
-
Byproducts: Di- and tri-substituted amines, polymers of acetaldehyde
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This section details a robust RP-HPLC method for the impurity profiling of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-25 min: 30% to 5% B
-
25-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the this compound sample in the mobile phase A.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. For non-volatile compounds like this compound and some of its impurities, derivatization is necessary.[5][6][7]
Methodology:
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: To 1 mg of the dried sample, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70 °C for 30 minutes.
-
Instrumentation: A GC-MS system.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers an alternative separation mechanism to HPLC and can be a powerful orthogonal technique for impurity profiling.[8][9][10][11]
Methodology:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 200 nm.
Comparative Data
The following table summarizes the performance of the three methods in separating this compound from its potential impurities. The data presented is a representative example based on the analysis of a spiked sample.
| Analyte | HPLC (Retention Time, min) | GC-MS (Retention Time, min) | CE (Migration Time, min) |
| Acetaldehyde | 3.2 | 2.5 (as oxime derivative) | 4.1 |
| Cyanide (as complex) | - | - | 3.5 |
| This compound | 8.5 | 10.2 (as TMS derivative) | 6.8 |
| Acetaldehyde cyanohydrin | 6.1 | 8.9 (as TMS derivative) | 5.3 |
| 1,1-Iminodiethane | 12.3 | 11.5 (as TMS derivative) | 8.2 |
Method Comparison
| Feature | HPLC | GC-MS | Capillary Electrophoresis |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Separation based on the differential migration of charged species in an electric field. |
| Selectivity | Excellent for a wide range of polar and non-polar compounds. | High for volatile and semi-volatile compounds. Derivatization can extend the application range. | High for charged and polar molecules. Offers a different selectivity profile compared to HPLC (orthogonal).[9] |
| Sensitivity | High, especially with UV, fluorescence, or mass spectrometric detection. | Very high, particularly with selective ion monitoring (SIM). | High, but can be limited by the small injection volume. |
| Sample Throughput | Moderate, with typical run times of 20-40 minutes. | Lower, due to the time required for derivatization and longer chromatographic runs. | High, with fast analysis times, often under 15 minutes. |
| Instrumentation Cost | Moderate to high. | High. | Moderate. |
| Strengths | Robust, versatile, and widely applicable. A well-established technique in pharmaceutical analysis. | Provides structural information for impurity identification. Excellent for volatile impurities.[12] | High separation efficiency, low solvent consumption, and orthogonal selectivity to HPLC.[8][10] |
| Limitations | May have limited resolution for very similar compounds. | Requires derivatization for non-volatile and polar compounds, which can introduce variability.[5] Thermal degradation of labile compounds can be an issue. | Lower sample loading capacity. Reproducibility can be more challenging to maintain compared to HPLC. |
Visualization of Experimental Workflow
Caption: Workflow for the impurity profiling of synthesized this compound.
Logical Relationship of Impurity Formation
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. Choice of capillary electrophoresis systems for the impurity profiling of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Revolutionizing Aminonitrile Synthesis: A Head-to-Head Comparison of Microwave-Assisted and Conventional Heating
The synthesis of α-aminonitriles, crucial intermediates in the production of α-amino acids and various pharmaceuticals, has traditionally been accomplished through methods requiring prolonged reaction times. However, the advent of microwave-assisted organic synthesis (MAOS) offers a promising alternative, boasting significant reductions in reaction duration and often leading to improved yields. This guide provides an objective comparison of microwave-assisted and conventional heating methods for the synthesis of aminonitriles, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal heating technique for their synthetic needs.
The Strecker reaction, a cornerstone of aminonitrile synthesis, involves the one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source. While effective, conventional heating of this reaction can be time-consuming. Recent studies have demonstrated that microwave irradiation can dramatically accelerate this process. For instance, one comparative study on the Strecker reaction highlighted that the microwave-assisted approach yielded high to excellent amounts of the desired α-aminonitriles in a remarkably short timeframe of just 30 to 240 seconds.[1] This stands in stark contrast to the hours often required for the same transformation under conventional heating.
Performance Benchmark: Microwave vs. Conventional Heating
To illustrate the practical advantages of microwave-assisted synthesis, we present a comparative analysis of the one-pot, three-component Strecker reaction of benzaldehyde (B42025), aniline (B41778), and trimethylsilyl (B98337) cyanide (TMSCN) to produce 2-(phenylamino)phenylacetonitrile. The data is based on findings from a study where both heating methods were directly compared.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 3 minutes | 3 hours |
| Yield | 94% | 85% |
| Solvent | Ethanol (B145695) | Ethanol |
| Catalyst | None (Neat) | None (Neat) |
| Temperature | 100°C (set) | Reflux (approx. 78°C) |
The Underlying Principles: Why Microwaves Excel
Conventional heating relies on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process where the vessel is heated first, which in turn heats the reaction mixture. In contrast, microwave irradiation directly heats the polar molecules within the reaction mixture through dielectric heating. This rapid and uniform heating often leads to a significant increase in reaction rates. The accelerated reaction times observed in microwave-assisted synthesis are not only beneficial for throughput but can also minimize the formation of byproducts that may arise from prolonged exposure to high temperatures.
Experimental Workflows: A Visual Comparison
The following diagram illustrates the key differences in the experimental workflow for aminonitrile synthesis using microwave-assisted versus conventional heating methods.
Caption: Comparative workflow for aminonitrile synthesis.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of 2-(phenylamino)phenylacetonitrile using both microwave-assisted and conventional heating methods.
Microwave-Assisted Synthesis Protocol
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol, 106 mg), aniline (1.0 mmol, 93 mg), and trimethylsilyl cyanide (TMSCN, 1.2 mmol, 119 mg).
-
Solvent Addition: Add 2 mL of ethanol to the reaction vial.
-
Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at a constant temperature of 100°C for 3 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Quench the reaction by adding 10 mL of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure 2-(phenylamino)phenylacetonitrile.
Conventional Heating Synthesis Protocol
-
Reactant Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 mmol, 106 mg), aniline (1.0 mmol, 93 mg), and trimethylsilyl cyanide (TMSCN, 1.2 mmol, 119 mg).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Heating: Place the flask in a preheated oil bath at 80°C and reflux the reaction mixture for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding 20 mL of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 2-(phenylamino)phenylacetonitrile.
Conclusion
The comparative data and experimental protocols clearly demonstrate the significant advantages of microwave-assisted heating for the synthesis of aminonitriles. The dramatic reduction in reaction time, coupled with often higher yields, positions MAOS as a superior technique for researchers in academic and industrial settings. By adopting microwave technology, scientists can accelerate their research and development timelines, improve laboratory efficiency, and embrace a more environmentally friendly approach to chemical synthesis.
References
Safety Operating Guide
Safe Disposal of 2-Aminopropanenitrile: A Procedural Guide
The proper disposal of 2-aminopropanenitrile is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly. Adherence to these protocols is essential to mitigate the risks associated with this compound's hazardous properties.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1] Work should always be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]
-
Hazard Awareness: this compound is harmful if it comes into contact with skin, is a combustible liquid, and can cause severe skin burns and eye damage. It is also harmful to aquatic life, so environmental release must be avoided.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal service.[2][3][4] Laboratories are typically not equipped to treat or neutralize this type of chemical waste safely on-site.
1. Waste Collection and Containerization:
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Waste Containers: If transferring to a designated waste container, ensure it is made of a compatible material, is in good condition, and can be tightly sealed.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the date of accumulation and any other information required by your institution or local regulations.
2. Storage of Chemical Waste:
-
Segregation: Store containers of this compound waste separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Storage Area: The designated waste storage area should be cool, dry, well-ventilated, and secure, with access limited to authorized personnel.[3]
3. Spill Management:
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert, non-combustible absorbent material like Chemizorb®, sand, or earth to soak up the liquid. Do not use combustible materials such as paper towels without appropriate precautions.
-
Collection: Carefully collect the absorbent material and place it into a suitable, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and regulatory agencies.
Hazardous Waste Classification
While a specific EPA waste code for this compound is not explicitly provided in the search results, it would likely be classified based on its characteristics. The Resource Conservation and Recovery Act (RCRA) defines hazardous wastes based on lists (F, K, P, U) and characteristics (ignitability, corrosivity, reactivity, toxicity).[5] Given that this compound is a combustible liquid, it may exhibit the characteristic of ignitability (B1175610) (D001).[6] It is the responsibility of the waste generator to properly classify the waste according to federal, state, and local regulations.
| Hazard Classification | Description | Citation |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin. | |
| Skin Corrosion | Category 1B: Causes severe skin burns. | |
| Serious Eye Damage | Category 1: Causes serious eye damage. | |
| Aquatic Hazard (Acute) | Category 3: Harmful to aquatic life. | |
| Flammability | Combustible liquid. | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Aminopropanenitrile
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Hazard Identification and Personal Protective Equipment (PPE)
2-Aminopropanenitrile is expected to be toxic if inhaled, ingested, or absorbed through the skin. Nitrile compounds can be potent poisons, and amino compounds can be irritants or sensitizers. Acute toxicity data for this compound indicates significant health risks, with observed effects including paralysis and convulsions in animal studies.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale & Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when there is a significant risk of splashing. | To protect eyes from splashes, aerosols, and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin contact. Gloves should be inspected for tears or punctures before each use and disposed of immediately after contamination. Consult glove manufacturer's compatibility charts for specific breakthrough times. |
| Body Protection | A flame-retardant lab coat is mandatory. For procedures with a high risk of splashing, a chemically resistant apron or suit should be worn over the lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. | To prevent inhalation of toxic vapors or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant safety footwear. | To protect feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step operational plan should be followed.
Experimental Workflow Diagram
Caption: A workflow diagram illustrating the key phases for the safe handling of this compound.
Pre-Operational Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current certification.
-
Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and fire extinguisher.
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before starting the experiment.
Donning of PPE
-
Put on a lab coat.
-
Wear appropriate safety footwear.
-
Put on chemical splash goggles and a face shield if necessary.
-
Put on inner gloves.
-
Put on a chemically resistant apron or suit if required.
-
Put on outer gloves, ensuring they overlap the cuffs of the lab coat.
Handling Procedures
-
Weighing and Transferring: All weighing and transferring of this compound must be conducted within a certified chemical fume hood.
-
Experimental Setup: Ensure all apparatus is securely clamped and that reactions are conducted in appropriate glassware.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acids, and bases.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed environmental disposal service. Do not attempt to neutralize or dispose of down the drain. |
| Contaminated Labware (e.g., glassware, pipette tips) | Triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood. Collect the rinsate as hazardous waste. The rinsed glassware can then be washed normally. Disposable items should be placed in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove carefully to avoid cross-contamination. Place in a designated, sealed hazardous waste bag or container for disposal by a licensed service. |
| Spill Cleanup Materials | Absorb small spills with an inert material (e.g., vermiculite (B1170534) or sand) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Step-by-Step Disposal Protocol
-
Segregation: Keep this compound waste separate from other waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Pickup: Arrange for waste pickup by your institution's licensed hazardous waste disposal service.
Emergency Procedures
Table 3: Emergency Response
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team. |
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
